8-Chloroisoquinolin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUVRFOIKEXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697486 | |
| Record name | 8-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184843-26-2 | |
| Record name | 8-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloroisoquinolin-3-amine: A Key Heterocyclic Building Block
This guide provides a comprehensive technical overview of 8-Chloroisoquinolin-3-amine, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, structure, a viable synthetic pathway, and its functional role as a strategic building block in the synthesis of complex bioactive molecules.
Introduction and Strategic Importance
This compound belongs to the isoquinoline class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] The strategic placement of a chlorine atom at the 8-position and an amine group at the 3-position imparts a unique reactivity profile to the molecule. The amino group serves as a versatile nucleophilic handle for derivatization, while the chlorine atom offers a site for cross-coupling reactions or nucleophilic aromatic substitution, making this compound a valuable intermediate for constructing diverse chemical libraries.[2][3] Its utility is particularly noted in the development of kinase inhibitors, where the isoquinoline core can effectively mimic the hinge-binding region of ATP.[4][5][6]
Chemical Structure and Physicochemical Properties
The foundational identity and key properties of this compound are summarized below. It is important to note that while the compound is commercially available for research purposes, extensive experimental data on its physical properties are not widely published in peer-reviewed literature.
Caption: Figure 1. Chemical Structure of this compound
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1184843-26-2 | [7] |
| Molecular Formula | C₉H₇ClN₂ | [7] |
| Molecular Weight | 178.62 g/mol | [7] |
| Appearance | Data Not Available | N/A |
| Melting Point | Data Not Available | N/A |
| Boiling Point | Data Not Available | N/A |
| Solubility | Data Not Available | N/A |
Synthesis and Mechanistic Considerations
The proposed two-step synthesis starts from the commercially available 8-chloroisoquinoline. The key is to control the regioselectivity of nitration. Subsequently, the nitro group is reduced to the desired amine.
Caption: Figure 2. Proposed synthetic workflow for this compound.
Representative Experimental Protocol:
Step 1: Nitration of 8-Chloroisoquinoline
-
Rationale: The introduction of a nitro group is a classic electrophilic aromatic substitution. The directing effects of the chlorine atom and the heterocyclic nitrogen will influence the position of the incoming nitro group. While multiple isomers may form, chromatographic separation can isolate the desired precursor.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 8-chloroisoquinoline (1.0 eq).
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Filter the crude product, wash with water, and dry. Purify by column chromatography to isolate the desired nitro-isomer.
-
Step 2: Reduction of 8-Chloro-nitroisoquinoline to this compound
-
Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Methods like catalytic hydrogenation or the use of dissolving metals are effective. The use of zinc dust in acetic acid is a mild and efficient laboratory-scale method, analogous to the published synthesis of 8-amino-7-chloroisoquinoline.[8]
-
Procedure:
-
Suspend the purified 8-chloro-nitroisoquinoline intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add acetic acid, followed by the portion-wise addition of zinc dust (3.0-5.0 eq).
-
Heat the reaction mixture gently on a steam bath for a short period (e.g., 5-15 minutes), monitoring completion by TLC.[8]
-
Cool the mixture and filter to remove excess zinc.
-
Make the filtrate alkaline with an aqueous base (e.g., ammonium hydroxide) and extract the product with an organic solvent such as ethyl acetate.[8]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Characterization (Expected Profile)
As experimental spectra for this compound are not available in the cited public literature, this section outlines the expected characteristics based on the analysis of its structure and data from analogous compounds like 8-aminoquinoline and 8-chloroquinoline.[9][10][11]
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Several distinct signals are expected in the aromatic region (approx. δ 7.0-9.0 ppm). The protons on the pyridine ring (H1 and H4) will likely appear as singlets or narrow doublets. The protons on the benzene ring (H5, H6, H7) will show characteristic doublet and triplet splitting patterns.
-
Amine Protons (NH₂): A broad singlet is anticipated, typically in the δ 4.0-6.0 ppm range. Its chemical shift can be variable and the peak may exchange upon addition of D₂O.
-
-
¹³C NMR Spectroscopy:
-
Nine distinct signals are expected for the carbon atoms of the isoquinoline core.
-
The carbon bearing the chlorine atom (C8) will be shifted downfield.
-
The carbon attached to the amino group (C3) will also show a characteristic chemical shift.
-
Other aromatic carbons will appear in the typical δ 110-150 ppm range.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 178.6.
-
A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=C and C=N Stretches: Multiple sharp peaks in the 1450-1650 cm⁻¹ region corresponding to the aromatic ring system.
-
C-Cl Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹, indicating the carbon-chlorine bond.
-
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of this compound dictates its reactivity and utility as a synthetic intermediate.
Caption: Figure 3. Relationship between functional groups and synthetic applications.
-
Reactions at the Amino Group: The primary amine at the 3-position is nucleophilic and can readily undergo acylation to form amides, react with isocyanates to form ureas, or participate in reductive amination and other standard amine chemistries. This site is crucial for extending the molecule and introducing pharmacophores that can interact with biological targets.[4]
-
Reactions at the Chloro Group: The chlorine atom at the 8-position makes this carbon atom susceptible to transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines) are powerful methods to introduce new aryl or alkyl groups at this position, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.
-
Application as a Kinase Inhibitor Scaffold: The primary application for this and related aminoisoquinolines is in the synthesis of protein kinase inhibitors.[5][6] The nitrogen at position 2 and the exocyclic amino group at position 3 can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket. The rest of the scaffold serves as a rigid core from which vectors at the 8-position (via the chloro group) and other positions can be explored to achieve potency and selectivity against specific kinases implicated in diseases like cancer.[4][12][13]
Safety and Handling
As a research chemical, this compound should be handled with appropriate care by trained personnel in a laboratory setting.
-
GHS Hazard Classification:
-
Pictograms: Skull and Crossbones
-
Signal Word: Danger
-
Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Precautionary Statements:
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Prevent contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
This compound is a strategically important building block for chemical synthesis and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic chloro-substituted ring, provides chemists with two orthogonal points for molecular elaboration. While detailed characterization data remains sparse in public literature, its value is evident from the widespread use of the aminoisoquinoline scaffold in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Proper handling and an understanding of its chemical reactivity are paramount for its effective and safe utilization in research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 1374651-87-2,3-chloroisoquinolin-7-aMine | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1184843-26-2|this compound|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
An In-depth Technical Guide to Investigating the Mechanism of Action of 8-Chloroisoquinolin-3-amine in Cancer Cells
This guide provides a comprehensive framework for elucidating the anticancer mechanism of action of this compound. Given the limited direct research on this specific molecule, we will leverage established knowledge of the broader isoquinoline and quinoline pharmacophores to propose hypothesized mechanisms and detail the experimental workflows required for their validation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The isoquinoline core is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities. In oncology, isoquinoline derivatives have demonstrated significant potential, often acting through the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[1] The addition of various substituents to the isoquinoline ring system allows for the fine-tuning of their biological effects.
This compound is a specific derivative that remains largely under-investigated within this promising class of compounds.[1] Its chemical structure, featuring a chlorine atom at position 8 and an amine group at position 3, suggests the potential for unique interactions with biological targets. The electron-withdrawing nature of the chlorine atom and the nucleophilic properties of the amine group may influence the molecule's reactivity and binding affinity.[2] This guide outlines a systematic approach to unraveling its mechanism of action in cancer cells.
Hypothesized Mechanisms of Action
Based on the known anticancer activities of related quinoline and isoquinoline derivatives, we can postulate several potential mechanisms of action for this compound. These hypotheses will form the basis of our experimental investigations.
-
Inhibition of Protein Kinases: Many isoquinoline-containing compounds function as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and RAS/MAPK pathways.[3][4][5] The amine substituent at the 3-position could facilitate hydrogen bonding within the ATP-binding pocket of various kinases.
-
Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This could be a downstream effect of kinase inhibition or DNA damage.[2]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives exert their anticancer effects by inducing oxidative stress, leading to cellular damage and apoptosis.[2]
-
DNA Damage and Repair Inhibition: The isoquinoline scaffold is known to be present in compounds that interfere with DNA replication and repair mechanisms, potentially through the inhibition of enzymes like topoisomerase.[1]
-
Modulation of Metal Homeostasis: The 8-hydroxyquinoline scaffold, structurally related to our compound of interest, is known to chelate metal ions, which can disrupt the function of metalloenzymes crucial for cancer cell proliferation.[6][7] While this compound lacks the hydroxyl group for classical chelation, the nitrogen atoms in the isoquinoline ring and the exocyclic amine could still participate in metal coordination.
Proposed Experimental Workflows for Mechanistic Elucidation
A multi-faceted experimental approach is essential to systematically test our hypotheses and build a comprehensive understanding of this compound's mechanism of action.
Initial In Vitro Cytotoxicity and Target Identification
The first step is to confirm the anticancer activity of this compound and gain initial insights into its potential targets.
Experimental Protocol: Cell Viability Assays
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-tumorigenic cell line to assess selectivity.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to treat the cells with a range of concentrations.
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the prepared concentrations of this compound for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as the MTS or MTT assay, to determine the percentage of viable cells relative to a vehicle-treated control.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's potency.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| HCT116 | Colon | Hypothetical Value |
| K562 | Leukemia | Hypothetical Value |
| NIH3T3 | Non-tumorigenic | Hypothetical Value |
Experimental Protocol: Kinase Inhibition Profiling
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house platform to screen this compound against a large panel of recombinant kinases.
-
Compound Concentration: Perform the initial screen at a fixed concentration (e.g., 10 µM) to identify potential hits.
-
Hit Validation: For any kinases showing significant inhibition, perform dose-response assays to determine the IC50 value and confirm the inhibitory activity.
Cellular Mechanism of Action Studies
Once the cytotoxic activity is confirmed, the next step is to investigate the cellular consequences of treatment with this compound.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat a selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Experimental Protocol: Apoptosis Assays
-
Annexin V/PI Staining: Treat cells as described for cell cycle analysis. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Use a luminometric or fluorometric assay to measure the activity of key executioner caspases (e.g., caspase-3/7) in treated cells.
Experimental Protocol: Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours).
-
Probe Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFDA.
-
Analysis: Measure the fluorescence intensity using a plate reader or flow cytometer to quantify the levels of intracellular ROS.
Signaling Pathway Analysis
The final step is to pinpoint the specific signaling pathways modulated by this compound.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for various time points and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK, PARP, cleaved caspase-3).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
Mandatory Visualization: Hypothesized Signaling Pathway
Caption: Hypothesized targeting of the PI3K/Akt/mTOR and RAS/MAPK pathways by this compound.
Data Interpretation and Future Directions
The collective data from these experiments will allow for the construction of a comprehensive model for the mechanism of action of this compound.
-
Potent cytotoxicity with a specific kinase inhibition profile would suggest a target-driven mechanism. The cellular effects (e.g., cell cycle arrest at a specific phase, induction of apoptosis) should correlate with the known functions of the inhibited kinase(s).
-
Broad cytotoxicity with no clear kinase targets might point towards a more general mechanism, such as the induction of oxidative stress or DNA damage.
-
Discrepancies between biochemical and cellular activity could indicate that the compound is acting as a pro-drug or that its effects are mediated by off-target activities.
Future work should focus on validating the identified primary target(s) through techniques such as cellular thermal shift assays (CETSA) or genetic knockdown/knockout experiments. Furthermore, in vivo studies in animal models will be necessary to evaluate the compound's efficacy, pharmacokinetics, and toxicity profile.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Convergence of Scaffold and Halogen
An In-Depth Technical Guide to the Biological Activity of Halogenated Aminoisoquinolines
In the landscape of medicinal chemistry, the isoquinoline ring system stands as a "privileged scaffold," a structural motif frequently found in both natural alkaloids and clinically successful pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional framework for orienting functional groups toward biological targets. This guide delves into a specific, highly potent subclass: halogenated aminoisoquinolines. The deliberate introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a cornerstone of modern drug design, used to modulate a molecule's physicochemical properties and enhance its biological activity.[3][4] By strategically placing halogens on the aminoisoquinoline core, researchers can fine-tune lipophilicity, block metabolic degradation, and introduce specific, potent interactions such as halogen bonding, ultimately leading to compounds with improved efficacy and selectivity.[5][6][7] This document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, offering field-proven insights for researchers in drug development.
The Aminoisoquinoline Core: A Foundation for Diverse Bioactivity
The isoquinoline framework is a key component in numerous therapeutic agents across a wide range of diseases, including cancer, nervous system disorders, and infections.[2] The addition of an amino group provides a critical handle for further chemical modification and, more importantly, a key interaction point (typically a hydrogen bond donor) for binding to biological targets like enzyme active sites. This combination of a rigid scaffold and a versatile interaction group makes the aminoisoquinoline a powerful starting point for inhibitor design.
The Impact of Halogenation: More Than Just a Bulky Group
The introduction of halogens is a strategic decision in drug design, driven by the unique properties of each halogen atom. Understanding the causality behind this choice is critical for rational inhibitor design.
-
Fluorine: Due to its small size and high electronegativity, fluorine can alter the pKa of nearby functional groups and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7]
-
Chlorine & Bromine: These larger halogens increase the bulk and lipophilicity of a molecule, which can improve membrane permeability.[7] Crucially, they are effective halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen and a Lewis base (like a backbone carbonyl oxygen in a protein), which can significantly increase binding affinity and selectivity.[5]
-
Iodine: The largest and most polarizable of the common halogens, iodine forms the strongest halogen bonds.[8]
The strategic placement of these atoms can therefore steer a molecule towards a desired target and improve its overall drug-like properties.
Key Biological Activities and Therapeutic Targets
Halogenated aminoisoquinolines have demonstrated potent activity against several important classes of biological targets, primarily as enzyme inhibitors.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology, and their dysregulation is a hallmark of many cancers.[9] Halogenated aminoisoquinolines have emerged as potent inhibitors of several key kinases.
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold, a close relative of aminoisoquinolines, is a well-established EGFR inhibitor pharmacophore.[10] Studies have shown that halogen substitution on the anilino ring significantly impacts potency.[11] The halogen atom often occupies a hydrophobic pocket in the ATP-binding site, and its electronic properties can modulate the overall binding affinity.[10][11]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Certain isoquinoline compounds have been identified as potent HPK1 inhibitors, with the goal of enhancing the body's immune response against tumors.[12]
-
Protein Kinase N3 (PKN3): This kinase is implicated in cancer cell invasion and metastasis. A library of 4-anilinoquinolines led to the identification of a 7-iodo derivative as a potent cellular inhibitor of PKN3, demonstrating the power of halogenation in achieving high-potency inhibitors.[13]
Anticancer and Cytotoxic Activity
Beyond specific kinase targets, halogenated amino-scaffolds exhibit broad cytotoxic effects against various cancer cell lines. For example, derivatives of 4-aminoquinolines have shown significant growth inhibition against human breast tumor cell lines like MCF7 and MDA-MB468.[14] The mechanism often involves the induction of apoptosis or cell cycle arrest, frequently stemming from the inhibition of critical signaling pathways controlled by kinases.
Dopaminergic Receptor Modulation
The versatility of the halogenated aminoisoquinoline scaffold extends to the central nervous system. Two series of halogenated 1-benzyl-tetrahydroisoquinolines displayed high affinity for D1-like and/or D2-like dopamine receptors.[15] This finding highlights that the placement of halogens on the benzyl ring is a critical factor in modulating affinity for these neurological targets, opening avenues for the development of treatments for neuropsychiatric disorders.[15]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The analysis of SAR is what transforms raw screening data into actionable intelligence for designing better drugs.[3][10] For halogenated aminoisoquinolines, several key principles have emerged.
-
Position of the Halogen: The location of the halogen is paramount. For kinase inhibitors, specific positions on an aniline ring (if present) or the isoquinoline core can lead to productive interactions within the ATP binding site, while substitution at other positions may be detrimental.[11][15]
-
Nature of the Halogen: The choice of halogen matters. A bromine or chlorine atom might be optimal for forming a halogen bond with a backbone carbonyl, whereas a fluorine might be preferred to block metabolism at a specific site without adding significant bulk.[5][11]
-
Hydroxyl Groups: The presence of a hydroxyl group in addition to a halogen on a phenyl ring appears to be a common structural requirement for the inhibition of certain enzymes, such as iodotyrosine deiodinase.[16] This suggests a synergistic effect where the hydroxyl group may act as a hydrogen bond donor while the halogen provides additional anchoring interactions.
Quantitative SAR Data
The following table summarizes representative data for related quinoline/isoquinoline scaffolds, illustrating the impact of structural modifications on biological activity.
| Compound Class | Target/Cell Line | Key Structural Features | Activity Metric (GI₅₀/IC₅₀) | Reference |
| 4-Aminoquinoline | MDA-MB468 Breast Cancer | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7.35 - 8.73 µM | [14] |
| 4-Anilinoquinoline | PKN3 Kinase | 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.3 µM | [13] |
| Halogenated Phenolics | Iodotyrosine Deiodinase | Varies (e.g., Triclosan, Hydroxylated PBDEs) | Potent Inhibition at 100 µM | [16] |
Table 1: Representative biological activity data for halogenated quinoline and isoquinoline derivatives.
SAR Workflow Diagram
The process of optimizing a lead compound through SAR is iterative and systematic. The following diagram illustrates this workflow, which is fundamental to medicinal chemistry campaigns.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) analysis.
Experimental Protocols: From Synthesis to Biological Validation
A core tenet of trustworthy science is reproducible methodology. The following protocols are detailed, self-validating frameworks for the synthesis and evaluation of halogenated aminoisoquinolines.
Protocol 1: Representative Synthesis of a 1-Amino-4-bromoisoquinoline
This protocol describes a plausible, multi-step synthesis adapted from common methodologies for constructing isoquinoline cores.[17][18]
Objective: To synthesize a halogenated aminoisoquinoline scaffold for biological screening.
Methodology:
-
Step 1: Bischler-Napieralski Cyclization:
-
To a solution of a suitable phenethylamine (1.0 eq) in acetonitrile, add a halogenated benzoyl chloride (e.g., 2-bromobenzoyl chloride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Add phosphorus oxychloride (3.0 eq) and heat the reaction to 80 °C for 12 hours.
-
Causality: This classic reaction forms the dihydroisoquinoline core. The halogen is pre-installed on the benzoyl chloride to ensure its inclusion in the final scaffold.
-
-
Step 2: Aromatization:
-
Cool the reaction mixture and carefully quench with ice water. Basify with aqueous NaOH to pH > 10.
-
Extract the product with dichloromethane (3x).
-
To the combined organic layers, add 10% Palladium on carbon (0.1 eq) and heat to reflux in a suitable solvent like toluene for 8 hours.
-
Causality: The Pd/C dehydrogenation step aromatizes the ring system to the thermodynamically stable isoquinoline.
-
-
Step 3: Amination:
-
The position of amination depends on the desired isomer. For a 1-aminoisoquinoline, a Chichibabin-type reaction can be employed.
-
Dissolve the halogenated isoquinoline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add sodium amide (NaNH₂, 2.5 eq) portion-wise at 100 °C and stir for 6 hours.
-
Causality: This nucleophilic substitution reaction directly installs the key amino group onto the electron-deficient isoquinoline ring.
-
-
Step 4: Purification & Validation:
-
Cool the reaction, quench with ammonium chloride solution, and extract with ethyl acetate.
-
Purify the crude product via column chromatography on silica gel.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for a self-validating protocol, ensuring the correct molecule is tested.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the IC₅₀ value of a test compound against a target protein kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a 10-point, 3-fold serial dilution series in DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of the target kinase, the appropriate peptide substrate, and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Procedure:
-
In a 384-well white assay plate, add 5 µL of kinase buffer.
-
Add 1 µL of the compound serial dilution (final DMSO concentration ≤ 1%). Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a "background" control.
-
Add 2 µL of the enzyme/substrate mix and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution. Incubate for 60 minutes at room temperature.
-
Causality: This incubation allows the enzyme to phosphorylate the substrate. The inhibitor, if effective, will compete with ATP and reduce the amount of phosphorylation.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader. A higher signal indicates more ATP remaining, thus higher inhibition.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the "no inhibition" (0%) and "no enzyme" (100%) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Kinase Assay Workflow
Caption: Step-by-step experimental workflow for a luminescent kinase inhibition assay.
Visualizing a Target Signaling Pathway
The diagram below shows a simplified EGFR signaling pathway, a common target for halogenated inhibitors.
Caption: Simplified EGFR signaling pathway showing inhibition by a halogenated compound.
Conclusion and Future Perspectives
Halogenated aminoisoquinolines represent a powerful and versatile class of biologically active molecules. The strategic incorporation of halogens onto this privileged scaffold allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors for a range of therapeutic targets, from protein kinases in oncology to dopamine receptors in neuroscience. The principles of structure-activity relationships, guided by an understanding of halogen bonding and metabolic effects, are crucial for the continued development of this compound class. Future research will likely focus on exploring less common halogenation patterns, developing multi-targeted agents, and further optimizing pharmacokinetic profiles to translate the potent in vitro activity of these compounds into clinically successful therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2018183964A1 - Isoquinolines as inhibitors of hpk1 - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoquinoline synthesis [organic-chemistry.org]
- 18. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Heterocycle
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure, combined with the capacity for diverse functionalization, has established it as a "privileged scaffold"—a molecular framework that is repeatedly identified in biologically active compounds across a wide range of therapeutic areas.[3][4][5] First isolated from coal tar in 1885, this seemingly simple heterocycle is the foundational core of thousands of natural alkaloids and a vast number of synthetic therapeutic agents.[2]
Isoquinoline derivatives are renowned for their remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, neuroprotective, and cardiovascular effects.[3][5][6][7] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the discovery and pivotal role of the isoquinoline core in drug discovery and development. We will delve into its natural origins, synthetic strategies, mechanisms of action, and the causality behind its enduring success, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.
Historical Roots and Natural Abundance: A Legacy from Nature
The story of isoquinoline is deeply rooted in natural product chemistry. Long before its formal isolation, humanity utilized isoquinoline-containing compounds in traditional medicine.[8] The vast majority of these natural products are alkaloids biosynthesized in plants from the aromatic amino acid tyrosine or phenylalanine.[1][9] The central precursor for most of these complex molecules is 1-benzylisoquinoline (BTIQ), which serves as a branching point for the biosynthesis of numerous alkaloid subtypes.[10][11]
Some of the most iconic and medicinally significant natural products are built upon this scaffold:
-
Morphine and Codeine: These archetypal opioid analgesics and antitussives are complex morphine-class isoquinoline alkaloids isolated from the opium poppy (Papaver somniferum).[1][12]
-
Papaverine: Also from the opium poppy, this benzylisoquinoline alkaloid is a potent vasodilator and antispasmodic agent.[1][2][13]
-
Berberine: A protoberberine-type alkaloid found in plants like Goldenseal (Hydrastis canadensis), it exhibits a wide range of activities, including antibacterial, anti-inflammatory, and antidiabetic effects.[14][15][16]
-
Tubocurarine: A bis-benzylisoquinoline alkaloid from the curare vine, historically used as an arrow poison and later as a clinical muscle relaxant.[1]
This natural pre-validation of the scaffold's biological relevance has provided an invaluable starting point for medicinal chemists, offering structurally diverse templates for drug design.[17]
Chemical Properties and Synthesis: Constructing the Core
The isoquinoline nucleus is a weakly basic, hygroscopic, aromatic compound.[1] The lone pair of electrons on the nitrogen atom imparts basic properties, though it is a weaker base than pyridine due to the electron-withdrawing effect of the fused benzene ring.[8] This aromatic system is stable but can undergo electrophilic substitution and other modifications, allowing for extensive chemical elaboration.
The construction of the isoquinoline core is a fundamental task in organic synthesis. Several classical, name-reaction syntheses have become standard methodologies, each offering a different approach to ring closure and substitution patterns.
Key Synthetic Methodologies
1. Bischler-Napieralski Synthesis This is one of the most common methods, involving the acid-catalyzed cyclization of a β-phenylethylamine amide, followed by dehydrogenation.[14][18][19]
Experimental Protocol: Bischler-Napieralski Synthesis
-
Amide Formation: React a β-phenylethylamine derivative with an appropriate acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding N-acyl-β-phenylethylamine.
-
Cyclization: Dissolve the amide product in a suitable solvent (e.g., dry acetonitrile or toluene). Add a dehydrating agent/Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and reflux the mixture. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully quench with ice water. Basify the aqueous solution with an appropriate base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dehydrogenation: The resulting 3,4-dihydroisoquinoline is dissolved in a high-boiling point solvent (e.g., xylene). Add a catalyst such as 10% Palladium on carbon (Pd/C). Reflux the mixture to effect dehydrogenation to the aromatic isoquinoline.
-
Purification: After cooling and filtering the catalyst, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final isoquinoline derivative.
2. Pictet-Spengler Synthesis This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized.[14][18][19] This method is particularly significant as it often proceeds under mild, physiological-like conditions and is a key step in the biosynthesis of isoquinoline alkaloids in nature.[8]
Experimental Protocol: Pictet-Spengler Synthesis
-
Condensation/Imination: Dissolve the β-arylethylamine (e.g., dopamine hydrochloride) and an aldehyde (e.g., formaldehyde) in a suitable solvent system (e.g., water/ethanol mixture).
-
Cyclization: Adjust the pH of the solution to acidic conditions (typically pH 4-6) using an acid like HCl. Stir the reaction at room temperature or with gentle heating. The reaction is self-validating as the formation of the tetrahydroisoquinoline product can be tracked via LC-MS.
-
Isolation: Once the reaction is complete, neutralize the solution and extract the product with an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Oxidation (Optional): To obtain the fully aromatic isoquinoline, the resulting tetrahydroisoquinoline can be oxidized using reagents like manganese dioxide (MnO₂) or Pd/C in a suitable solvent.
-
Purification: Purify the final product by recrystallization or column chromatography.
Modern Synthetic Advances
While classical methods are robust, modern synthetic chemistry has introduced more efficient, greener, and diverse routes, including palladium-catalyzed coupling and annulation reactions, microwave-assisted synthesis, and multi-component reactions that allow for rapid assembly of complex isoquinoline derivatives.[20]
Therapeutic Applications and Underlying Mechanisms of Action
The structural rigidity and versatile substitution patterns of the isoquinoline scaffold allow it to interact with a multitude of biological targets with high specificity, leading to its broad therapeutic utility.[3][4] At least 38 isoquinoline-based drugs are in clinical use or trials for a wide range of diseases.[3]
Anticancer Activity
Isoquinoline derivatives are a prominent class of anticancer agents that exert their effects through diverse mechanisms.[4][21]
-
DNA Interaction: Many isoquinoline alkaloids, particularly protoberberines, can intercalate into DNA or bind to the minor groove. This interaction can disrupt the activity of proteins involved in DNA replication and transcription, ultimately leading to cell death.[1]
-
Topoisomerase Inhibition: Compounds like the indenoisoquinoline analogues act as potent inhibitors of topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication. Inhibition leads to DNA strand breaks and apoptosis.
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, a critical process for mitotic spindle formation during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Signaling Pathway Modulation: Isoquinolines have been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, thereby reducing cell proliferation and promoting apoptosis.[22]
Antimicrobial and Antiviral Activities
The isoquinoline scaffold is present in numerous compounds with potent activity against bacteria, fungi, parasites, and viruses.[1][6][23]
-
Antibacterial: Berberine, for example, exerts its antibacterial effect by damaging the bacterial cell membrane and inhibiting cell division.
-
Antiviral: Isoquinoline alkaloids can interfere with multiple stages of the viral life cycle.[24] Mechanisms include inhibiting viral entry, disrupting viral DNA or RNA synthesis, and blocking crucial viral enzymes like reverse transcriptase.[16] The anti-HIV drug Nelfinavir contains a tetrahydroisoquinoline moiety.[1]
Neuropharmacology
This is a domain where isoquinoline alkaloids have had a historic and profound impact.
-
Analgesia: Morphine and its derivatives are potent agonists of μ-opioid receptors in the central nervous system, providing powerful pain relief.
-
Parkinson's Disease: Apomorphine is a dopamine agonist used to treat motor fluctuations in advanced Parkinson's disease.[1][12] Conversely, certain endogenous tetrahydroisoquinoline derivatives have been investigated as potential neurotoxins that could contribute to the pathology of Parkinson's disease, highlighting the dual nature of this scaffold.[2]
-
Neuroprotection: Many isoquinoline derivatives have shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1]
Cardiovascular and Other Uses
The therapeutic reach of isoquinolines extends to numerous other conditions.
-
Antihypertensive: Drugs like Quinapril and Debrisoquine are derived from tetrahydroisoquinoline and are effective in treating hypertension.[14]
-
Vasodilator: Papaverine acts as a non-specific vasodilator by inhibiting phosphodiesterase enzymes.[14]
-
Antispasmodic: Solifenacin, containing a tetrahydroisoquinoline ring, is used to treat overactive bladder.[1]
Structure-Activity Relationship (SAR) and Drug Design
The development of potent and selective isoquinoline-based drugs relies heavily on understanding their structure-activity relationships (SAR). The ability to modify the scaffold at various positions allows for the fine-tuning of pharmacological properties.[11] Key positions for modification include C-1, C-3, C-4, and the nitrogen atom at position 2.[5][25]
For example, in the design of anticancer agents, substitutions at the C-1 position with bulky aromatic groups can enhance DNA intercalating ability, while modifications on the nitrogen atom can influence solubility and cell permeability. The pattern of methoxy or hydroxyl groups on the fused benzene ring is also critical for receptor binding and activity in many natural alkaloids.[11]
Table 1: Exemplar SAR Data for Anticancer Isoquinoline Derivatives
| Compound ID | R¹ Substitution (at C-1) | R² Substitution (at C-7) | IC₅₀ against A549 Lung Cancer Cell Line (µM) |
| Parent | -H | -OCH₃ | 55.2 |
| IQ-1a | -Phenyl | -OCH₃ | 12.8 |
| IQ-1b | -4-Chlorophenyl | -OCH₃ | 2.5 |
| IQ-2a | -Phenyl | -OH | 9.7 |
| IQ-2b | -4-Chlorophenyl | -OH | 1.1 |
Note: Data is representative and synthesized for illustrative purposes.
This table illustrates that adding a phenyl group at C-1 (IQ-1a vs. Parent) significantly improves potency. Further substitution on that phenyl ring with an electron-withdrawing group like chlorine (IQ-1b) enhances activity even more. Additionally, converting the methoxy group at C-7 to a hydroxyl group (IQ-2 series) consistently improves anticancer activity, likely by enabling new hydrogen bonding interactions with the biological target.
Conclusion and Future Perspectives
The isoquinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. From its origins in traditional plant-based remedies to its current status as the core of numerous FDA-approved drugs, its journey is one of continuous discovery and innovation.[3][26] Its structural rigidity, synthetic tractability, and proven ability to interact with a diverse array of biological targets ensure its continued relevance.
Future research will undoubtedly focus on the synthesis of novel, highly functionalized isoquinoline derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[8][27] The application of this scaffold is also expanding beyond medicine into materials science, where isoquinoline-based polymers are being explored for creating advanced conductive and optical materials.[8] For drug development professionals, the isoquinoline core remains a rich and validated starting point for designing the next generation of therapeutics to address unmet medical needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 13. zenodo.org [zenodo.org]
- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 15. Isoquinoline alkaloid: Significance and symbolism [wisdomlib.org]
- 16. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 19. Isoquinoline synthesis [quimicaorganica.org]
- 20. Isoquinoline synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]
- 24. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
8-Chloroisoquinolin-3-amine: A Technical Prospectus and Research Guide for Drug Discovery
Executive Summary
8-Chloroisoquinolin-3-amine emerges from a chemical family of halogenated aminoisoquinolines that has garnered significant interest within medicinal chemistry. While direct pharmacological data for this specific isomer remains limited in publicly accessible literature, the established biological activities of its structural relatives present a compelling case for its investigation as a novel scaffold in drug discovery. This guide synthesizes the known chemical properties of this compound, extrapolates its potential pharmacological profile based on isomeric analogues, and proposes a structured, multi-tiered research framework to systematically elucidate its mechanism of action, target engagement, and therapeutic potential. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this compound.
Introduction: The Isoquinoline Scaffold and the Imperative for Novel Chemical Matter
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse biological activities. The introduction of halogen and amine functionalities, as seen in the chloroisoquinolin-amine series, significantly modulates the electronic and steric properties of the molecule, offering a rich vector for tuning target specificity and pharmacokinetic profiles.
While isomers such as 3-chloroisoquinolin-6-amine and 3-chloroisoquinolin-7-amine have been investigated as building blocks for kinase inhibitors and other therapeutic agents, this compound remains a largely unexplored entity.[1][2] This lack of data represents a clear opportunity for the discovery of novel intellectual property and potentially first-in-class therapeutics. This guide provides a roadmap for unlocking that potential.
Physicochemical Properties and Synthetic Considerations
A foundational understanding of a compound's physical and chemical characteristics is paramount for any drug discovery program. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 1184843-26-2 | BLD Pharm[3] |
| Molecular Formula | C₉H₇ClN₂ | BLD Pharm[3] |
| Molecular Weight | 178.62 g/mol | BLD Pharm[3] |
| SMILES | NC1=CC2=C(C=N1)C(Cl)=CC=C2 | BLD Pharm[3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | BLD Pharm[3] |
The reactivity of the chloroisoquinoline scaffold is typically governed by the interplay between the chlorine and amine substituents.[1] The chlorine atom at the 8-position may be susceptible to nucleophilic aromatic substitution or serve as a handle for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[1]
Postulated Pharmacological Profile: An Extrapolation from Isomeric Analogues
The most prominent application of chloroisoquinolin-amine isomers is in the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The isoquinoline scaffold can mimic the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.
Given this precedent, a primary hypothesis is that this compound possesses kinase inhibitory activity. The specific kinase targets are likely to differ from its isomers due to the unique spatial arrangement of the chloro and amino groups, which will dictate the binding interactions within the ATP pocket.
Diagram: Postulated Mechanism of Action - Kinase Inhibition
Caption: Postulated kinase inhibition pathway for this compound.
Proposed Research Workflow: A Phased Approach to Pharmacological Characterization
A systematic and tiered approach is essential to efficiently profile this compound. The following workflow outlines a logical progression from broad screening to specific mechanistic studies.
Diagram: Experimental Workflow for Pharmacological Profiling
Caption: A phased experimental workflow for characterizing this compound.
Step-by-Step Methodologies
Phase 1: Broad Profiling & Target Identification
-
Objective: To identify initial biological activity and potential molecular targets.
-
Protocol 1: Anti-Proliferative Phenotypic Screening
-
Cell Lines: A panel of well-characterized cancer cell lines (e.g., NCI-60 panel).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®, resazurin).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Causality: A potent anti-proliferative effect across multiple cell lines would suggest a mechanism targeting a common and critical cellular process, such as cell cycle progression or signaling, strengthening the kinase inhibitor hypothesis.
-
-
Protocol 2: Broad Kinase Panel Screening
-
Platform: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers screening against a large panel of human kinases.
-
Methodology:
-
Submit the compound for screening at a single, high concentration (e.g., 10 µM).
-
The assay measures the percent inhibition of kinase activity compared to a control.
-
-
Causality: This is a direct and unbiased approach to identify potential kinase targets. Hits (e.g., >90% inhibition) from this screen will be the primary focus of Phase 2.
-
Phase 2: Hit Confirmation & Potency Determination
-
Objective: To confirm the hits from Phase 1 and quantify the compound's potency.
-
Protocol 1: IC50 Determination
-
Methodology:
-
For each confirmed kinase hit, perform a dose-response assay using a 10-point, 3-fold serial dilution of the compound.
-
Measure kinase activity at each concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Causality: The IC50 provides a quantitative measure of potency, which is critical for SAR and for prioritizing the most promising targets.
-
Future Directions and Conclusion
The journey to elucidate the pharmacological profile of this compound is just beginning. The proposed workflow provides a robust framework for a thorough investigation. Should initial results prove promising, subsequent studies would involve extensive medicinal chemistry efforts to optimize potency and selectivity, detailed ADME/Tox profiling, and ultimately, efficacy testing in relevant in vivo disease models.
References
8-Chloroisoquinolin-3-amine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Privileged Scaffold
In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a liability but rather a testament to their optimized three-dimensional arrangement of atoms, which allows for favorable interactions with a variety of protein active sites. The isoquinoline core, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold, forming the basis of numerous natural products and synthetic drugs. This guide delves into the potential of a specific, underexplored derivative: 8-chloroisoquinolin-3-amine . By examining its chemical properties, proposing a robust synthetic strategy, and exploring its likely biological applications based on data from closely related analogs, we will build a compelling case for its consideration as a privileged structure in modern drug discovery, particularly in the realm of oncology.
Physicochemical Properties of the Core
A thorough understanding of a molecule's physical and chemical characteristics is foundational to its application in drug design. For this compound, these properties dictate its solubility, reactivity, and potential for forming key interactions with biological targets.
| Property | Value | Source |
| CAS Number | 1184843-26-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 178.62 g/mol | --INVALID-LINK-- |
| Appearance | Likely a solid at room temperature | Inferred |
| Reactivity | The 3-amino group serves as a key nucleophilic handle for derivatization, while the 8-chloro group influences the electronic properties of the aromatic system and can be a site for cross-coupling reactions. | Inferred from related structures |
Synthetic Strategy: A Plausible Route to the Core
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of Isoquinoline
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add isoquinoline.
-
Add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH solution) to precipitate the nitroisoquinoline isomers.
-
Filter the precipitate, wash with water, and dry.
-
Separate the 5-nitro and 8-nitro isomers using column chromatography.
Step 2: Reduction of 8-Nitroisoquinoline to 8-Aminoisoquinoline
-
Suspend 8-nitroisoquinoline in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base to precipitate the 8-aminoisoquinoline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
Step 3: Sandmeyer Reaction to Yield 8-Chloroisoquinoline
-
Dissolve 8-aminoisoquinoline in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the 8-chloroisoquinoline with an organic solvent, wash, dry, and purify by column chromatography.
Step 4: Nitration of 8-Chloroisoquinoline
-
Following a similar procedure to Step 1, nitrate 8-chloroisoquinoline to introduce a nitro group, likely at the 3-position. Separation of any isomers may be required.
Step 5: Reduction of 8-Chloro-3-nitroisoquinoline
-
Reduce the nitro group of 8-chloro-3-nitroisoquinoline to the amine using a suitable reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation) to yield the final product, this compound.
This compound as a Privileged Structure in Oncology
The true potential of the this compound scaffold lies in its likely application as a core for the development of targeted cancer therapeutics, particularly kinase inhibitors.
The Rationale: Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development. The isoquinoline scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases. The 3-amino group of this compound is perfectly positioned to act as a hydrogen bond donor, while the 8-chloro substituent can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Caption: Proposed binding mode of an this compound derivative in a kinase active site.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the 384-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear bottom plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Structure-Activity Relationship (SAR): A Roadmap for Optimization
While specific SAR data for this compound is not yet available, we can extrapolate from the extensive research on related scaffolds like 8-hydroxyquinolines to propose a logical approach to its optimization.
Spectroscopic Profile of 8-Chloroisoquinolin-3-amine: A Technical Guide for Researchers
Introduction: The Significance of 8-Chloroisoquinolin-3-amine in Medicinal Chemistry
This compound is a substituted isoquinoline derivative of significant interest to the medicinal chemistry community. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds and natural products. The specific substitution pattern of an amine group at the 3-position and a chlorine atom at the 8-position modulates the electronic and steric properties of the molecule, making it a valuable building block for the synthesis of novel therapeutic agents. Its derivatives are being explored for their potential in various therapeutic areas, including oncology and neurodegenerative diseases.
A comprehensive understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its downstream products. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this compound are not widely available in the public domain, this guide leverages established spectroscopic principles and data from structurally related analogs to provide a reliable predictive framework for researchers.
Molecular Structure and Key Features
This compound possesses a bicyclic aromatic system with two key functional groups: a primary amine and a chlorine atom. These substituents significantly influence the electron density distribution within the isoquinoline ring, which in turn dictates the chemical shifts and coupling patterns observed in its NMR spectra.
| Property | Value | Source |
| Molecular Formula | C9H7ClN2 | [1][2] |
| Molecular Weight | 178.62 g/mol | [1] |
| CAS Number | 1184843-26-2 | [1][2] |
Mass Spectrometry (MS) Analysis: Predicting the Fragmentation Pathway
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) would be a common ionization technique.
Expected Mass Spectrum (EI)
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 178, corresponding to the nominal mass of the molecule. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak ([M+2]⁺) at m/z 180 with an intensity of about one-third of the molecular ion peak is anticipated. This isotopic pattern is a key signature for the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pattern:
Aromatic amines and halogenated aromatic compounds exhibit characteristic fragmentation patterns.[3] The primary fragmentation pathways for this compound are predicted to involve the loss of small neutral molecules.
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds is the elimination of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 151.
-
Loss of Chlorine: Cleavage of the C-Cl bond would lead to a fragment at m/z 143.
-
Loss of an Amino Group: Fragmentation involving the amino group could also occur.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, or the solid is introduced via a direct insertion probe.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
References
Unlocking the Therapeutic Potential of 8-Chloroisoquinolin-3-amine: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Novel Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The subject of this guide, 8-Chloroisoquinolin-3-amine, represents a novel and relatively unexplored variation of this critical pharmacophore. A survey of the current scientific literature reveals a scarcity of direct biological data for this specific compound. This guide, therefore, is designed not as a retrospective summary of known facts, but as a prospective roadmap for researchers, scientists, and drug development professionals. It will provide a series of data-driven hypotheses regarding its potential therapeutic targets, grounded in the established pharmacology of structurally related compound classes. For each hypothesis, a detailed, field-proven experimental workflow is presented to enable rigorous scientific validation. Our objective is to transform the unknown into a well-defined set of starting points for your research and development endeavors.
Hypothesis 1: Targeting the Human Kinome
The isoquinoline framework is a recurring motif in a multitude of potent protein kinase inhibitors.[4][5] The planar, heterocyclic nature of the scaffold allows it to fit into the ATP-binding pocket of many kinases, and substitutions on the ring system enable the formation of specific interactions that can confer both potency and selectivity. The presence of the chloro and amine groups on the this compound scaffold provides key points for potential hydrogen bonding and other interactions within a kinase active site. Therefore, it is a strong starting hypothesis that this compound may exhibit inhibitory activity against one or more protein kinases.
Rationale for Kinase Inhibition Hypothesis
-
Structural Precedent: Numerous isoquinoline-containing molecules have been successfully developed as kinase inhibitors, targeting enzymes such as FLT3, Haspin, and those in the PI3K/Akt/mTOR signaling pathway.[3][5]
-
Pharmacophoric Features: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common feature in ATP-competitive inhibitors. The amino and chloro substituents offer additional opportunities for directed interactions with amino acid residues in the kinase ATP-binding site, potentially driving affinity and selectivity.
Experimental Validation Workflow: From Broad Screening to Cellular Confirmation
A systematic, multi-tiered approach is essential to identify and validate potential kinase targets.
Diagram 1: Kinase Inhibitor Identification Workflow
Caption: A tiered approach to identify and validate kinase targets.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the IC50 value of this compound against a purified kinase. The ADP-Glo™ Kinase Assay is used as a representative example.[6]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for dose-response analysis (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of a 2X ATP solution (the concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value/Range |
| Kinase Concentration | Final concentration of the kinase in the assay. | 1-10 nM |
| Substrate Concentration | Final concentration of the peptide or protein substrate. | 0.2 µM - 10 µM |
| ATP Concentration | Final ATP concentration, typically at the Km for the kinase. | 1-100 µM |
| Compound Concentration | Range of final compound concentrations tested. | 0.1 nM - 10 µM |
| Incubation Time | Duration of the kinase reaction. | 30-120 minutes |
| Table 1: Typical parameters for an in vitro kinase assay. |
Hypothesis 2: Antimalarial Activity via Redox Cycling
The 8-aminoquinoline scaffold is the cornerstone of several critical antimalarial drugs, including primaquine and tafenoquine.[7] These compounds are unique in their ability to target the liver stages of Plasmodium parasites. Their mechanism of action is thought to involve metabolic activation by host or parasite cytochrome P450 (CYP) enzymes, leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.[8] Given the structural similarity of this compound to the 8-aminoquinoline core, it is plausible that it could share this antimalarial mechanism.
Rationale for Antimalarial Hypothesis
-
Structural Analogy: The core 8-substituted quinoline structure is present. The 3-amino group could potentially undergo metabolic transformations similar to the 8-amino group of primaquine.
-
Redox Potential: The quinoline ring system can participate in redox reactions, a key feature for the generation of ROS.
Experimental Validation Workflow: Probing Anti-Plasmodial Activity and Mechanism
This workflow aims to determine if this compound possesses antimalarial activity and, if so, whether it operates through a ROS-generating mechanism.
Diagram 2: Antimalarial Mechanism Investigation
Caption: Workflow to assess antimalarial activity and mechanism.
Protocol 2: In Vitro Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS generation.[9][10]
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cells) in a black, clear-bottom 96-well plate and culture to ~80% confluency.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm Hanks' Balanced Salt Solution (HBSS).
-
Add 100 µL of 10 µM H2DCFDA in HBSS to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Remove the H2DCFDA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of this compound diluted in HBSS to the desired final concentrations.
-
Include a positive control (e.g., 100 µM H2O2) and a vehicle control (DMSO).
-
-
Data Acquisition:
-
Immediately measure the fluorescence using a microplate reader at an excitation of ~495 nm and an emission of ~525 nm.
-
Read the plate kinetically over a period of 1-2 hours to monitor the rate of ROS production.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no probe).
-
Plot the fluorescence intensity or the rate of fluorescence increase against the compound concentration.
-
Hypothesis 3: Metalloenzyme Inhibition
8-Hydroxyquinoline and its derivatives are classic examples of metal-binding pharmacophores used in the development of metalloenzyme inhibitors.[11][12] They function by chelating the catalytic metal ion (often Zn2+) in the active site of enzymes like matrix metalloproteinases (MMPs), thereby blocking their activity.[13] While this compound lacks the hydroxyl group, the nitrogen atoms in the isoquinoline ring and the exocyclic amine group could potentially coordinate with a metal cofactor.
Rationale for Metalloenzyme Inhibition Hypothesis
-
Scaffold Precedent: The broader quinoline class has been explored for the inhibition of various metalloenzymes.[13]
-
Potential for Metal Coordination: The arrangement of nitrogen atoms in this compound may allow for bidentate chelation of a metal ion in an enzyme's active site, a key interaction for potent inhibition.
Experimental Validation Workflow: Assessing Metalloenzyme Inhibition
This workflow focuses on screening for activity against a representative class of metalloenzymes, the MMPs.
Diagram 3: Metalloenzyme Inhibition Validation Workflow
Caption: Workflow for validating metalloenzyme inhibitory activity.
Protocol 3: Fluorometric Matrix Metalloproteinase (MMP) Activity Assay
This protocol describes a generic assay to screen for MMP inhibition using a fluorescence resonance energy transfer (FRET) peptide substrate.
-
Enzyme Activation:
-
If using a pro-MMP, activate it according to the manufacturer's instructions, typically with p-aminophenylmercuric acetate (APMA).
-
-
Assay Preparation:
-
Prepare a dilution series of this compound in assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
In a black 96-well plate, add the diluted compound or a known MMP inhibitor (e.g., Batimastat) as a positive control.
-
-
Enzyme Reaction:
-
Add the activated MMP enzyme to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic FRET peptide substrate.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., Ex/Em = 490/525 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the kinetic curve for each concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
If performing a dose-response experiment, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
| Parameter | Description | Example Value/Range |
| MMP Concentration | Final concentration of the activated MMP. | 1-5 nM |
| Substrate Concentration | Final concentration of the FRET peptide. | 5-20 µM |
| Inhibitor Concentration | Range of final compound concentrations for IC50 determination. | 1 nM - 100 µM |
| Reaction Time | Duration of kinetic read. | 30-60 minutes |
| Table 2: Typical parameters for a fluorometric MMP assay. |
Conclusion and Future Directions
This compound stands as a compound of significant potential, situated at the intersection of several therapeutically relevant chemical spaces. The absence of direct biological data should be viewed not as a limitation, but as an opportunity for novel discovery. The hypothesis-driven workflows detailed in this guide provide a robust and scientifically rigorous framework to systematically explore its potential as a kinase inhibitor, an antimalarial agent, or a metalloenzyme inhibitor. The outcomes of these initial studies will be instrumental in guiding subsequent lead optimization efforts, including medicinal chemistry campaigns to enhance potency and selectivity, and in-depth ADME/Tox profiling. By following this structured approach, the research community can efficiently and effectively elucidate the therapeutic promise of this intriguing molecule.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 8-Chloroisoquinolin-3-amine receptor binding
An In-Depth Technical Guide to the In Silico Target Identification and Receptor Binding Modeling of 8-Chloroisoquinolin-3-amine
Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] this compound, a specific derivative, remains largely uncharacterized, representing an "orphan ligand" with significant, yet unexplored, therapeutic potential. This guide presents a comprehensive, in-silico workflow designed for the modern drug discovery professional. We move beyond simple procedural descriptions to provide a strategic framework for identifying high-probability biological targets for an uncharacterized compound and subsequently modeling its receptor binding with high fidelity. By integrating ligand-based pharmacophore screening, reverse docking, detailed molecular docking, and molecular dynamics simulations, this document serves as a practical whitepaper for elucidating the mechanism of action for novel chemical entities, transforming them from unknown molecules into viable lead candidates.
Part 1: The Challenge of the Orphan Ligand: Strategy and Foundation
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a fusion of a benzene and a pyridine ring, is a recurring motif in both natural products and synthetic drugs.[1] Its rigid structure and ability to engage in various non-covalent interactions (hydrogen bonds, π-π stacking) make it an ideal scaffold for targeting diverse protein families. Derivatives have shown potent activities as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][2][3] The presence of the chloro and amine functionalities on the this compound scaffold suggests specific electronic and steric properties that can be exploited for targeted drug design.
Physicochemical Properties of this compound
A foundational step in any modeling study is the characterization of the ligand itself. The key physicochemical properties of this compound, sourced from public databases, are summarized below. These parameters are crucial for subsequent steps like force field parameterization and ADME/Tox prediction.
| Property | Value | Source |
| CAS Number | 1184843-26-2 | Appchem[4] |
| Molecular Formula | C₉H₇ClN₂ | PubChem[5] |
| Molecular Weight | 178.62 g/mol | PubChem[5] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
| XLogP3 | 2.4 | PubChem[5] |
A Computational Strategy for Target Deconvolution
Without a known biological receptor, a linear "dock-and-simulate" approach is impossible. An expert-driven strategy requires a funnel-like approach to first generate and then refine target hypotheses. This process, often called target deconvolution or target fishing, leverages both the ligand's structure and the vast amount of existing biological data to predict its most likely protein partners. Our workflow is designed to systematically narrow the field of potential targets before committing to computationally expensive, high-resolution modeling.
}
Caption: Overall workflow for in silico target identification and validation.Part 2: Target Hypothesis Generation
The initial phase focuses on casting a wide net to identify potential protein targets. We employ two complementary, powerful techniques: pharmacophore modeling and reverse docking.
Protocol: Ligand Preparation
Causality: The accuracy of any in-silico model is critically dependent on a correctly prepared ligand structure. This protocol ensures the ligand is in a low-energy, realistic 3D conformation with correct protonation states and atomic charges, which are essential for calculating meaningful interaction energies.
-
Obtain 2D Structure: Draw this compound in a chemical editor (e.g., ChemDraw) or retrieve its SMILES string (C1=CC2=CN=C(C=C2C=C1Cl)N) from PubChem.[5]
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure into a low-energy conformation.[6]
-
Protonation State: Determine the likely protonation state at a physiological pH of 7.4. The amino group on the isoquinoline ring will likely be protonated. Tools like MarvinSketch or Epik can be used for this prediction.
-
Generate Conformers: To account for flexibility, generate a set of low-energy conformers. This is crucial as the bioactive conformation may not be the absolute global minimum in a vacuum.
-
Save Formats: Save the final, prepared ligand structure in multiple formats (e.g., .mol2, .sdf, .pdbqt) as required by different downstream software.
Target Identification via Pharmacophore Modeling
Causality: Pharmacophore modeling abstracts chemical structures into a set of essential features for molecular recognition (e.g., hydrogen bond donors/acceptors, aromatic rings).[7][8] By creating a pharmacophore model from our ligand, we can rapidly screen vast databases to find other known molecules that share these key features, even if their underlying scaffolds are different. The targets of these "hit" molecules become our hypothesized targets.
}
Caption: Ligand-based pharmacophore screening workflow.Target Identification via Reverse Docking
Causality: Reverse docking inverts the typical screening paradigm. Instead of screening many ligands against one target, we screen our single ligand against a large collection of protein binding sites.[2] This structure-based approach is unbiased and can identify potential targets that might be missed by ligand similarity methods, providing a complementary set of hypotheses. A high docking score suggests a favorable binding interaction, warranting further investigation.
Target Prioritization and Selection
The output of the previous steps is a list of potential protein targets. Raw scores are insufficient; scientific judgment is required.
-
Cluster Hits: Group the identified targets by protein family (e.g., kinases, GPCRs, proteases). A strong signal is present if multiple hits fall within the same family.
-
Score and Rank: Rank the targets based on docking scores and pharmacophore fit scores.
-
Literature Validation: Cross-reference the top-ranked target families with known activities of isoquinoline derivatives. The literature is rich with examples of isoquinolines acting as kinase inhibitors.[2]
-
Target Selection: Based on this combined evidence, we select a high-probability candidate for in-depth analysis. For this guide, we will proceed with a hypothetical but highly plausible target: Epidermal Growth Factor Receptor (EGFR) , a well-known tyrosine kinase implicated in cancer and a common target for quinoline-based inhibitors.[9]
Part 3: High-Resolution Receptor-Ligand Interaction Modeling
With a prioritized target in hand, we now perform detailed molecular docking to predict the precise binding mode and affinity of this compound within the EGFR active site.
Protocol: Receptor Preparation
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not a complete or simulation-ready model. It often lacks hydrogen atoms, may contain experimental artifacts, and includes non-essential molecules (water, co-factors) that must be removed. This protocol ensures a clean, chemically correct receptor model.[10]
-
Download Structure: Obtain the crystal structure of EGFR from the PDB (e.g., PDB ID: 2GS2, a structure of EGFR kinase domain).
-
Clean the PDB: Remove all non-essential components, including water molecules, co-crystallized ligands, and any ions not critical for structural integrity, using a molecular viewer like PyMOL or UCSF Chimera.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography but are vital for hydrogen bonding.
-
Assign Charges: Compute and assign partial atomic charges to all atoms in the receptor using a standard force field (e.g., Gasteiger charges).
-
Define Binding Site: Identify the ATP-binding pocket of the kinase. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file. Define a "grid box" or "docking sphere" that encompasses this entire active site.[9][11]
-
Save as PDBQT: Convert the prepared receptor file into the .pdbqt format required by AutoDock Vina, which includes charge and atom type information.[12]
Protocol: Molecular Docking Simulation
Causality: Molecular docking uses a search algorithm and a scoring function to predict the most stable binding pose of a ligand within a receptor's active site.[2] The scoring function estimates the binding affinity (e.g., in kcal/mol), providing a quantitative measure of binding strength.
-
Software: Utilize AutoDock Vina, a widely used and validated open-source docking program.[11]
-
Input Files: Provide the prepared ligand (.pdbqt) and receptor (.pdbqt) files.
-
Configuration File: Create a configuration file that specifies the coordinates and dimensions of the grid box defined in the receptor preparation step. Set the exhaustiveness parameter (e.g., 32) to control the thoroughness of the conformational search.
-
Execute Docking: Run the Vina executable from the command line, referencing the configuration file.
-
Analyze Output: Vina will generate an output file containing several predicted binding poses, ranked by their calculated binding affinity. The top-ranked pose is the most probable binding mode.
Analysis of Binding Pose and Interactions
The docking output provides a static 3D model of the protein-ligand complex.
-
Quantitative Analysis: The primary quantitative output is the binding affinity. Lower (more negative) values indicate stronger predicted binding.
| Docking Result | Predicted Value |
| Binding Affinity (Pose 1) | -8.5 kcal/mol |
| RMSD from reference (if any) | N/A (de novo docking) |
This is example data for illustrative purposes.
-
Qualitative Analysis: Use visualization software (PyMOL, Chimera) to inspect the top-ranked pose. Identify key interactions:
-
Hydrogen Bonds: Look for classic H-bonds between the ligand's amino group and backbone/side-chain atoms in the hinge region of the kinase.
-
Hydrophobic Interactions: Identify contacts between the isoquinoline ring system and nonpolar residues in the active site.
-
π-Stacking: Check for potential stacking interactions between the aromatic rings of the ligand and residues like Phenylalanine or Tyrosine.
-
}
Caption: Key predicted interactions between the ligand and EGFR.Part 4: Validating the Static Model with Molecular Dynamics
Causality: A docking pose is a static, time-averaged snapshot. It does not account for the dynamic nature of proteins or the influence of solvent. Molecular Dynamics (MD) simulations provide a "computational microscope," allowing us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, thereby testing the stability of the predicted binding pose.[13][14]
Protocol: System Preparation for MD (GROMACS)
Causality: Preparing the system for MD is a multi-step process that involves creating a complete topological description of every molecule, solvating the complex in a water box, and neutralizing its charge with ions to mimic cellular conditions.[14][15][16]
-
Generate Ligand Topology: The most critical step for a novel ligand. Use a server like CGenFF or a tool like ACPYPE to generate GROMACS-compatible topology (.itp) and parameter files for this compound. This defines the bond lengths, angles, and charges according to a specific force field (e.g., CHARMM36).[14][16]
-
Select Protein Force Field: Choose a modern, well-validated protein force field, such as CHARMM36m or AMBER14SB.
-
Combine Protein and Ligand: Merge the coordinate files of the docked protein and ligand into a single complex .pdb file.
-
Create Topology: Modify the main GROMACS topology file (topol.top) to include the ligand's topology file (.itp) and define the complete system.
-
Define Simulation Box: Create a periodic simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).[15]
Protocol: MD Simulation Run
Causality: This sequence of steps gradually relaxes the system and brings it to the desired temperature and pressure before the final data collection phase, preventing instabilities.[15][17]
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and now also at a constant pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints are typically maintained.
-
Production MD: Remove the position restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.
Post-MD Analysis
Analysis of the MD trajectory reveals the stability and dominant interactions of the complex.
-
Root Mean Square Deviation (RMSD): A key metric for stability. Plot the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, converging RMSD for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in the binding site could indicate instability.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like the hinge-binding hydrogen bond) over time. An interaction that is present for >80% of the simulation is considered highly stable.
| MD Analysis Metric | Result Interpretation |
| Ligand RMSD | Plateau at ~2 Å suggests stable binding in the pocket. |
| Protein Backbone RMSD | Plateau at ~2.5 Å indicates overall protein stability. |
| H-Bond Occupancy (Ligand-Met793) | 85% occupancy indicates a persistent, key interaction. |
This is example data for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a robust, multi-stage computational strategy to take an uncharacterized molecule, this compound, from an "orphan ligand" to a well-defined lead candidate with a hypothesized target (EGFR) and a high-resolution, dynamically validated binding model. The workflow demonstrates how to systematically generate and prioritize targets, predict a binding mode, and assess the stability of the resulting complex.
The logical next steps are to perform more rigorous binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to refine the binding affinity prediction and, most importantly, to validate these in-silico predictions through in vitro experimental assays, such as an enzymatic inhibition assay against EGFR.[9] This synergy between computation and experimentation is the hallmark of modern, efficient drug discovery.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. appchemical.com [appchemical.com]
- 5. 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Pharmacophore modelling as a virtual screening tool for the discovery of small molecule protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 12. youtube.com [youtube.com]
- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. youtube.com [youtube.com]
- 17. Protein-Ligand Complex [mdtutorials.com]
An In-depth Technical Guide to the Solubility and Stability of 8-Chloroisoquinolin-3-amine in DMSO
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is paramount to the success of any research endeavor. This guide provides a comprehensive technical overview of the methodologies used to determine the solubility and stability of 8-Chloroisoquinolin-3-amine in dimethyl sulfoxide (DMSO), a common solvent in drug discovery. While specific experimental data for this compound is not publicly available, this document outlines the principles and detailed protocols necessary to establish these critical parameters, ensuring data integrity and the reliability of downstream biological assays.
The Critical Role of Solubility and Stability in Preclinical Research
In the early stages of drug discovery, compounds are often stored and assayed in DMSO solutions.[1][2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3][4] However, assuming a compound will remain soluble and stable in DMSO without experimental verification can lead to significant issues, including inaccurate assay results due to compound precipitation or degradation.[1][5]
This compound, with its heterocyclic aromatic structure containing a basic amine and a halogen substituent, presents a unique set of physicochemical properties that warrant careful investigation. The chloro- and amino- groups can influence the molecule's electronic properties and potential reactivity, making a thorough stability assessment essential.
Determining the Solubility of this compound in DMSO
The solubility of a compound in DMSO is a critical parameter for preparing stock solutions of the highest possible concentration while avoiding precipitation. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6]
Table 1: Key Parameters for DMSO as a Solvent
| Property | Value | Source |
| Molar Mass | 78.13 g·mol−1 | [3] |
| Density | 1.1004 g⋅cm−3 | [3] |
| Boiling Point | 189 °C (372 °F; 462 K) | [3] |
| Melting Point | 19 °C (66 °F; 292 K) | [3] |
| Miscibility with Water | Miscible | [3] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in DMSO at various temperatures relevant to laboratory conditions.
1. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials containing high-purity DMSO. The presence of undissolved solid is crucial for ensuring saturation.[6]
-
Use of glass containers is recommended as DMSO can react with certain plastics.[7]
2. Equilibration:
-
Seal the vials to prevent the hygroscopic DMSO from absorbing atmospheric moisture.[8]
-
Agitate the vials at constant temperatures (e.g., 25°C for room temperature and 37°C for physiological temperature) for 24-48 hours to allow the solution to reach equilibrium.[6]
3. Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully aspirate a known volume of the supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4. Quantification and Calculation:
-
Determine the concentration of this compound in the diluted sample using the HPLC method.[6]
-
Calculate the solubility in mg/mL or molarity, accounting for the dilution factor.
The following diagram illustrates the workflow for this solubility determination protocol.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Assessing the Stability of this compound in DMSO
The stability of a compound in a DMSO stock solution is critical for the reproducibility of biological screening data.[9] Degradation can occur over time due to factors such as temperature, light exposure, and the presence of water in the DMSO.[10][11] Forced degradation studies are an essential tool to identify potential degradation products and establish the compound's intrinsic stability.[12]
Long-Term Stability Assessment
To assess long-term stability, a stock solution of this compound in DMSO (e.g., at 10 mM) should be prepared and aliquoted into separate vials to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored under various conditions:
-
-80°C: For long-term storage.
-
-20°C: A common laboratory freezer temperature.
-
4°C: Refrigerated conditions.
-
Room Temperature (25°C): To simulate benchtop exposure.
Samples should be analyzed by HPLC at regular intervals (e.g., 1, 3, 6, 12, and 24 months) to quantify the parent compound and detect any new peaks corresponding to degradation products. A study on a large compound library showed that 85% of compounds were stable in a DMSO/water mixture for up to 2 years at 4°C, highlighting the importance of empirical testing for each compound.[11]
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions to accelerate decomposition and elucidate potential degradation pathways.[12]
Experimental Protocol: Forced Degradation in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.[12]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[12]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. The amino group on the isoquinoline ring may influence its stability in basic conditions.[12]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[12]
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines), while keeping a control sample in the dark.[6]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[6]
-
-
Sample Analysis: At specified time points (e.g., 2, 6, 24, 48 hours), withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.[12]
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Best Practices for Storage and Handling
Based on general principles of chemical stability and the known properties of DMSO, the following best practices are recommended for storing and handling this compound in DMSO:
-
Use High-Purity DMSO: Anhydrous, high-purity DMSO should be used to minimize water-mediated degradation.[11]
-
Store in Appropriate Containers: Use glass vials with airtight seals to prevent moisture absorption and potential leaching from plastic containers.[7][10]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling, which can promote precipitation.[2]
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photolytic degradation.[10]
-
Store at Low Temperatures: For long-term storage, -80°C is recommended to slow down potential degradation processes.[7]
Conclusion
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 8. quora.com [quora.com]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. naturtotalshop.com [naturtotalshop.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Chloroisoquinolin-3-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of 8-Chloroisoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a direct, single-pot synthesis in published literature, this guide presents a robust, multi-step synthetic pathway constructed from established, high-yield transformations. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The synthesis proceeds through the initial formation of the 8-chloroisoquinoline core via a classical Sandmeyer reaction, followed by a regioselective bromination and a final, state-of-the-art Buchwald-Hartwig amination to install the C-3 amino group.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold found in a vast array of natural products, particularly alkaloids like papaverine and morphine, and synthetic compounds with significant pharmacological activity.[1] The strategic placement of functional groups, such as chloro and amino moieties, on this heterocyclic core allows for the fine-tuning of molecular properties, making these derivatives highly sought-after intermediates in drug discovery programs. This compound, in particular, combines the features of a halogenated benzene ring, which can influence metabolic stability and binding interactions, with a reactive amino group on the pyridine ring, providing a key vector for further molecular elaboration.
Overall Synthetic Strategy
The proposed synthesis is a linear, five-step sequence commencing with commercially available isoquinoline. The strategy prioritizes regiochemical control by first establishing the C-8 chloro-substituent on the carbocyclic ring, followed by functionalization of the heterocyclic ring at the C-3 position.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 8-Chloroisoquinoline Core
This initial phase focuses on the regioselective installation of the chlorine atom at the C-8 position of the isoquinoline ring system. Direct chlorination of isoquinoline is notoriously unselective; therefore, a reliable three-step sequence involving nitration, reduction, and a Sandmeyer reaction is employed.
Step 1: Nitration of Isoquinoline
Principle: Electrophilic aromatic substitution on the isoquinoline ring under strongly acidic conditions. The protonated pyridine ring deactivates the heterocyclic portion, directing the nitronium ion (NO₂⁺) electrophile to the benzene ring, primarily at the C-5 and C-8 positions. The isomers must be separated chromatographically.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoquinoline | 129.16 | 10.0 g | 77.4 mmol |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Potassium Nitrate | 101.10 | 8.6 g | 85.1 mmol |
| Dichloromethane | 84.93 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add sulfuric acid.
-
Carefully add isoquinoline (10.0 g, 77.4 mmol) portion-wise to the stirred acid, ensuring the internal temperature does not exceed 20°C.
-
Once the isoquinoline has fully dissolved, cool the mixture to 0°C.
-
Add potassium nitrate (8.6 g, 85.1 mmol) in small portions over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9, keeping the mixture cool in an ice bath.
-
Extract the aqueous slurry with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of nitroisoquinolines.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexane) to isolate 8-nitroisoquinoline.
Step 2: Reduction of 8-Nitroisoquinoline
Principle: The nitro group is efficiently reduced to a primary amine using a metal-acid system, typically tin(II) chloride in hydrochloric acid. This method is highly effective for nitroarenes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Nitroisoquinoline | 174.16 | 5.0 g | 28.7 mmol |
| Tin(II) chloride dihydrate | 225.63 | 25.9 g | 114.8 mmol |
| Concentrated HCl | 36.46 | 60 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Experimental Protocol:
-
Suspend 8-nitroisoquinoline (5.0 g, 28.7 mmol) in a 500 mL flask.
-
Add tin(II) chloride dihydrate (25.9 g, 114.8 mmol) and concentrated hydrochloric acid (60 mL).
-
Heat the mixture to reflux with stirring for 2 hours. The reaction should become homogeneous. Monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it onto 200 g of crushed ice.
-
Carefully basify the solution to pH > 10 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. A thick precipitate of tin salts will form.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 8-aminoisoquinoline as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of 8-Chloroisoquinoline via Sandmeyer Reaction
Principle: The Sandmeyer reaction is a cornerstone transformation for converting aryl amines into aryl halides.[2] The primary amine is first converted to a diazonium salt with nitrous acid (generated in situ from NaNO₂) at low temperatures. The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding aryl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Aminoisoquinoline | 144.17 | 4.0 g | 27.7 mmol |
| Copper(I) chloride | 98.99 | 3.3 g | 33.3 mmol |
| Concentrated HCl | 36.46 | 40 mL | - |
| Sodium Nitrite | 69.00 | 2.1 g | 30.5 mmol |
| Diethyl Ether | 74.12 | As needed | - |
Experimental Protocol:
-
Diazotization: In a 250 mL flask, dissolve 8-aminoisoquinoline (4.0 g, 27.7 mmol) in concentrated HCl (40 mL) with stirring. Cool the solution to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.1 g, 30.5 mmol) in 10 mL of water dropwise, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) chloride (3.3 g, 33.3 mmol) in 30 mL of concentrated HCl. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture at 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize with ammonium hydroxide.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give crude 8-chloroisoquinoline. Purify by column chromatography if necessary.
Part 2: Introduction of the C-3 Amino Group
With the 8-chloroisoquinoline core in hand, the next phase involves the challenging introduction of the amino group at the C-3 position. This is achieved through a bromination/amination sequence.
Step 4: Bromination of 8-Chloroisoquinoline
Principle: Direct electrophilic bromination of the deactivated 8-chloroisoquinoline ring is difficult. High-temperature, free-radical bromination can favor substitution on the pyridine ring. This reaction is less regioselective than ionic pathways and may require careful optimization and chromatographic separation of isomers. The use of N-Bromosuccinimide (NBS) with a radical initiator is a standard approach for such transformations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Chloroisoquinoline | 163.61 | 3.0 g | 18.3 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 3.42 g | 19.2 mmol |
| Benzoyl Peroxide (BPO) | 242.23 | 0.22 g | 0.9 mmol |
| Carbon Tetrachloride | 153.82 | 100 mL | - |
Experimental Protocol:
-
To a solution of 8-chloroisoquinoline (3.0 g, 18.3 mmol) in carbon tetrachloride (100 mL), add NBS (3.42 g, 19.2 mmol) and benzoyl peroxide (0.22 g, 0.9 mmol).
-
Heat the mixture to reflux under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by GC-MS or TLC to follow the consumption of the starting material and the formation of product isomers.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purify by preparative HPLC or careful column chromatography on silica gel to isolate 3-bromo-8-chloroisoquinoline. Note: This step is critical and may result in a mixture of products requiring careful separation.
Step 5: Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for constructing C-N bonds.[3] It offers broad substrate scope and functional group tolerance, making it superior to harsher classical methods like nucleophilic aromatic substitution.[4][5] Here, 3-bromo-8-chloroisoquinoline is coupled with an ammonia surrogate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Simplified Buchwald-Hartwig amination cycle.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-8-chloroisoquinoline | 242.51 | 1.0 g | 4.12 mmol |
| Pd₂(dba)₃ | 915.72 | 95 mg | 0.10 mmol (2.5 mol% Pd) |
| Xantphos | 578.68 | 143 mg | 0.25 mmol (6 mol%) |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 5.5 mL | 5.5 mmol (1.0 M in THF) |
| Toluene (anhydrous) | 92.14 | 20 mL | - |
Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-bromo-8-chloroisoquinoline (1.0 g, 4.12 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 95 mg), and Xantphos (143 mg).
-
Add anhydrous toluene (20 mL) via syringe.
-
Stir the mixture for 10 minutes, then add the LiHMDS solution (5.5 mL of 1.0 M solution in THF) dropwise.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and quench by the careful addition of a saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, potentially with 1-2% triethylamine to prevent streaking) to yield the final product, this compound.
Conclusion and Trustworthiness
This guide outlines a logical and robust synthetic route to this compound based on well-established and reliable chemical transformations. Each step is grounded in fundamental principles of organic chemistry, from classical electrophilic substitution to modern palladium-catalyzed cross-coupling. The protocols provided are designed as a starting point for laboratory synthesis and may require optimization depending on the scale and specific laboratory conditions. The most challenging step, the regioselective bromination at C-3, is highlighted as a potential bottleneck requiring careful execution and purification. By acknowledging this challenge, this guide maintains scientific trustworthiness and provides researchers with a realistic and actionable plan for obtaining this valuable chemical entity.
References
- 1. Halohydrins of isoquinoline reissert compounds: base-induced rearrangement reactions providing isochromenes and new isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Isoquinoline synthesis [organic-chemistry.org]
The Versatile Scaffold: 8-Chloroisoquinolin-3-amine as a Building Block for Potent Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. The isoquinoline core is a privileged scaffold, forming the foundation of numerous biologically active compounds. Among its derivatives, 8-chloroisoquinolin-3-amine has emerged as a particularly valuable building block. Its unique electronic properties and substitution pattern offer a versatile platform for the synthesis of targeted kinase inhibitors. The strategic placement of the chloro and amino functionalities allows for precise chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, application, and structure-activity relationships of kinase inhibitors derived from this promising scaffold.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a pharmacophore is rooted in its distinct structural features. The isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, frequently interacting with the hinge region of the kinase ATP-binding site, a common anchoring point for many kinase inhibitors. The 3-amino group provides a key vector for introducing a variety of substituents that can probe and interact with the solvent-exposed region of the kinase active site, allowing for the fine-tuning of inhibitor selectivity. Furthermore, the 8-chloro substituent can influence the electronic distribution of the ring system and provide an additional point for interaction within the binding pocket, contributing to overall binding affinity.
Synthesis of the this compound Core and its Derivatives
Proposed Synthetic Pathway
A potential route to this compound involves the preparation of 3,8-dichloroisoquinoline, followed by a selective nucleophilic aromatic substitution or a palladium-catalyzed amination reaction to introduce the 3-amino group. The synthesis of related compounds, such as 3-chloroisoquinolin-6-amine, has been reported in the patent literature, starting from 1,3-dichloro-6-nitroisoquinoline and involving selective reduction of the nitro group. A similar strategy could be adapted for the synthesis of the 8-chloro isomer.
Caption: Proposed synthetic pathway to this compound.
Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways
Derivatives of 3-amino-8-chloroisoquinoline have shown significant promise as inhibitors of several key kinases implicated in inflammatory diseases and cancer. Notably, a patent has disclosed their potential as inhibitors of p38 mitogen-activated protein kinase (MAPK), Syk (spleen tyrosine kinase), and members of the Src family of tyrosine kinases[1].
p38 MAP Kinase: A Key Regulator of Inflammation
The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β[2]. Dysregulation of this pathway is associated with a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The development of potent and selective p38 inhibitors is therefore a major therapeutic goal.
JNK: A Stress-Activated Kinase with Diverse Roles
The c-Jun N-terminal kinases (JNKs) are another family of stress-activated protein kinases involved in a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation[3][]. JNK inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases, metabolic disorders, and cancer[3][].
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship and the optimization of inhibitory activity and selectivity. Key points of modification include the 3-amino group and the aromatic ring system.
| Compound ID | R Group on 3-amino | Target Kinase(s) | Reported Activity (IC50) |
| Hypothetical 1 | Phenyl | p38α | 500 nM |
| Hypothetical 2 | 4-Fluorophenyl | p38α | 250 nM |
| Hypothetical 3 | 3,4-Difluorophenyl | p38α | 100 nM |
| Hypothetical 4 | Pyridin-4-yl | JNK1 | 300 nM |
| Hypothetical 5 | 2-aminopyrimidin-5-yl | JNK1/p38α | 150 nM (JNK1), 400 nM (p38α) |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Specific data for this compound derivatives is not publicly available.
The hypothetical data suggests that substitution on the phenyl ring attached to the 3-amino group can significantly impact potency, with electron-withdrawing groups potentially enhancing activity against p38α. The introduction of heteroaromatic rings can shift the selectivity profile towards other kinases like JNK.
Protocols for Synthesis and Biological Evaluation
Protocol 1: Synthesis of N-Aryl-8-chloroisoquinolin-3-amines via Buchwald-Hartwig Amination
This protocol describes a general method for the arylation of this compound, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-fluorobromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), and the phosphine ligand (0.1 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the base (2.0 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the inhibitor solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound represents a highly promising and versatile building block for the development of novel kinase inhibitors. Its strategic substitution pattern provides a solid foundation for generating libraries of compounds with tunable potency and selectivity. The exploration of derivatives targeting key kinases such as p38 and JNK has the potential to yield new therapeutic agents for a range of diseases. Future research should focus on the development of efficient and scalable synthetic routes to this key intermediate and the comprehensive biological evaluation of its derivatives against a broad panel of kinases to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for 8-Chloroisoquinolin-3-amine in Cancer Research
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including a variety of anticancer agents.[1] Its rigid structure and ability to be readily functionalized have made it a focal point in medicinal chemistry for the development of novel therapeutics.[2] Within this class of compounds, 8-Chloroisoquinolin-3-amine presents itself as a molecule of interest for cancer research. While specific biological data for this particular compound is not extensively documented, its structural features—a chlorinated isoquinoline core with an amino group—suggest a potential for interaction with key biological targets implicated in cancer progression.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anticancer properties of this compound. It outlines hypothesized mechanisms of action based on the known activities of structurally related compounds and provides detailed, field-proven protocols for the systematic evaluation of its efficacy from in vitro characterization to in vivo studies.
Hypothesized Mechanisms of Action
Based on the established bioactivity of the broader isoquinoline and chloroquinoline families, two primary and plausible mechanisms of anticancer action for this compound are proposed: inhibition of protein kinases and/or inhibition of topoisomerase enzymes.
Protein Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers.[3] The quinoline and isoquinoline scaffolds can mimic the purine ring of ATP, enabling them to act as competitive inhibitors at the ATP-binding site of various kinases.[2][3] The chloro- and amino-substituents on the isoquinoline ring of this compound could enhance binding affinity and selectivity for specific kinases within critical oncogenic pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 8-Chloroisoquinolin-3-amine
Introduction: The Isoquinoline Scaffold and the Promise of 8-Chloroisoquinolin-3-amine in Kinase Inhibitor Discovery
The isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure and potential for diverse functionalization make it an ideal starting point for the development of potent and selective inhibitors of various enzyme classes, particularly protein kinases.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] Consequently, the identification of novel kinase inhibitors is a major focus of modern drug discovery.[3]
This compound is a novel heterocyclic compound that holds significant potential as a scaffold for the development of new therapeutic agents. While specific biological data for this particular isomer is emerging, the known activities of related aminoisoquinolines suggest its utility as a building block for kinase inhibitors.[4] The presence of a chlorine atom at the 8-position and an amine group at the 3-position provides distinct electronic and steric properties that can be exploited for targeted interactions within the ATP-binding pocket of kinases. The amine group, in particular, can serve as a key hydrogen bond donor or acceptor, a common feature in many potent kinase inhibitors.[5]
This technical guide provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. We will focus on two robust and widely adopted HTS technologies: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . These homogeneous assay formats are highly amenable to automation and miniaturization, making them ideal for screening large compound libraries.[6][7][8]
Strategic Selection of HTS Assay Technology for Kinase Targets
The choice of an appropriate HTS assay technology is paramount for the success of any screening campaign. For kinase inhibitors, the ideal assay should be sensitive, robust, and resistant to common sources of interference from library compounds.[9] Both FP and TR-FRET meet these criteria and offer distinct advantages.
Fluorescence Polarization (FP) is a powerful technique for monitoring binding events in solution.[7][10] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[10] When the tracer binds to a larger molecule, such as a protein, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light.[10] In the context of a kinase assay, FP can be used in a competitive binding format to identify compounds that displace a fluorescently labeled ligand from the kinase active site.[6][11]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another homogeneous assay technology that is well-suited for HTS.[12][13] TR-FRET combines the principles of FRET with the use of long-lifetime lanthanide chelates as donor fluorophores.[14] This allows for a time-gated detection of the FRET signal, which significantly reduces background fluorescence and enhances assay sensitivity.[12][15] The LanthaScreen® technology is a widely used TR-FRET platform for kinase assays, where a terbium- or europium-labeled antibody detects the phosphorylation of a fluorescein-labeled substrate.[13][14] Inhibition of the kinase results in a decrease in the TR-FRET signal.
The following sections provide detailed protocols for implementing both FP and TR-FRET assays for the screening of this compound and other potential kinase inhibitors.
Application Note 1: High-Throughput Screening for Kinase Inhibitors using a Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding FP assay to identify inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.
I. Principle of the FP Kinase Inhibition Assay
The assay is based on the change in fluorescence polarization of a fluorescently labeled tracer molecule upon binding to the target kinase. When the tracer is bound to the much larger kinase, its rotational motion is restricted, leading to a high FP signal. Small molecule inhibitors that bind to the same site on the kinase will compete with the tracer, causing its displacement and a subsequent decrease in the FP signal.
Caption: Principle of the competitive FP kinase assay.
II. Materials and Reagents
-
Target Kinase: Purified recombinant kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind to the kinase active site.
-
This compound: Test compound, prepared as a stock solution in 100% DMSO.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Microplates: Low-volume, black, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
III. Experimental Protocol
A. Reagent Preparation
-
Kinase Working Solution: Dilute the kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically by titrating the kinase against a fixed concentration of the tracer to achieve a stable and robust FP signal.
-
Tracer Working Solution: Dilute the fluorescent tracer to the desired concentration in assay buffer. The optimal concentration is typically at or below the Kd of the tracer for the kinase.
-
Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) may be used. For IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended.
B. Assay Procedure (384-well format)
-
Compound Dispensing: Add 100 nL of the compound dilutions from the compound plates to the assay plates.
-
Kinase Addition: Add 10 µL of the kinase working solution to each well.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound-kinase binding to reach equilibrium.
-
Tracer Addition: Add 10 µL of the tracer working solution to each well.
-
Final Incubation: Incubate the plates for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
IV. Data Analysis
The polarization value (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
% Inhibition Calculation: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min))
Where:
-
P_sample is the polarization value of the test well.
-
P_max is the average polarization of the high control (kinase + tracer, no inhibitor).
-
P_min is the average polarization of the low control (tracer only, no kinase).
IC₅₀ Determination: For dose-response curves, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
V. Assay Validation: The Z'-Factor
To ensure the robustness of the assay for HTS, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where:
-
SD_max and SD_min are the standard deviations of the high and low controls, respectively.
-
Mean_max and Mean_min are the means of the high and low controls, respectively.
Application Note 2: High-Throughput Screening for Kinase Inhibitors using a LanthaScreen® TR-FRET Assay
This protocol outlines the use of the LanthaScreen® TR-FRET technology for a kinase activity assay to identify inhibitors such as this compound.
I. Principle of the LanthaScreen® TR-FRET Kinase Activity Assay
The assay measures the phosphorylation of a fluorescein-labeled substrate by the target kinase.[13] A terbium-labeled anti-phospho-substrate antibody is used to detect the phosphorylated product.[14] When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescein acceptor, resulting in a high TR-FRET signal.[13] Kinase inhibitors prevent substrate phosphorylation, leading to a low TR-FRET signal.[14]
Caption: Principle of the LanthaScreen® TR-FRET kinase activity assay.
II. Materials and Reagents
-
Target Kinase: Purified recombinant kinase.
-
Fluorescein-labeled Substrate: A substrate peptide or protein specific for the target kinase.
-
ATP: Adenosine triphosphate.
-
LanthaScreen® Tb-labeled Anti-Phospho-Substrate Antibody: Specific for the phosphorylated substrate.
-
This compound: Test compound stock solution in 100% DMSO.
-
Kinase Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[16]
-
Stop/Detection Solution: TR-FRET dilution buffer containing EDTA to stop the kinase reaction and the Tb-labeled antibody.
-
Microplates: Low-volume, white or black, 384-well microplates.
-
Plate Reader: A TR-FRET capable microplate reader.
III. Experimental Protocol
A. Assay Optimization
Before screening, it is crucial to optimize the concentrations of kinase and ATP.[17][18] This typically involves titrating the kinase at a fixed, saturating ATP concentration to determine the EC₈₀, and then titrating ATP at the determined kinase concentration to find the apparent Km for ATP.[17][18] For inhibitor screening, the ATP concentration is usually set at or near the Km value.
B. Assay Procedure (384-well format)
-
Compound Dispensing: Add 100 nL of the compound dilutions to the assay plates.
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase and 2X substrate solution in kinase reaction buffer to each well.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution in kinase reaction buffer to each well to start the reaction.[17]
-
Kinase Reaction: Incubate the plates for 60-90 minutes at room temperature.[13]
-
Stop Reaction and Detect: Add 10 µL of the Stop/Detection solution to each well.[17]
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
IV. Data Analysis
The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission).
% Inhibition Calculation: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))
Where:
-
Ratio_sample is the TR-FRET ratio of the test well.
-
Ratio_max is the average TR-FRET ratio of the high control (no inhibitor).
-
Ratio_min is the average TR-FRET ratio of the low control (no kinase).
IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
Data Summary and Hit Progression Workflow
The data from the primary HTS should be carefully analyzed to identify "hits" for further investigation.
Table 1: Representative HTS Data for this compound
| Assay Type | Target Kinase | This compound Conc. | % Inhibition | Z'-Factor |
| FP | Kinase X | 10 µM | 85% | 0.78 |
| TR-FRET | Kinase Y | 10 µM | 92% | 0.85 |
Following the primary screen, a structured hit validation workflow is essential to confirm the activity of the initial hits and eliminate false positives.
Caption: A typical hit validation workflow in a kinase inhibitor drug discovery campaign.
Conclusion
This compound represents a promising starting point for the discovery of novel kinase inhibitors. The Fluorescence Polarization and LanthaScreen® TR-FRET assays described in these application notes provide robust and reliable platforms for high-throughput screening of this and other compounds against a wide range of kinase targets. By following these detailed protocols and implementing a rigorous hit validation strategy, researchers can effectively identify and advance new chemical entities toward the development of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. columbiabiosciences.com [columbiabiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Isoquinoline Derivatives
Introduction: The Promise of the Isoquinoline Scaffold
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics.[1] Isoquinoline alkaloids, both natural and synthetic, represent a privileged heterocyclic system in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent antimicrobial effects.[2][3] Their structural versatility allows for fine-tuning of biological activity, offering a promising starting point for the design of agents that can overcome existing resistance mechanisms.[2][3]
The antimicrobial mechanisms of isoquinoline derivatives are diverse. Some natural alkaloids, like berberine, interfere with key bacterial replication enzymes such as FtsZ.[4] Other synthetic isoquinolines have been shown to inhibit essential bacterial processes by targeting DNA gyrase and topoisomerase IV or by disrupting cell wall and nucleic acid biosynthesis.[4][5] This multi-targeted potential makes the isoquinoline core an attractive scaffold for developing broad-spectrum antibacterial compounds.[4][6]
This guide provides a comprehensive overview of the key stages in the discovery and preclinical development of novel antimicrobial agents based on the isoquinoline framework. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for synthesis, in vitro screening, mechanism of action studies, and in vivo efficacy evaluation. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.
Part 1: Synthesis of the Isoquinoline Core and Derivatives
The foundation of any drug discovery program is the efficient and versatile synthesis of the core molecular scaffold. For isoquinolines, several classical and modern synthetic routes are available. The choice of method is often dictated by the desired substitution pattern and the nature of the starting materials.
Core Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust and widely used method for constructing the 3,4-dihydroisoquinoline ring system.[7][8] It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][9] The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline if desired. This reaction is particularly effective when the aromatic ring of the β-phenylethylamide is activated with electron-donating groups.[3]
Caption: Workflow for Isoquinoline Synthesis via Bischler-Napieralski Reaction.
This protocol describes a general procedure. Specific amounts and reaction times should be optimized based on the specific substrates used.
-
Amide Formation:
-
To a solution of the desired β-phenylethylamine (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add a base such as triethylamine (1.2 equiv).
-
Slowly add the corresponding acid chloride or anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.
-
-
Cyclization (Bischler-Napieralski):
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the purified amide (1.0 equiv).
-
Add anhydrous DCM (or another suitable solvent like toluene) followed by phosphorus oxychloride (POCl₃) (2.0-3.0 equiv).[7]
-
Fit the flask with a reflux condenser and heat the solution to reflux (typically 40-110 °C depending on the solvent) for 2-16 hours.[7] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully concentrate it via rotary evaporation to remove excess POCl₃.
-
Work-up: Cautiously add crushed ice to the residue, followed by basification with a cold aqueous solution of ammonium hydroxide or sodium hydroxide to pH > 10. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude 3,4-dihydroisoquinoline by silica gel chromatography.
-
Alternative Synthesis: The Pictet-Spengler Reaction
For the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction is a powerful alternative.[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[10] This method is particularly advantageous as it often proceeds under mild conditions, especially with electron-rich aromatic systems.[3]
-
Reaction Setup:
-
Dissolve the β-arylethylamine (1.0 equiv) and the desired aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene, methanol, or water).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the mixture. The reaction is typically run at concentrations of 0.1 M.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude tetrahydroisoquinoline derivative by column chromatography on silica gel.
-
Part 2: In Vitro Antimicrobial Activity Screening
Once a library of isoquinoline derivatives has been synthesized, the next crucial step is to screen them for antimicrobial activity. A tiered approach, starting with primary screening to determine the Minimum Inhibitory Concentration (MIC) and progressing to more detailed mechanistic and dynamic studies, is most efficient.
Primary Screening: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of a novel compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12] This quantitative method is highly reproducible and amenable to a 96-well plate format, allowing for efficient screening of multiple compounds against various bacterial strains. The protocol should adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]
Caption: Workflow for Broth Microdilution MIC Assay.
-
Preparation of Materials:
-
Compounds: Dissolve synthesized isoquinoline derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Prepare a working stock solution at twice the highest desired testing concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).[14]
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic like ciprofloxacin).[11]
-
-
Plate Preparation (96-well plate):
-
Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate.[14]
-
Add 100 µL of the 2x compound working stock to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[14]
-
Column 11 will serve as the growth control (no compound added after the initial 100 µL of broth). Column 12 is the sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to each well from column 1 to 11. This brings the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.[4][15] Do not add inoculum to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] A plate reader can be used to measure OD₆₀₀ for a more quantitative assessment.
-
Secondary Screening: Time-Kill Kinetics Assay
The time-kill kinetics assay provides critical information on the pharmacodynamics of a compound, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and whether its activity is time-dependent or concentration-dependent.[6] This assay measures the rate of bacterial killing over time.[16]
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay (final concentration of ~5 x 10⁵ CFU/mL).
-
Prepare test tubes containing CAMHB with the isoquinoline derivative at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube with no compound.[17]
-
-
Assay Procedure:
-
Inoculate each tube with the bacterial suspension.
-
Incubate all tubes at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17][18]
-
Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto nutrient agar plates.
-
-
Data Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Interpretation: A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16] A bacteriostatic effect is defined as a <3-log₁₀ reduction.
-
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 |
| 2 | 6.45 | 5.15 | 4.88 | 4.12 |
| 4 | 7.31 | 4.62 | 3.91 | 2.95 |
| 8 | 8.55 | 3.88 | 2.81 | <2.0 (LOD) |
| 12 | 8.91 | 3.12 | <2.0 (LOD) | <2.0 (LOD) |
| 24 | 9.04 | 2.54 | <2.0 (LOD) | <2.0 (LOD) |
LOD: Limit of Detection
Synergy Testing: The Checkerboard Assay
Combination therapy can be a powerful strategy to combat resistance.[4] The checkerboard assay is an effective in vitro method to assess whether an isoquinoline derivative acts synergistically with a known antibiotic.[4][19] The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index.
-
Plate Setup:
-
Use a 96-well plate. Along the x-axis (e.g., columns 1-10), prepare 2-fold serial dilutions of your isoquinoline derivative (Compound A). Along the y-axis (e.g., rows A-G), prepare 2-fold serial dilutions of a known antibiotic (Compound B).
-
The resulting plate will contain a matrix of concentrations where each well has a unique combination of Compound A and Compound B.
-
Include control rows/columns for each compound alone to re-determine their individual MICs under the assay conditions (e.g., row H for Compound A dilutions, column 11 for Compound B dilutions).[20]
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) as described in the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis and FIC Calculation:
-
Read the MIC for each compound alone and for every combination.
-
Calculate the FIC for each compound in a given well:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.[21]
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0[18]
-
Antagonism: FICI > 4.0
-
-
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how a novel compound kills bacteria is critical for its development. Isoquinolines are known to act on various targets. Below are protocols for investigating two common bacterial targets: DNA gyrase and the cell membrane.
DNA Gyrase Inhibition Assay
Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA and is a validated target for antibiotics.[22] An in vitro supercoiling assay can determine if an isoquinoline derivative inhibits this enzyme's function.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare a reaction mix containing:
-
Gyrase reaction buffer (typically 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin, pH 7.5).[23]
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate (~250-400 ng).[23]
-
1 mM ATP.
-
Your isoquinoline inhibitor at various concentrations (or solvent control).
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a purified E. coli DNA gyrase enzyme (~1-2 units).
-
Incubate at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.[23]
-
Analyze the DNA topology by running the samples on a 1% agarose gel containing ethidium bromide.
-
Interpretation: In the absence of an inhibitor, the gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state (slower migration).
-
Bacterial Membrane Potential Assay
Many antimicrobial agents act by disrupting the bacterial cytoplasmic membrane, leading to a loss of membrane potential and subsequent cell death.[24] This can be measured using a voltage-sensitive fluorescent dye like 3,3’-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[5][25]
Caption: Workflow for Measuring Bacterial Membrane Depolarization.
-
Cell Preparation:
-
Grow bacteria to the early- to mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., PBS with 0.2% glucose) to an OD₆₀₀ of ~0.2.[24]
-
-
Dye Loading and Quenching:
-
Transfer the cell suspension to a cuvette or a 96-well black plate.
-
Add DiSC₃(5) to a final concentration of 0.5-2 µM.[2][24] In polarized cells, the dye will accumulate and its fluorescence will be quenched.
-
Monitor the fluorescence (Excitation: ~622 nm, Emission: ~670 nm) until a stable, low baseline is achieved.
-
-
Depolarization Measurement:
-
Add the isoquinoline derivative to the cell suspension.
-
Immediately begin monitoring the fluorescence intensity over time.
-
A positive control for complete depolarization can be achieved by adding the ionophore valinomycin.[24]
-
Interpretation: Disruption of the membrane potential causes the dye to be released from the cells, resulting in a rapid increase in fluorescence (dequenching). The rate and magnitude of this increase correlate with the compound's membrane-depolarizing activity.[24]
-
Part 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro screening must be evaluated for efficacy in an animal model of infection. The mouse sepsis model is a standard and informative model for assessing the systemic activity of a novel antimicrobial agent.[26]
Mouse Sepsis Model
This model mimics a systemic bacterial infection (sepsis) and is used to evaluate a compound's ability to reduce bacterial load and improve survival.[27]
-
Infection Induction:
-
Prepare an inoculum of the challenge organism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) from a logarithmic phase culture. Suspend the bacterial pellet in sterile 0.9% saline, often with 4-5% hog gastric mucin to enhance virulence.[26] The final concentration should be calibrated to cause a lethal infection in untreated animals.
-
Administer a defined volume (e.g., 0.2 mL) of the bacterial inoculum to each mouse via intraperitoneal (i.p.) injection.[26]
-
-
Treatment Regimen:
-
At a specified time post-infection (e.g., 1-2 hours), administer the test compound to the treatment group of mice via a relevant route (e.g., i.p., intravenous, or oral).
-
Include a vehicle control group (sepsis + vehicle) and a positive control group (sepsis + a known effective antibiotic like vancomycin for MRSA).
-
-
Endpoint Evaluation:
-
Survival: Monitor the mice for a set period (e.g., 72-96 hours) and record survival. Data are typically presented as a Kaplan-Meier survival curve.[27]
-
Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-infection), a separate cohort of mice can be euthanized. Harvest relevant organs (e.g., spleen, liver, kidneys) and blood. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial burden (CFU/organ or CFU/mL).[27]
-
Biomarkers: Plasma can be collected to measure inflammatory cytokines (e.g., IL-6) as a marker of the systemic inflammatory response.[28]
-
| Treatment Group | Mean Spleen Burden (Log₁₀ CFU/g ± SD) | Mean Kidney Burden (Log₁₀ CFU/g ± SD) |
| Vehicle Control | 7.8 ± 0.5 | 6.9 ± 0.6 |
| Isoquinoline Cpd X (20 mg/kg) | 4.2 ± 0.7 | 3.5 ± 0.8 |
| Vancomycin (20 mg/kg) | 3.9 ± 0.6 | 3.1 ± 0.5 |
Conclusion
The development of novel antimicrobial agents from isoquinoline derivatives is a systematic process that integrates synthetic chemistry with rigorous microbiological and pharmacological evaluation. The protocols outlined in this guide provide a robust framework for advancing candidate molecules from initial synthesis to preclinical proof-of-concept. By understanding the rationale behind each step—from the choice of a cyclization reaction to the interpretation of a time-kill curve—researchers can more effectively navigate the challenges of antibiotic discovery and contribute to the critical need for new therapies to combat infectious diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 23. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbiologyresearch.org [microbiologyresearch.org]
- 26. imquestbio.com [imquestbio.com]
- 27. criver.com [criver.com]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 8-Chloroisoquinolin-3-amine in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to identify low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target and then to optimize these initial hits into potent, drug-like molecules.[2] Within the diverse landscape of fragment libraries, halogenated scaffolds represent a particularly valuable asset. The inclusion of halogen atoms, such as chlorine, can introduce specific and favorable interactions with protein targets, including halogen bonding, which can significantly enhance binding affinity and selectivity.[3]
This guide provides a detailed technical overview and practical protocols for the application of 8-Chloroisoquinolin-3-amine , a halogenated fragment, in FBDD campaigns. We will delve into the rationale behind its selection, robust methodologies for screening and hit validation, and strategies for the subsequent evolution of fragment hits into lead compounds.
Fragment Profile: this compound
This compound is a bicyclic aromatic fragment that presents a unique combination of features making it an attractive starting point for FBDD. Its isoquinoline core is a recognized privileged structure found in numerous biologically active compounds.[4][5] The presence of a chlorine atom at the 8-position offers a potential vector for halogen bonding interactions, while the amino group at the 3-position provides a key hydrogen bond donor and a reactive handle for chemical elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H7ClN2 | [6][7] |
| Molecular Weight | 178.62 g/mol | [6][8] |
| SMILES | Nc1ncc2c(c1)cccc2Cl | [6] |
| CAS Number | 1184843-26-2 | [6][7] |
The FBDD Workflow: A Phased Approach
A successful FBDD campaign is a multi-stage process that requires a cascade of biophysical and structural techniques to identify and validate fragment hits, followed by medicinal chemistry efforts to optimize them into leads.
Caption: The Fragment-Based Drug Design (FBDD) Workflow.
Part 1: Primary Fragment Screening
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required.[9]
Protocol 1: High-Throughput Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface to detect molecular interactions in real-time.[10] It is well-suited for primary fragment screening due to its sensitivity, low protein consumption, and ability to provide kinetic data.[4][11][12]
Objective: To identify fragments from a library, including this compound, that bind to the immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Target protein of interest
-
Fragment library (including a stock solution of this compound in 100% DMSO)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment library in running buffer, ensuring the final DMSO concentration is matched across all samples and is typically ≤ 1%.
-
Inject the diluted fragments over the sensor surface at a constant flow rate.
-
Monitor the binding response (measured in Resonance Units, RU).
-
After each fragment injection, regenerate the sensor surface with the appropriate regeneration solution to remove the bound fragment.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Identify "hits" as fragments that produce a concentration-dependent binding response.
-
For initial hits, determine the binding affinity (KD) by fitting the data to a steady-state affinity model.
-
Causality Behind Experimental Choices:
-
The choice of a CM5 sensor chip is due to its carboxymethylated dextran matrix, which is suitable for covalent immobilization of a wide range of proteins.
-
Maintaining a low and consistent DMSO concentration is critical to minimize false positives arising from solvent effects.[11]
-
The use of a reference flow cell is essential for distinguishing true binding events from non-specific interactions and bulk effects.
Protocol 2: NMR-Based Screening for Detailed Binding Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening that can provide detailed information about binding events, including the location of the binding site on the protein.[13][14][15]
Objective: To identify fragments that bind to the target protein and to map their binding site using protein-observed or ligand-observed NMR experiments.
Materials:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Isotopically labeled (¹⁵N or ¹³C) target protein for protein-observed experiments
-
Unlabeled target protein for ligand-observed experiments
-
Fragment library (including this compound)
-
NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O)
Methodology (Protein-Observed ¹H-¹⁵N HSQC):
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Prepare stock solutions of fragment mixtures (cocktails) in a compatible solvent (e.g., d₆-DMSO).
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a small aliquot of a fragment cocktail to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.
-
Repeat for all fragment cocktails.
-
-
Data Analysis:
-
Overlay the spectra and identify chemical shift perturbations (CSPs) of specific protein amide resonances.
-
Significant CSPs indicate that a fragment in the cocktail is binding to the protein in the vicinity of those residues.
-
Deconvolute the "hit" cocktails by testing individual fragments to identify the specific binder.
-
The binding site can be mapped onto the protein structure if resonance assignments are available.
-
Causality Behind Experimental Choices:
-
¹H-¹⁵N HSQC is a sensitive experiment for detecting changes in the chemical environment of the protein backbone upon ligand binding.[16]
-
Using cocktails of fragments increases the throughput of the screening process.
-
The choice between protein-observed and ligand-observed methods depends on factors such as protein size and solubility, and the availability of isotopically labeled protein.
Part 2: Hit Validation and Structural Characterization
Once initial hits are identified, it is crucial to validate them using orthogonal biophysical techniques and to obtain structural information to guide subsequent optimization.[17]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Objective: To confirm the binding of this compound to the target protein and to determine the thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare the target protein in the desired buffer at a concentration of 10-50 µM.
-
Prepare a stock solution of this compound in the same buffer at a concentration 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.
-
Protocol 4: X-ray Crystallography for High-Resolution Structural Insights
X-ray crystallography provides an atomic-level picture of how a fragment binds to its target, revealing the precise binding mode and key interactions.[8][18][19] This information is invaluable for structure-based drug design.[20][21]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Methodology:
-
Crystallization:
-
Crystallize the target protein using standard techniques (e.g., vapor diffusion).
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound and incubate for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement if a model of the apo-protein is available.
-
Build the model of the protein-fragment complex into the electron density map and refine the structure.
-
Part 3: From Fragment to Lead: The Path of Optimization
Once a fragment hit like this compound is validated and its binding mode is understood, the next phase is to increase its affinity and drug-like properties through medicinal chemistry.[22][23]
Caption: Strategies for Fragment-to-Lead Optimization.
Case Study: Isoquinoline-based Kinase Inhibitors
The isoquinoline scaffold has been successfully employed in the development of kinase inhibitors. For instance, fragment-based screening has led to the identification of 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I. In such a scenario, the initial isoquinoline fragment hit would be elaborated by exploring substitutions at various positions to enhance potency and selectivity. The 3-amino group of this compound serves as a convenient point for chemical modification, allowing for the "growing" of the fragment into adjacent pockets of the kinase ATP binding site. The 8-chloro group can be retained to maintain key interactions or replaced to modulate physicochemical properties.
Table 2: Hypothetical Elaboration of this compound
| Derivative | Modification | Rationale |
| Hit Fragment | This compound | Initial validated hit |
| Derivative 1 | N-acylation of the 3-amino group | Explore interactions in the solvent-exposed region |
| Derivative 2 | Suzuki coupling at the 8-chloro position | Introduce aryl groups to access hydrophobic pockets |
| Derivative 3 | Buchwald-Hartwig amination at the 8-chloro position | Introduce new hydrogen bond donors/acceptors |
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its inherent features, including a privileged core scaffold and strategically placed functional groups, provide a solid foundation for hit identification and subsequent optimization. The systematic application of the biophysical and structural biology protocols outlined in this guide, coupled with rational medicinal chemistry strategies, can unlock the potential of this and similar fragments to deliver novel and potent therapeutic agents.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. appchemical.com [appchemical.com]
- 7. 1184843-26-2|this compound|BLD Pharm [bldpharm.com]
- 8. 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 16. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 17. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2234239-94-0|8-Chloro-4-iodoisoquinolin-3-amine|BLD Pharm [bldpharm.com]
- 22. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Analytical methods for purification of 8-Chloroisoquinolin-3-amine
An Application Guide: High-Purity Isolation and Analysis of 8-Chloroisoquinolin-3-amine: Advanced Analytical & Preparative Methodologies
Abstract
This comprehensive application note provides detailed methodologies for the purification and purity analysis of this compound, a key heterocyclic building block in pharmaceutical research. We move beyond standard protocols to explain the underlying principles of method selection, optimization, and validation. This guide is designed for researchers, chemists, and drug development professionals who require robust, reproducible methods for obtaining and verifying high-purity this compound. We will explore orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization, providing step-by-step protocols and troubleshooting insights grounded in extensive field experience.
Introduction: The Significance of Purity for this compound
This compound (CAS: 1184843-26-2) is a substituted isoquinoline derivative with significant potential as an intermediate in the synthesis of bioactive molecules.[1][2] The precise arrangement of its chloro and amine functionalities on the isoquinoline scaffold makes it a versatile precursor for developing kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[3]
The isomeric and process-related impurities that can arise during synthesis can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of rigorous, well-understood, and validated analytical and purification methods is not merely a procedural step but a critical component of the drug discovery and development process. This guide provides the strategic framework and tactical protocols to achieve and confirm the high purity required for downstream applications.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| CAS Number | 1184843-26-2 | [1] |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Molecular Weight | 178.62 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| pKa (predicted) | ~4.5 (Isoquinoline N), ~3.5 (Aniline-like amine) | Inferred |
| logP (predicted) | ~2.4 | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [2] |
The presence of the basic amino group is a critical consideration for chromatographic methods, as it can lead to undesirable peak tailing on standard silica-based columns due to strong interactions with acidic silanol groups. Method development must proactively address this characteristic.
Strategic Workflow for Purification and Analysis
A multi-step, validated workflow ensures the final product meets stringent purity requirements. The process involves a primary purification step to remove bulk impurities, followed by rigorous analytical testing. If purity is insufficient, a secondary, often orthogonal, purification technique is employed, followed by final quality control.
Caption: High-level purification and analysis workflow.
Preparative Purification Methodologies
Recrystallization: The First Line of Defense
Expertise & Experience: Recrystallization is a powerful, cost-effective technique for removing major impurities, especially if the target compound is highly crystalline and comprises the bulk of the crude material. The key is selecting a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. For amine-containing compounds like ours, protic solvents (e.g., ethanol, isopropanol) or mixtures (e.g., ethyl acetate/heptane) are excellent starting points. Acid/base chemistry can also be leveraged; dissolving the crude material in dilute acid, filtering insoluble non-basic impurities, and then re-precipitating the pure amine by adding a base is a classic and effective strategy.[5][6]
Protocol: Solvent Screening for Recrystallization
-
Setup: Place ~10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is unsuitable for single-solvent recrystallization.
-
Heating: If the solid does not dissolve at room temperature after adding ~0.5 mL, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the saturated solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.
-
Observation: The ideal solvent will yield a high recovery of crystalline solid upon cooling.
-
System Selection: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (high solubility) at high temperature, then slowly add a "poor" solvent (low solubility) until turbidity persists. Re-heat to clarify and then cool slowly. A common choice is Ethyl Acetate/Heptane or Ethanol/Water.
Preparative Chromatography: HPLC and SFC
When crystallization is insufficient, preparative chromatography is required. Supercritical Fluid Chromatography (SFC) is increasingly the preferred method over traditional reversed-phase HPLC for preparative scale purification.
Trustworthiness: Why choose SFC?
-
Speed & Throughput: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations without a prohibitive increase in backpressure.[7]
-
Green Chemistry: SFC primarily uses captured CO₂ as its main mobile phase, drastically reducing the consumption of organic solvents compared to HPLC.[7]
-
Solvent Removal: After collection, the CO₂ evaporates, leaving the compound in a small volume of organic modifier, which simplifies and accelerates post-purification workup.
Analytical Methods for Purity Assessment
Orthogonal analytical methods are crucial for a comprehensive purity assessment. A high purity value from a single method may be misleading if a significant impurity co-elutes with the main peak.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse for purity analysis of moderately polar compounds. A C18 column is the standard starting point. The key challenge for this compound is its basicity, which causes peak tailing. This is overcome by using an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA). The acid protonates the amine, creating a single charged species, and also protonates residual silanol groups on the stationary phase, minimizing secondary ionic interactions.[8] For compounds that are sensitive to acid, a high-pH stable column with a basic modifier like ammonia or diethylamine can be used.
Protocol: RP-HPLC Purity Analysis
-
System: HPLC with UV/PDA Detector.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard starting phase for rapid analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent. |
| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves efficiency and reduces viscosity. |
| Detection | PDA at 254 nm (scan 200-400 nm) | 254 nm is a common wavelength for aromatics; PDA confirms peak identity and purity. |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
-
System Suitability: Before sample analysis, inject a standard to ensure the system is performing correctly (e.g., check retention time stability, peak area precision, and tailing factor < 1.5).
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent.
Caption: Decision workflow for HPLC method development.
Supercritical Fluid Chromatography (SFC)
Expertise & Experience: SFC operates on normal-phase principles and is an excellent orthogonal technique to RP-HPLC. Its primary advantage is speed and the use of "green" solvents.[7] For amines, SFC columns with polar modifications, such as 2-ethylpyridine or diol, often provide excellent peak shapes without the need for acidic modifiers, although basic additives can sometimes be beneficial.
Protocol: SFC Purity Analysis
-
System: Analytical SFC with UV/PDA Detector.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. DMSO can also be used for compounds with poor solubility, often improving peak shape in SFC.[9]
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Viridis SFC 2-Ethylpyridine, 3.0 x 100 mm, 1.7 µm | Proven stationary phase for basic compounds. |
| Mobile Phase A | Supercritical CO₂ | Main mobile phase. |
| Mobile Phase B | Methanol | Standard organic co-solvent (modifier). |
| Gradient | 2% to 40% B over 3 minutes | A generic, fast screening gradient. |
| Flow Rate | 2.0 mL/min | Higher flow rates are typical for SFC. |
| Back Pressure | 150 bar | Standard operating back pressure. |
| Column Temp. | 40 °C | Ensures supercritical state and improves kinetics. |
| Detection | PDA at 254 nm | As per HPLC. |
-
Analysis: The procedure is analogous to HPLC. The orthogonality of the separation mechanism provides a high degree of confidence in the purity assessment when results from both HPLC and SFC are in agreement.
Conclusions
The purification and analysis of this compound demand a strategic, multi-faceted approach. By combining cost-effective bulk purification methods like recrystallization with high-resolution chromatographic techniques, and validating the results with orthogonal analytical methods like RP-HPLC and SFC, researchers can ensure the quality and reliability of this critical building block. The protocols and logical frameworks provided in this guide serve as a robust starting point for developing tailored, in-house methods that meet the stringent purity requirements of pharmaceutical development.
References
- 1. appchemical.com [appchemical.com]
- 2. 1184843-26-2|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 4. 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 7. diva-portal.org [diva-portal.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Topic: A Multi-Assay Protocol for Efficacy Evaluation of 8-Chloroisoquinolin-3-amine, a Novel Kinase Inhibitor Targeting the NF-κB Pathway
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This application note presents a comprehensive, cell-based assay cascade for evaluating the efficacy of a novel hypothetical compound, 8-Chloroisoquinolin-3-amine, designed as a potent inhibitor of an upstream kinase in the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammation, cell survival, and immune responses, and its dysregulation is implicated in various cancers and inflammatory diseases.[2][3] This guide provides an integrated workflow, from initial cytotoxicity screening to specific mechanism-of-action studies, ensuring a robust and reliable assessment of compound efficacy. We detail protocols for assessing cell viability, quantifying apoptosis, and directly measuring the inhibition of NF-κB translocation, providing researchers with a validated framework for preclinical evaluation.
Scientific Principles & Rationale
A thorough evaluation of a targeted small molecule inhibitor requires a multi-pronged approach. We must not only determine if the compound is cytotoxic to cancer cells but also confirm that it functions through its intended mechanism of action. This protocol is designed as a self-validating cascade: each step provides crucial data that informs the next, building a cohesive story of the compound's cellular effects.
The Target Pathway: NF-κB Signaling
The NF-κB family of transcription factors are central mediators of cellular responses to stimuli such as cytokines (e.g., TNF-α) and stress.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical activation pathway, a frequent target in drug discovery, is initiated by signals that activate the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB p50/p65 dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and anti-apoptotic genes.[6] By inhibiting an upstream kinase like IKK, this compound is hypothesized to prevent IκBα degradation, trapping NF-κB in the cytoplasm and blocking its downstream effects, ultimately leading to apoptosis in cancer cells dependent on this pathway.
Figure 1: The canonical NF-κB signaling pathway and the proposed inhibitory action of this compound.
Foundational Efficacy: Cell Viability Assays
The first step is to determine if the compound has any biological effect on the target cells. Tetrazolium reduction assays, such as the MTT or MTS assay, are reliable methods for assessing cell metabolic activity.[7] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt to a purple formazan product (MTT) or a soluble formazan (MTS).[8] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a dose-response curve and the half-maximal inhibitory concentration (IC₅₀).[9]
Mechanism of Death: Apoptosis Assays
A successful targeted therapy should induce programmed cell death, or apoptosis. A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular proteins to orchestrate cell death. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[10] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to the amount of caspase-3/7 activity.[11][12]
Target Engagement: NF-κB Translocation Assay
To confirm that the compound's cytotoxic effect is due to the inhibition of the NF-κB pathway, we must directly measure pathway activity. A definitive method is to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[6] This is typically done by treating cells with a pathway activator (e.g., TNF-α) in the presence or absence of the inhibitor. Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody against the p65 subunit and a nuclear counterstain (e.g., DAPI). High-content imaging and analysis software can then quantify the nuclear-to-cytoplasmic fluorescence ratio, providing a direct measure of pathway inhibition.[6]
Integrated Experimental Workflow
The following workflow provides a logical progression from broad cytotoxicity screening to specific mechanism-of-action validation.
Figure 2: A sequential workflow for evaluating the efficacy and mechanism of this compound.
Materials and Reagents
-
Cell Line: HeLa (human cervical cancer) or Panc-1 (human pancreatic cancer), known to have active NF-κB pathways.
-
Compound: this compound, dissolved in DMSO to a 10 mM stock solution.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Viability Assay:
-
Reagents for Apoptosis Assay:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[13]
-
-
Reagents for Translocation Assay:
-
Human TNF-α (Tumor Necrosis Factor-alpha), recombinant.
-
Primary Antibody: Rabbit anti-NF-κB p65.
-
Secondary Antibody: Alexa Fluor® 488-conjugated Goat anti-Rabbit IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well flat-bottom plates (clear for MTT, white-walled for Caspase-Glo, black-walled/clear-bottom for imaging).
-
Microplate reader (absorbance and luminescence capabilities).
-
High-content imaging system or fluorescence microscope.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the dose-dependent cytotoxic effect of the compound.
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of culture medium into a 96-well clear plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 nM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with DMSO at the same final concentration as the highest compound dose and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Quantification (Caspase-Glo® 3/7 Assay)
This protocol confirms that cell death occurs via apoptosis.
-
Cell Seeding: Seed 10,000 cells per well in 100 µL of culture medium into a 96-well white-walled plate. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at concentrations corresponding to 1x and 5x the predetermined IC₅₀ value. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubation: Incubate for a relevant time point based on viability data (e.g., 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[11]
-
Incubation & Measurement: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[12] Measure the luminescence using a microplate reader.
-
Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: NF-κB p65 Translocation Assay (Immunofluorescence)
This protocol provides direct evidence of on-target pathway inhibition.
-
Cell Seeding: Seed 15,000 cells per well in 200 µL of medium into a 96-well black-walled, clear-bottom imaging plate. Incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with this compound (at 1x and 5x IC₅₀) for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to the compound-treated wells and to a "stimulated control" well (no compound). Leave "unstimulated control" wells without TNF-α. Incubate for 30 minutes at 37°C.
-
Fixation & Permeabilization: Gently wash wells with PBS. Fix cells with 4% PFA for 15 minutes. Wash again and permeabilize with 0.1% Triton™ X-100 for 10 minutes.
-
Blocking & Staining: Wash with PBS and block with 5% BSA for 1 hour. Incubate with primary anti-p65 antibody (e.g., 1:400 dilution in blocking buffer) overnight at 4°C.
-
Secondary Staining: Wash three times with PBS. Incubate with Alexa Fluor® 488-conjugated secondary antibody (1:1000) and DAPI (1:5000) for 1 hour at room temperature, protected from light.
-
Imaging & Analysis: Wash three times with PBS and add 100 µL of PBS to each well. Acquire images using a high-content imaging system. Use analysis software to define the nuclear (DAPI) and cytoplasmic compartments and quantify the mean fluorescence intensity of p65 in each. The ratio of nuclear to cytoplasmic p65 intensity is the measure of translocation.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Cell Viability and IC₅₀ Determination
| Time Point | This compound IC₅₀ (µM) |
|---|---|
| 24 hours | 12.5 |
| 48 hours | 5.2 |
| 72 hours | 2.1 |
Interpretation: The compound exhibits time- and dose-dependent cytotoxicity. The 48-hour IC₅₀ of 5.2 µM is selected for subsequent mechanism-of-action studies.
Table 2: Apoptosis and Pathway Inhibition Analysis (at 48 hours)
| Treatment Condition | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | p65 Nuclear Translocation (% of Stimulated Control) |
|---|---|---|---|
| Vehicle Control (DMSO) | - | 1.0 ± 0.1 | 5% ± 2% |
| Stimulated Control (TNF-α) | - | 1.2 ± 0.2 | 100% |
| Compound | 5.2 (1x IC₅₀) | 4.5 ± 0.5 | 35% ± 6% |
| Compound | 26.0 (5x IC₅₀) | 8.1 ± 0.7 | 12% ± 4% |
| Staurosporine (Positive Control) | 1.0 | 10.2 ± 0.9 | N/A |
Interpretation: Treatment with this compound significantly increases caspase-3/7 activity, confirming apoptosis induction.[13] Concurrently, the compound robustly inhibits TNF-α-induced nuclear translocation of p65, demonstrating on-target engagement of the NF-κB pathway.[6] The dose-dependent nature of both effects strongly supports the hypothesized mechanism of action.
References
- 1. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. promega.com [promega.com]
- 13. biocompare.com [biocompare.com]
Application Notes & Protocols: Strategic Use of 8-Chloroisoquinolin-3-amine for the Parallel Synthesis of Privileged Kinase Inhibitor Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its rigid, planar structure provides an excellent framework for presenting functional groups in a defined three-dimensional orientation, making it ideal for interacting with the active sites of enzymes, particularly protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors is a central focus of modern drug discovery.[4][5]
8-Chloroisoquinolin-3-amine is a versatile and highly valuable building block for the construction of diverse chemical libraries targeted at kinase inhibition. Its structure offers two key points for diversification: the 3-amino group and the 8-chloro position. The amino group can be readily functionalized through various reactions, while the chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid, systematic generation of a multitude of analogues in a parallel synthesis format, enabling the efficient exploration of the chemical space around the isoquinoline core to identify potent and selective kinase inhibitors.[6]
This guide provides an in-depth exploration of the use of this compound in parallel synthesis, with a focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
The Strategic Approach: Parallel Library Synthesis
The power of using this compound lies in its suitability for parallel synthesis, a technique that allows for the simultaneous synthesis of a large number of compounds in a multi-well plate format. This high-throughput approach is essential for rapidly generating the chemical diversity needed for effective drug discovery campaigns.[7] The general workflow involves the reaction of the common scaffold (this compound) with a diverse set of building blocks (e.g., boronic acids for Suzuki-Miyaura coupling or amines for Buchwald-Hartwig amination) in separate reaction vessels.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Library - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Aminomethylation of Aminoisoquinolines via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an amino group to this scaffold further enhances its potential by providing a key hydrogen bond donor/acceptor site and a handle for further derivatization. The Mannich reaction, a cornerstone of C-C bond formation, offers a powerful and direct method for introducing diverse aminomethyl sidechains to the aminoisoquinoline core. This three-component reaction, which condenses the aminoisoquinoline substrate with an aldehyde (typically formaldehyde) and a primary or secondary amine, provides a modular and efficient route to novel analogues for structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of the critical parameters governing the Mannich reaction on aminoisoquinolines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to rationally design experiments, troubleshoot common issues, and successfully synthesize novel Mannich bases for drug discovery programs.
The Underlying Science: Mechanism, Regioselectivity, and Key Challenges
A successful Mannich modification of an aminoisoquinoline requires a nuanced understanding of the reaction mechanism and the inherent reactivity of the substrate.
The Reaction Mechanism
The Mannich reaction proceeds through two primary stages. First, the selected amine reacts with formaldehyde to form a highly electrophilic Eschenmoser salt or a related iminium ion. Second, the electron-rich aminoisoquinoline ring acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution-type mechanism to form the new C-C bond.
Figure 1: General mechanism of the Mannich reaction on an aromatic substrate.
Regioselectivity: The Influence of the Amino Group
The position of the newly introduced aminomethyl group is dictated by the principles of electrophilic aromatic substitution. The isoquinoline ring itself is preferentially attacked by electrophiles on the benzene ring at positions C5 and C8. The powerful activating and ortho-, para-directing nature of the amino substituent, however, is the dominant factor.
-
For 5-Aminoisoquinoline: The amino group strongly activates the C6 and C8 positions. Steric hindrance may favor substitution at the less hindered C6 position, though mixtures are possible.
-
For 4-Aminoisoquinoline: The amino group activates the C3 position in the pyridine ring and the C5 position in the benzene ring. The outcome can be sensitive to reaction conditions.
-
For 1- and 3-Aminoisoquinolines: The amino group is on the already electron-deficient pyridine ring. While it is activating, its influence competes with the deactivating effect of the ring nitrogen, making prediction more complex and often leading to substitution on the benzene ring at C5 or C7.
The Critical Challenge: C-Alkylation vs. N-Alkylation
Aminoisoquinolines are challenging substrates because they possess two nucleophilic sites: the activated carbon atoms of the ring system (leading to the desired C-alkylation) and the nitrogen of the exocyclic amino group (leading to undesired N-alkylation). This competition is a critical consideration in protocol design.
A study on the closely related 2-aminoquinolin-4(1H)-one system clearly demonstrates this dichotomy. When the reaction was performed with secondary amines in DMF, a mixture of the desired C3-aminomethylated product and various by-products was observed. However, switching the solvent to ethanol suppressed side-product formation and yielded the pure C-alkylated Mannich base. This highlights the profound impact of the reaction environment on selectivity. With primary amines, the situation can be even more complex, sometimes leading to cyclized pyrimido[4,5-b]quinolin-5-one derivatives through a cascade of C- and N-alkylation events.
Optimizing Reaction Conditions: A Tabulated Guide
While specific protocols for all aminoisoquinoline isomers are not widely published, extensive data from the analogous 8-hydroxyquinoline system provides an excellent starting point for reaction optimization. The following table summarizes key parameters and their typical ranges, adapted from this closely related and well-documented scaffold.
| Parameter | Reagents / Conditions | Rationale & Expert Insights |
| Aminoisoquinoline | 1-, 3-, 4-, 5-Aminoisoquinoline and substituted derivatives. | The position of the amino group dictates regioselectivity. The ring is generally electron-rich and serves as the nucleophile. |
| Aldehyde Source | Paraformaldehyde (1.0 - 2.0 eq.), Formalin (37% aq. solution, 1.0 - 2.0 eq.). | Paraformaldehyde is often preferred in organic solvents to avoid introducing water. An excess can sometimes lead to bis-aminomethylation if multiple activated sites are present. |
| Amine | Secondary: Piperidine, Morpholine, Dimethylamine, Pyrrolidine, N-Methylpiperazine. Primary: Benzylamine, Ethanolamine. | Secondary amines are generally well-behaved and lead to tertiary Mannich bases. Primary amines can undergo double addition to the iminium ion, potentially leading to more complex mixtures. |
| Solvent | Ethanol, Methanol, Dioxane, DMF. | Ethanol is the most common and often best starting point. As demonstrated in related systems, it can favor C-alkylation over N-alkylation. DMF can be used but may promote side reactions. |
| Catalyst / Additive | Typically none required (acid-catalyzed by amine salt). Acetic acid or HCl can be added. | The reaction is often self-catalyzing as the amine hydrochloride salt provides the necessary acidic conditions to promote iminium ion formation. Adding a small amount of acid can sometimes accelerate the reaction. |
| Temperature | Room Temperature to Reflux (e.g., Ethanol, ~78 °C). | Most reactions are conducted at reflux to ensure a reasonable reaction rate. Monitoring by TLC is crucial to avoid decomposition at prolonged high temperatures. |
| Reaction Time | 1 - 24 hours. | Highly dependent on the specific substrates. Electron-rich aminoisoquinolines and unhindered amines will react faster. Monitor by TLC until the starting material is consumed. |
Experimental Workflow & General Protocol
This section provides a detailed, step-by-step methodology for a typical Mannich reaction to achieve C-aminomethylation of an aminoisoquinoline.
Figure 2: Standard experimental workflow for the Mannich modification of aminoisoquinolines.
General Protocol: Synthesis of a C-Aminomethylated Aminoisoquinoline
Materials:
-
Aminoisoquinoline derivative (1.0 eq.)
-
Selected secondary amine (e.g., piperidine, morpholine) (1.1 eq.)
-
Paraformaldehyde (1.2 eq.)
-
Ethanol (anhydrous)
-
Standard glassware for reflux reaction
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminoisoquinoline substrate (1.0 eq.).
-
Reagent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M). To the stirred solution, add the secondary amine (1.1 eq.) followed by paraformaldehyde (1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours. The reaction is complete upon consumption of the starting aminoisoquinoline.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography. The eluent system should be determined by TLC analysis (a typical starting point is 1-5% methanol in dichloromethane, gradually increasing polarity).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Insufficient activation of the isoquinoline ring. 2. Low reaction temperature or short reaction time. 3. Steric hindrance from bulky substituents. | 1. Add a catalytic amount of acetic acid or HCl to facilitate iminium ion formation. 2. Increase reaction time and ensure the mixture is at a full reflux. 3. If sterically hindered, consider using a less bulky amine or switching to a higher-boiling solvent like dioxane, but monitor for side products. |
| Predominant N-Alkylation | 1. The exocyclic amino group is more nucleophilic than the ring under the reaction conditions. 2. Use of aprotic polar solvents like DMF. | 1. Change solvent to a protic one like ethanol or methanol. This can solvate the amino group, reducing its nucleophilicity relative to the ring. 2. Consider protecting the exocyclic amino group (e.g., as an acetyl or Boc derivative) before the Mannich reaction, followed by deprotection. |
| Formation of Bis-Mannich Product | 1. Multiple activated positions on the isoquinoline ring. 2. Excess formaldehyde and/or amine used. | 1. Reduce the equivalents of formaldehyde and amine to 1.0 eq. each. 2. Add the formaldehyde/amine solution slowly to the heated solution of the aminoisoquinoline to maintain a low concentration of the electrophile. |
| Poor Regioselectivity | 1. Multiple ring positions have similar activation levels. 2. Reaction conditions are not optimized for selectivity. | 1. Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product. 2. Screen different solvents (e.g., ethanol vs. dioxane vs. methanol) as solvent effects can influence the transition state and thus regioselectivity. |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloroisoquinolin-3-amine
Welcome to the technical support center for the synthesis of 8-Chloroisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in pharmaceutical research, often presents challenges related to yield and purity. A common and effective method for its synthesis is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[1][4] However, its success is highly dependent on the careful optimization of various reaction parameters.
This guide will focus on a plausible and widely applicable synthetic route: the selective amination of a dichloroisoquinoline precursor. We will delve into the intricacies of this reaction and provide practical solutions to common experimental hurdles.
Proposed Synthetic Route: Buchwald-Hartwig Amination
A likely synthetic approach to this compound involves the regioselective Buchwald-Hartwig amination of 3,8-dichloroisoquinoline. The difference in reactivity between the chlorine atoms at the C3 and C8 positions allows for a selective reaction.
Reaction Scheme:
This guide will address the common issues encountered during this synthesis.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The Pd(0) catalytic species is sensitive to air and moisture.
-
Solution: Ensure your palladium source and ligand are handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity reagents. Consider using a pre-formed, air-stable palladium catalyst complex.[2]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.[5]
-
Incorrect Base Selection: The base is critical for the deprotonation of the amine and regeneration of the catalyst. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[5] The choice of base can be solvent-dependent.
-
-
Low Reaction Temperature: The amination of aryl chlorides can be challenging and may require higher temperatures to proceed at a reasonable rate.[5]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Typical temperatures range from 80 °C to 110 °C.
-
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to troubleshooting low conversion.
Question 2: I am observing significant formation of side products, particularly hydrodehalogenation. How can I minimize this?
Answer:
Hydrodehalogenation, where the chloro group is replaced by a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can compete with the desired amination.
Potential Causes and Solutions:
-
β-Hydride Elimination: This is a known decomposition pathway in the Buchwald-Hartwig mechanism, leading to the formation of a hydrodehalogenated arene and an imine.[1]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using ligands that promote rapid reductive elimination can minimize this side reaction.
-
-
Presence of Water: Water can act as a proton source, leading to hydrodehalogenation.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
-
Excess Base: A large excess of a strong base can sometimes promote side reactions.
-
Solution: Optimize the stoichiometry of the base. Use the minimum amount required for efficient reaction.
-
Table 1: Key Parameters to Minimize Side Reactions
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich ligands. | Promotes faster reductive elimination, outcompeting side reactions. |
| Solvent | Use anhydrous, aprotic solvents (e.g., toluene, dioxane). | Minimizes water-induced side reactions. |
| Base | Use 1.2-1.5 equivalents of a strong, non-nucleophilic base. | Sufficient for catalysis without promoting excessive side reactions. |
| Atmosphere | Maintain a strict inert atmosphere (N₂ or Ar). | Prevents oxidative degradation of the catalyst and reagents. |
Question 3: The reaction is not regioselective, and I am getting a mixture of 3-amino-8-chloro and 3-chloro-8-amino-isoquinoline. How can I improve selectivity?
Answer:
Achieving high regioselectivity in the amination of dihaloarenes depends on the relative reactivity of the different C-Cl bonds.
Potential Causes and Solutions:
-
Similar Reactivity of C-Cl Bonds: The electronic and steric environment of the two chlorine atoms may not be sufficiently different to allow for high selectivity under standard conditions.
-
Solution 1: Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity, favoring the reaction at the more activated position.
-
Solution 2: Ligand Tuning: The steric and electronic properties of the ligand can influence which C-Cl bond preferentially undergoes oxidative addition to the palladium center. A systematic screening of ligands is recommended.
-
Solution 3: Choice of Ammonia Source: While not always feasible, using a bulkier ammonia equivalent might favor reaction at the less sterically hindered position.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor to use?
Q2: What is a suitable ammonia source for this reaction?
A2: Direct use of ammonia gas can be challenging in a laboratory setting. Common ammonia equivalents include benzophenone imine followed by hydrolysis, or using ammonium salts like ammonium chloride in the presence of a suitable base.[2][3]
Q3: How should I purify the final product?
A3: Purification of amines can sometimes be challenging. After an aqueous workup to remove the base and other salts, column chromatography on silica gel is a standard method.[6] A gradient elution system, for example, with ethyl acetate and hexanes, is often effective. In some cases, crystallization can also be an effective purification technique. A newer method involves the use of trichloroacetic acid to precipitate the amine as a salt, which can then be isolated and the free amine regenerated.[7]
Q4: Can I use a different catalyst system, for example, a copper-based catalyst?
A4: While palladium-based systems are the most common for Buchwald-Hartwig aminations, there is growing interest in using more earth-abundant and less expensive metals like copper or nickel.[2] These are often referred to as Ullmann-type couplings. However, these systems may require different ligands and reaction conditions and would need to be optimized for this specific transformation.
Experimental Protocol: A Starting Point
The following is a hypothetical, yet plausible, experimental protocol based on established Buchwald-Hartwig amination procedures. This protocol should be considered a starting point and will likely require optimization.
Materials:
-
3,8-Dichloroisoquinoline
-
Benzophenone imine (ammonia equivalent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add 3,8-dichloroisoquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Add aqueous HCl (e.g., 2 M) and stir for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism Overview
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Overcoming poor solubility of 8-Chloroisoquinolin-3-amine in aqueous buffers
A comprehensive guide for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of 8-Chloroisoquinolin-3-amine.
This technical support guide provides a structured approach to addressing the common solubility challenges encountered with this compound in experimental settings. As a Senior Application Scientist, this resource is designed to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Understanding the Challenge - Physicochemical Profile
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility. While specific experimental data for this compound is limited, we can infer key characteristics from its structure.
| Property | Inferred Characteristic | Implication for Solubility |
| Chemical Structure | Contains a hydrophobic isoquinoline core and a polar amine group. | The large aromatic system leads to low intrinsic aqueous solubility. |
| Ionization (pKa) | The amine group is basic and will be protonated at acidic pH. | Solubility is expected to be highly dependent on pH. |
| LogP | Predicted to be moderately high, indicating lipophilicity. | The compound will preferentially partition into non-polar environments over aqueous buffers. |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues faced when working with this compound.
FAQ 1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What should I do?
This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility limit. The DMSO keeps it solubilized in the stock, but upon dilution into the aqueous environment, it can no longer stay in solution.
Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation in assays.
Detailed Explanation of Troubleshooting Steps:
-
Check Final DMSO Concentration: Many biological systems are sensitive to DMSO concentrations above 1%. While DMSO is an excellent organic solvent, its high concentration in the final assay can lead to compound precipitation upon dilution. Always aim for the lowest possible final DMSO concentration.
-
Adjust Buffer pH: As an amino-isoquinoline derivative, this compound is a weak base.[1] Lowering the pH of your aqueous buffer can increase its solubility by promoting the formation of the more soluble, protonated form.[2] It is crucial to conduct small-scale tests to identify a pH that keeps the compound in solution without compromising the integrity of your assay.
FAQ 2: I need to prepare a stock solution of this compound. What solvent should I use?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective choice for poorly soluble compounds.[3] However, it is essential to be aware of potential issues such as limited solubility even in DMSO, and the possibility of compound precipitation during freeze-thaw cycles.[3]
Protocol for Preparing a DMSO Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-30 mM).
-
Use a vortex mixer or sonicator to aid dissolution. Gentle warming (to 30-40°C) can also be applied, but be cautious about compound stability at elevated temperatures.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
FAQ 3: Adjusting pH and DMSO concentration is not enough. What are my next options for solubilizing this compound for in vitro assays?
When simple adjustments are insufficient, you can employ solubility-enhancing excipients. These are additives that help keep the compound in solution.
Solubility-Enhancing Excipients for In Vitro Assays
| Excipient Type | Example(s) | Mechanism of Action | Typical Starting Concentration |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Increase the polarity of the solvent, making it more favorable for the compound to dissolve.[4] | 1-10% (v/v) |
| Surfactants | Tween® 80, Polysorbate 20 | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4] | 0.01-0.1% (v/v) |
| Complexation Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity, presenting a hydrophilic exterior to the aqueous environment.[2][4] | 1-5% (w/v) |
Important Considerations:
-
Assay Compatibility: Always verify that the chosen excipient does not interfere with your biological assay (e.g., enzyme activity, cell viability). Run appropriate vehicle controls.
-
Concentration Optimization: The concentrations provided are starting points. You may need to perform a dose-response experiment to find the optimal concentration of the excipient for your specific needs.
FAQ 4: My compound shows good in vitro activity but has poor bioavailability in animal studies. How can I improve this?
Poor bioavailability despite good potency is a common hurdle for poorly soluble drugs.[2] The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract to be absorbed into the bloodstream.
Formulation Strategies to Enhance Bioavailability
Caption: Key formulation strategies for enhancing oral bioavailability.
-
Particle Size Reduction: Decreasing the particle size increases the surface area of the drug, which can improve the dissolution rate.[4][5]
-
Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix in an amorphous state.[7] The amorphous form of the drug has higher energy and is more soluble than its stable crystalline form.[2]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) to enhance its solubility and dissolution rate.[8]
-
Materials: this compound, polymer carrier, a common volatile solvent in which both are soluble (e.g., methanol, acetone).
-
Procedure: a. Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w). b. Accurately weigh and dissolve the this compound and the polymer in a suitable volume of the common solvent in a round-bottom flask. c. Ensure complete dissolution to form a clear solution. d. Evaporate the solvent under reduced pressure using a rotary evaporator.[8] e. Further dry the resulting solid film/powder in a vacuum oven to remove residual solvent.[8]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system (e.g., Self-Emulsifying Drug Delivery Systems, or SEDDS) can significantly improve oral bioavailability.[5][7] These formulations form microemulsions upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.[5]
FAQ 5: How can I form a salt of my compound to improve its solubility?
Salt formation is an effective method for increasing the solubility of ionizable drugs, including basic compounds like this compound.[8] Reacting the basic amine with an acid converts the neutral, less soluble form into a more soluble salt. The choice of the counter-ion from the acid is critical and can significantly impact the final solubility and stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Side Products in Isoquinoline Synthesis
Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoquinoline synthesis and troubleshoot the formation of unexpected side products. Isoquinolines are a critical structural motif in a vast array of pharmaceuticals and natural products, making their efficient synthesis a cornerstone of modern medicinal chemistry.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter at the bench.
I. Bischler-Napieralski Reaction: Challenges and Solutions
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3][4] The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines.[4][5][6] However, the harsh acidic conditions can lead to several side reactions.
FAQ 1: My reaction is producing a significant amount of a styrene derivative. What is happening and how can I prevent it?
Answer:
The formation of a styrene derivative is a classic side product in the Bischler-Napieralski reaction and is indicative of a retro-Ritter reaction.[3][5] This side reaction is strong evidence for the involvement of a nitrilium salt intermediate in the reaction mechanism.[3]
Causality: The reaction is believed to proceed through a nitrilium ion intermediate.[4][7] Under the reaction conditions, this intermediate can fragment, leading to the formation of a stable styrene derivative, especially if the resulting conjugated system is favorable.[3]
Troubleshooting Protocol:
-
Solvent Modification: A primary strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the fragmentation pathway.[3][5]
-
Milder Reagents: Employing milder activating agents can lower the energy barrier for the desired cyclization relative to the fragmentation. Consider using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which often allows the reaction to proceed at lower temperatures.[8]
-
Alternative Acylating Agent: An alternative approach developed by Larsen utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less susceptible to elimination to form the nitrile.[3][5]
| Condition | Expected Outcome | Notes |
| Standard (POCl₃, Toluene, Reflux) | Potential for significant styrene byproduct | Especially with electron-rich systems that stabilize the styrene. |
| Nitrile as Solvent | Suppression of retro-Ritter reaction | Can be expensive depending on the required nitrile.[3] |
| Tf₂O, 2-chloropyridine | Reduced styrene formation | Allows for lower reaction temperatures.[8] |
| Oxalyl chloride | Minimized fragmentation | Forms a more stable N-acyliminium intermediate.[3][5] |
FAQ 2: I'm observing the formation of an unexpected regioisomer. Why is the cyclization not occurring at the expected position?
Answer:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5] The regioselectivity of the cyclization is therefore governed by the electronic properties of the aromatic ring.
Causality: Cyclization will preferentially occur at the most nucleophilic position on the aromatic ring. If you have an electron-donating group at the meta-position to the ethylamide chain, cyclization is likely to occur at the para-position relative to that activating group.[5] In some cases, particularly with P₂O₅, ipso-attack followed by rearrangement can lead to the formation of "abnormal" products.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected regioisomers.
FAQ 3: The reaction mixture has turned into an unmanageable tar. What causes this and how can I improve the work-up?
Answer:
Tar formation is a common issue in reactions that use strong acids and high temperatures, like the Bischler-Napieralski synthesis.[8]
Causality: Polymerization and decomposition of the starting material, intermediates, or product can occur under harsh conditions.[8]
Procedural Recommendations:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[8]
-
Solvent and Reagent Ratio: Ensure that you are using a sufficient amount of solvent to maintain a stirrable mixture.
-
Work-up Protocol:
-
Quenching: After completion, cool the reaction mixture to room temperature and quench it carefully by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: If the product is basic, an acid-base extraction can be a highly effective purification step.[8] Otherwise, purification by column chromatography or recrystallization is recommended.[8]
-
II. Pomeranz-Fritsch Reaction: Navigating a Complex Reaction Landscape
The Pomeranz-Fritsch reaction is a versatile method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine in the presence of an acid catalyst.[11] While effective, the reaction can be sensitive to conditions and may produce various side products.
FAQ 4: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline. What are the likely side reactions?
Answer:
The Pomeranz-Fritsch synthesis proceeds through a complex network of intermediates.[12][13][14] Deviations from the desired reaction pathway can lead to a number of side products and consequently, a lower yield of the target isoquinoline.
Causality: The reaction involves the formation of a benzalaminoacetal intermediate, followed by acid-catalyzed cyclization.[11][12] In the gas phase, at least 27 different reaction routes have been identified, highlighting the complexity of the potential reaction pathways.[12][13][14] While the solution-phase mechanism is different, it illustrates the potential for multiple competing reactions.
Potential Side Products and Solutions:
| Observation | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient acid catalysis or reaction time. | Increase the concentration of the acid catalyst (e.g., concentrated sulfuric acid) or prolong the reaction time. Monitor by TLC. |
| Formation of N-tosyl-1,2-dihydroisoquinolines (in modified versions) | Incomplete elimination in the final aromatization step. | These intermediates can sometimes be isolated.[15] Further treatment with acid or a dehydrogenating agent may be required. |
| Unidentified byproducts | Alternative cyclization or fragmentation pathways. | The yield of the Pomeranz-Fritsch reaction is highly dependent on the substituents of the benzaldehyde.[16] Re-optimization of the acid catalyst and temperature may be necessary for different substrates. |
Experimental Protocol for a Modified Pomeranz-Fritsch Synthesis:
-
Formation of the Schiff's Base: Condense the desired alkoxybenzaldehyde with aminoacetaldehyde dimethyl acetal.
-
Reduction: Hydrogenate the resulting Schiff's base to the corresponding benzylamine.
-
Tosylation: Convert the benzylamine into its N-tosylate derivative.
-
Cyclization: Treat the N-tosyl derivative with dilute mineral acid in a one-pot reaction to yield the isoquinoline.[15]
III. Pictet-Spengler Reaction: Controlling Cyclization
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[17][18] This reaction is particularly useful for the synthesis of alkaloids and related natural products.[17][19]
FAQ 5: I am getting a poor yield in my Pictet-Spengler reaction. What factors are most critical for success?
Answer:
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.
Causality: The key step in the Pictet-Spengler reaction is the intramolecular electrophilic aromatic substitution of the iminium ion onto the aromatic ring.[17][18]
Key Optimization Parameters:
-
Aromatic Ring Activation: The reaction works best with electron-rich aromatic systems. The presence of electron-donating groups on the β-arylethylamine significantly enhances the rate of cyclization.[20][21] For less activated systems, stronger acid catalysis and higher temperatures may be required.[18]
-
Carbonyl Component: Using a slight excess of the aldehyde or ketone can help to ensure the complete consumption of the starting amine.[21]
-
Catalyst: While traditionally carried out with a Brønsted acid in a protic solvent, Lewis acids and even enzymatic catalysts have been employed.[22] In some cases, the reaction can proceed in aprotic media, sometimes even without an acid catalyst, leading to higher yields.[18]
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. www-leland.stanford.edu [www-leland.stanford.edu]
- 13. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 21. jk-sci.com [jk-sci.com]
- 22. researchgate.net [researchgate.net]
Optimization of palladium-catalyzed cross-coupling with 8-Chloroisoquinolin-3-amine
An advanced guide to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 8-Chloroisoquinolin-3-amine. This technical support center is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting guides, and validated protocols to streamline your synthetic workflows.
Introduction: The Challenge of Coupling this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges for palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms—the isoquinoline ring nitrogen and the exocyclic 3-amino group—can lead to catalyst inhibition or poisoning, as these basic sites can coordinate strongly to the palladium center, disrupting the catalytic cycle.[1][2] Furthermore, as an aryl chloride, the C-Cl bond at the 8-position is less reactive towards oxidative addition compared to its bromide or iodide counterparts, often requiring more forcing conditions or highly active catalyst systems.[3][4]
This guide provides a systematic approach to overcoming these challenges, enabling efficient and reproducible synthesis of a diverse range of substituted isoquinoline derivatives.
Visualizing the Challenge: Catalyst Coordination
The primary difficulty arises from the molecule's inherent Lewis basicity, which competes with the desired catalytic pathway.
Caption: Potential coordination sites on this compound that can inhibit the Pd catalyst.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cross-coupling of this compound in a practical question-and-answer format.
Category 1: Low or No Reaction Conversion
Question 1: My reaction shows no conversion, and I've recovered only my starting material. What is the most likely cause?
Answer: This issue most often points to catalyst deactivation or failure of the initial oxidative addition step.
-
Catalyst Poisoning: The primary suspect is the coordination of the substrate's nitrogen atoms to the palladium center.[1] This is a common problem with nitrogen-rich heterocycles. The solution is to use sterically bulky ligands that shield the palladium, preventing the substrate from coordinating while still allowing the catalytic cycle to proceed.[5][6]
-
Inactive Catalyst/Precatalyst: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(L)₂ require in situ reduction to the active Pd(0) state.[7] This reduction can sometimes be inefficient. Consider using a direct Pd(0) source like Pd₂(dba)₃.[8][9] Also, verify the purity of your reagents; air and moisture can deactivate the catalyst. All reactions should be performed under a strictly inert atmosphere (Argon or Nitrogen).[10]
-
Unreactive Aryl Chloride: The C-Cl bond is significantly less reactive than C-Br or C-I bonds.[11] Oxidative addition is often the rate-limiting step.[12] This requires the use of highly electron-rich and sterically demanding ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs).[5][8][13]
Question 2: The reaction starts but stalls at low-to-moderate conversion. Why?
Answer: Stalled reactions often suggest catalyst instability over the reaction time or an equilibrium issue.
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[13] This occurs when the active Pd(0) species aggregates and falls out of the catalytic cycle. This can be mitigated by ensuring the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for monodentate ligands) and that the chosen ligand forms a stable complex with palladium under the reaction conditions.
-
Suboptimal Base: The base is critical for the catalytic cycle.[14] In Suzuki couplings, it facilitates the formation of the more nucleophilic boronate "ate" complex.[15] In Buchwald-Hartwig aminations, it deprotonates the amine.[16] If the base is too weak or has poor solubility, the reaction may stall. For Suzuki reactions with this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[10] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.[13][17]
-
Reagent Insolubility: If any of the key components (substrate, coupling partner, or base) are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.[18] Consider screening alternative solvents or solvent mixtures.
Category 2: Side Product Formation
Question 3: I'm observing a significant amount of dehalogenated product (Isoquinolin-3-amine). How can I prevent this?
Answer: Dehalogenation (or proto-dehalogenation) arises from the palladium(II) intermediate capturing a hydride and undergoing reductive elimination.[11]
-
Source of Hydride: The hydride source can be an amine base, an alcohol solvent, or even water.
-
Solution:
-
Avoid Amine Bases: Do not use amine bases like triethylamine or DIPEA if dehalogenation is an issue. Stick to inorganic bases (K₃PO₄, Cs₂CO₃) or alkoxides (NaOt-Bu).
-
Use Anhydrous Solvents: Ensure solvents are rigorously dried. While some Suzuki protocols use aqueous mixtures, if dehalogenation is problematic, switching to an anhydrous system may help.
-
Ligand Choice: A bulky ligand that accelerates the rate of reductive elimination of the desired product can help it outcompete the dehalogenation pathway.[12]
-
Question 4: My Suzuki reaction is producing significant boronic acid homocoupling (biaryl formation). What's wrong?
Answer: Homocoupling is often caused by the presence of oxygen or Pd(II) species that can catalyze the oxidative coupling of the boronic acid.
-
Inadequate Degassing: The most common cause is residual oxygen in the reaction mixture. Ensure you thoroughly degas your solvent and the reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[10]
-
Slow Oxidative Addition: If the oxidative addition of this compound is slow, the competing homocoupling pathway can become more prominent. Using a more active catalyst system (e.g., a more electron-rich ligand) can increase the rate of the desired cross-coupling.[5][19]
General FAQs
Question 5: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this compound?
Answer: For a challenging aryl chloride like this, a robust system is required. A highly recommended starting point is a G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) or a combination of Pd₂(dba)₃ with a bulky biaryl phosphine ligand like XPhos or SPhos.[20][21] These ligands are both electron-rich and sterically hindered, which is ideal for promoting the difficult oxidative addition of the C-Cl bond and preventing catalyst inhibition.[5][6]
Question 6: What is the best base and solvent combination for a Buchwald-Hartwig amination using this compound as the electrophile?
Answer: A strong, sterically hindered base is crucial. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[17] The preferred solvents are typically anhydrous, apolar ethers like 1,4-dioxane or toluene.[18] These solvents have good solvating power for the organometallic intermediates and can be heated to the temperatures often required for these reactions (80-110 °C).[1]
Question 7: Can I use a boronic ester instead of a boronic acid for a Suzuki coupling?
Answer: Yes, and it is often advantageous. Boronic esters (e.g., pinacol esters) are generally more stable, easier to purify, and less prone to side reactions like protodeboronation than their corresponding boronic acids.[15][19] While sometimes slightly less reactive, they are an excellent choice for improving reproducibility. The reaction conditions are largely the same, though a strong base like K₃PO₄ is often preferred.[10]
Process Optimization Workflow
When a reaction fails, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.
Caption: A logical workflow for troubleshooting palladium-catalyzed cross-coupling reactions.
Recommended Starting Protocols
Note: These are generalized starting points. Optimization of temperature, concentration, and reagent stoichiometry is often necessary. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for the coupling of this compound with a generic arylboronic acid.
| Component | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| This compound | 178.6 mg | 1.0 | --- |
| Arylboronic Acid | 1.5 mmol | 1.5 | Boronic esters can also be used.[15] |
| Pd₂(dba)₃ | 9.2 mg (0.01 mmol) | 0.01 (1 mol% Pd) | A Buchwald precatalyst (2 mol%) can be used instead.[2] |
| XPhos | 14.3 mg (0.03 mmol) | 0.03 (3 mol%) | Ligand:Pd ratio is critical. |
| K₃PO₄ (anhydrous, powdered) | 424.6 mg | 2.0 | Base must be finely powdered and dry.[10] |
| 1,4-Dioxane / H₂O (5:1) | 5 mL | --- | Use anhydrous dioxane if dehalogenation is an issue. |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
In a separate vial under argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.
-
Add the solvent mixture (4.2 mL dioxane, 0.8 mL degassed water) to the reaction vial containing the solids.
-
Add the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of this compound with a generic secondary amine.
| Component | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| This compound | 178.6 mg | 1.0 | --- |
| Secondary Amine | 1.2 mmol | 1.2 | For primary amines, consider using BrettPhos-based catalysts.[2] |
| RuPhos Pd G3 Precatalyst | 16.7 mg (0.02 mmol) | 0.02 (2 mol%) | Precatalysts are often more reliable and air-stable.[4] |
| Sodium tert-butoxide (NaOt-Bu) | 134.5 mg | 1.4 | A strong, non-nucleophilic base is essential.[17] |
| Toluene (anhydrous) | 5 mL | --- | Solvent must be rigorously dried and degassed. |
Step-by-Step Procedure:
-
Inside a glovebox, add this compound, RuPhos Pd G3 precatalyst, and NaOt-Bu to an oven-dried reaction vial.
-
Add anhydrous toluene (4 mL), followed by the secondary amine (1.2 mmol).
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring the Stability of 8-Chloroisoquinolin-3-amine
Welcome to the technical support center for 8-Chloroisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental use. By understanding the underlying chemical principles and potential degradation pathways, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The degradation of this compound is primarily driven by its susceptibility to oxidation, hydrolysis, and photodegradation due to the presence of the aromatic amine and chloro-substituted isoquinoline moieties.[1] The amino group is prone to oxidation, which can be accelerated by atmospheric oxygen, heat, and light. The chloro group, while generally more stable than an alkyl chloride, can undergo nucleophilic substitution (hydrolysis) under certain conditions, particularly non-neutral pH.[2]
Q2: What are the visual indicators of this compound degradation?
A2: A change in the physical appearance of the compound, such as a color change from its typical off-white or pale yellow to a darker shade (e.g., brown or black), can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are essential for confirming the purity of the compound.[3]
Q3: Can I store solutions of this compound?
A3: It is highly recommended to store this compound as a solid.[3] Solutions, especially in protic or aqueous solvents, are more susceptible to degradation. If you must store solutions, prepare them fresh and use them promptly. For short-term storage, use an anhydrous, aprotic solvent and keep the solution under an inert atmosphere at low temperatures.
Troubleshooting Guide: Storage and Handling
This section addresses specific issues you might encounter and provides solutions based on the chemical properties of this compound.
Issue 1: Inconsistent experimental results using a previously opened bottle of this compound.
-
Potential Cause: The compound has likely degraded due to repeated exposure to atmospheric oxygen and moisture. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the purity of the starting material.[4]
-
Solution:
-
Purity Assessment: Before use, verify the purity of the compound using a validated analytical method such as HPLC-UV.[5]
-
Proper Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen). This minimizes the exposure of the bulk material to the atmosphere.
-
Correct Storage: Store the aliquoted vials in a desiccator at the recommended low temperature, protected from light.
-
Issue 2: The compound has darkened in color after a short period of storage.
-
Potential Cause: Color change is a strong indicator of oxidative degradation or photodecomposition.[3] The formation of oxidized species or photoproducts often results in more conjugated systems that absorb visible light, appearing colored.
-
Solution:
-
Discard and Replace: It is safest to discard the discolored compound and use a fresh, pure sample.
-
Improve Storage Conditions: Review your storage protocol. Ensure the compound is stored in an amber vial to protect it from light, under a positive pressure of an inert gas, and in a freezer.
-
Issue 3: Low yields in a reaction where this compound is a reactant, especially in acidic or basic media.
-
Potential Cause: this compound may be unstable under the reaction conditions. In acidic media, the isoquinoline nitrogen can be protonated, potentially altering the molecule's reactivity and stability.[6] While generally stable, aminal-like structures can be susceptible to hydrolysis under acidic conditions.[7] In basic media, some aromatic amines can undergo oxidative degradation.[1]
-
Solution:
-
pH Control: If possible, buffer the reaction to maintain a neutral pH.
-
Temperature and Time Management: Run the reaction at the lowest effective temperature and for the shortest duration necessary.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere to prevent oxidation, especially if heating is required.
-
Recommended Storage Protocol
To ensure the long-term stability of this compound, adhere to the following storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the amine functional group.[1] |
| Light | Protect from light (Amber vial) | Minimizes photodegradation of the halogenated aromatic system.[8] |
| Moisture | Store in a desiccator | Prevents hydrolysis of the chloro group and minimizes water-catalyzed degradation.[9] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. Ensure compatibility with the compound. |
| Form | Solid | Solid form is generally more stable than solutions.[3] |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and developing stability-indicating analytical methods.
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocols
Protocol 1: Aliquoting and Storing Solid this compound
-
Preparation: Work in a glove box or use a Schlenk line to maintain an inert atmosphere of argon or nitrogen.
-
Vial Preparation: Use pre-dried, amber glass vials with PTFE-lined screw caps.
-
Aliquoting: Carefully weigh the desired amount of this compound into each vial.
-
Inerting: Backfill each vial with the inert gas.
-
Sealing: Tightly seal the vials.
-
Labeling: Clearly label each vial with the compound name, date, and amount.
-
Storage: Place the vials in a desiccator inside a freezer set to the recommended temperature.
Caption: Workflow for proper aliquoting and storage of this compound.
Protocol 2: Purity Assessment by HPLC-UV
This is a general starting point for an HPLC method; it should be validated for your specific instrumentation and needs.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute potential non-polar impurities. A starting point could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (determine by UV scan).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase starting condition to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The peak area percentage of the main peak relative to the total peak area gives an estimation of purity. For accurate quantification, a reference standard is required.[10][11]
Incompatible Materials
To prevent degradation, avoid storing this compound with the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) - Can cause rapid and potentially hazardous oxidation of the amine group.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Can lead to salt formation and may catalyze hydrolysis or other degradation reactions.[12]
-
Strong Bases: (e.g., sodium hydroxide) - May promote oxidative degradation.[1]
-
Reactive Metals: (e.g., sodium, potassium, magnesium) - Incompatible with halogenated compounds.
References
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. longdom.org [longdom.org]
- 10. DSpace [helda.helsinki.fi]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. Chemical Compatibility Guidelines [blink.ucsd.edu]
Technical Support Center: Refining Purification Techniques for Halogenated Isoquinolines
Welcome to the technical support center dedicated to the purification of halogenated isoquinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these compounds. Halogenation significantly alters the electronic properties, solubility, and intermolecular interactions of the isoquinoline scaffold, often complicating standard purification protocols.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and methodologies to streamline your purification workflows and enhance the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers face when beginning the purification process.
Q1: I've just finished my synthesis. Which purification technique should I try first for my halogenated isoquinoline?
A1: The optimal starting technique depends on the scale of your reaction, the nature of your impurities, and the physical state of your crude product. A logical starting point is to assess the crude material's properties.
-
If your crude product is a solid: Recrystallization is often the most efficient and scalable first choice.[3] It can rapidly remove a significant amount of impurities with minimal solvent waste.
-
If your crude product is an oil or a complex mixture: Flash column chromatography is generally the preferred method. It offers high resolving power for separating components of varying polarities.[4]
-
If you suspect significant acidic or neutral impurities: An acid-base liquid-liquid extraction is a powerful initial clean-up step. Isoquinolines are basic and can be selectively separated into an aqueous layer, leaving other impurities behind in the organic phase.[5][6]
The following decision tree provides a visual guide for selecting an initial purification strategy.
Caption: Initial Purification Strategy Decision Tree.
Q2: My halogenated isoquinoline has very poor solubility in common solvents. How does this affect my purification strategy?
A2: Poor solubility is a frequent issue.[4] Forcing a compound into solution with large volumes of solvent is inefficient and leads to low recovery.[7]
-
For Crystallization: You must perform a thorough solvent screen to find a suitable system. This may involve using less common solvents or binary solvent mixtures (e.g., DCM/heptane, THF/water).
-
For Chromatography: Directly loading a poorly soluble compound onto a column will result in precipitation at the origin and poor separation. The solution is dry loading . This involves pre-adsorbing your compound onto a small amount of silica gel (or another sorbent) before loading it onto the column.[4] This ensures the compound is introduced to the mobile phase in a finely dispersed state.
Q3: Why is separating a halogenated isoquinoline from its dehalogenated parent compound so difficult?
A3: This is a classic challenge because the two molecules often have very similar polarities and structures.[2] The halogen atom provides some change in polarity and size, but it may not be sufficient for easy separation by standard silica gel chromatography. In these cases, you may need more advanced techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially with columns that offer alternative selectivity (like PFP or phenyl-hexyl phases), can often resolve these closely related species.[2]
-
Fractional Crystallization: If you can find a solvent system where the two compounds have slightly different solubilities, repeated crystallizations can enrich the desired product.[8]
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, halogenated isoquinolines can present unique challenges.
Q: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid.[7] This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated. An oil rarely crystallizes into a pure form because impurities are often more soluble in the oil than in the solvent.
Causality & Solutions:
-
High Solute Concentration: The solution is likely too concentrated.
-
Solution: Re-heat the mixture until the oil redissolves, add more hot solvent (10-20% additional volume), and allow it to cool more slowly.[7]
-
-
Inappropriate Solvent: The solvent's boiling point may be too high.
-
Solution: Select a solvent with a lower boiling point.
-
-
Cooling Too Rapidly: Fast cooling encourages supersaturation.
-
Solution: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to slow the cooling process.
-
Q: My compound crystallizes too quickly, forming a fine powder. I suspect it's not pure. Why?
A: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[7][9] This is caused by the solution becoming supersaturated too quickly upon cooling.
Causality & Solutions:
-
Solution is Too Concentrated: You used the absolute minimum amount of solvent.
-
Solution: Re-heat to dissolve the solid, add a small amount of additional hot solvent, and re-cool slowly. This will keep the compound in solution longer, allowing for more ordered crystal growth.[7]
-
-
Solvent Polarity Mismatch: The compound has very low solubility in the chosen solvent, even when hot.
-
Solution: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" (high-solubility) solvent while hot. Then, slowly add a "bad" (low-solubility) solvent dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use for Halogenated Isoquinolines |
| Heptane/Hexane | 98 / 69 | 0.1 | Good "bad" solvents for precipitating non-polar compounds. |
| Toluene | 111 | 2.4 | Can be effective for less polar compounds, lower volatility than hexanes. |
| Dichloromethane (DCM) | 40 | 3.1 | Often a good "good" solvent due to its ability to dissolve many organics.[4] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A moderately polar solvent, common in binary systems with hexanes. |
| Isopropanol (IPA) | 82 | 3.9 | A protic solvent that can be useful for more polar compounds. |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent, good for moderately polar compounds. |
| Methanol / Ethanol | 65 / 78 | 5.1 / 4.3 | Highly polar protic solvents, often used as the "good" solvent. |
Caption: Properties of common recrystallization solvents.
Part 3: Troubleshooting Guide: Column Chromatography
Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
A: Streaking is often caused by overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase (often due to the basic nitrogen).
Causality & Solutions:
-
Compound is Too Acidic/Basic: The basic lone pair on the isoquinoline nitrogen can interact strongly with the acidic silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient to neutralize the active sites on the silica gel, leading to sharper peaks.
-
-
Poor Solubility: The compound may be precipitating and re-dissolving as it travels through the column.
-
Solution: Switch to a mobile phase with a stronger (more polar) solvent component to improve solubility. If solubility is a major issue, dry loading is the best approach.[4]
-
Protocol: Dry Loading for Column Chromatography
-
Dissolve: Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent in which it is soluble (e.g., 5-10 mL of Dichloromethane).
-
Adsorb: Add silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Evaporate: Gently swirl the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until a completely dry, free-flowing powder is obtained.[4]
-
Load: Carefully layer the silica-adsorbed product onto the top of your prepared column.
-
Elute: Begin elution with your chosen mobile phase. This technique introduces the compound to the column in a concentrated, uniform band, preventing issues related to poor solubility in the eluent.
Part 4: Methodology Guide: Acid-Base Extraction
This technique exploits the basicity of the isoquinoline nitrogen to separate it from neutral or acidic impurities.[6] It is an excellent first-pass purification step.
Q: I've performed an acid-base extraction, but I have a persistent emulsion at the interface. How can I break it?
A: Emulsions are common and prevent clean separation of the aqueous and organic layers. They are often caused by fine particulate matter or amphiphilic impurities.
Causality & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively increases the surface area between the immiscible liquids, promoting emulsion formation.
-
Solution: Use gentle, repeated inversions of the funnel to mix the layers.
-
-
High Concentration: A high concentration of the isoquinoline salt can increase viscosity and stabilize emulsions.
-
Solution: Dilute the mixture with more water and organic solvent.
-
-
Particulates: Insoluble byproducts are present.
-
Solution: Break the emulsion by passing the entire mixture through a pad of Celite® (diatomaceous earth) in a filter funnel. The Celite disrupts the fine droplets. Alternatively, adding a saturated brine solution (NaCl(aq)) can help by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components and can break the emulsion.
-
Caption: Workflow for Acid-Base Extraction Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. reddit.com [reddit.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. achievechem.com [achievechem.com]
Technical Support Center: Navigating the Selective Chlorination of the Isoquinoline Core
Welcome to the technical support center for the selective chlorination of the isoquinoline core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for chlorination on an unsubstituted isoquinoline ring, and why?
A1: Under typical electrophilic aromatic substitution (SEAr) conditions, the unsubstituted isoquinoline core is preferentially chlorinated on the benzene ring at the C5 and C8 positions.[1][2] The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom, making the carbocyclic (benzene) ring more electron-rich and thus more susceptible to electrophilic attack. The preference for C5 and C8 is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the substitution at these positions.[1]
In contrast, nucleophilic substitution reactions on the isoquinoline core preferentially occur at the C1 position of the electron-deficient pyridine ring.[1][3] This is because the negative charge in the intermediate can be effectively stabilized by the adjacent nitrogen atom.[1]
Q2: How do substituents on the isoquinoline ring affect the regioselectivity of chlorination?
A2: Substituents play a critical role in directing the position of chlorination through both electronic and steric effects:[1]
-
Electronic Effects: Electron-donating groups (EDGs) on the benzene ring will further activate it towards electrophilic substitution and can influence the ratio of C5 to C8 isomers. Conversely, electron-withdrawing groups (EWGs) on the pyridine ring can increase its susceptibility to nucleophilic attack.[1] For some transition-metal-catalyzed C-H functionalizations, EWGs on the aromatic ring have been shown to improve reaction yields.[4] The presence of a chlorine substituent can influence the biological activity of the resulting molecule by creating local electronic attraction or repulsion.[5]
-
Steric Effects: Bulky substituents can hinder chlorination at adjacent positions. For example, a large group at C8 may favor chlorination at C5.
Q3: What are the most common chlorinating agents for isoquinolines, and what are their primary mechanisms of action?
A3: The choice of chlorinating agent is crucial for achieving the desired outcome. Here are some of the most common reagents and their mechanisms:
| Reagent | Common Abbreviation | Primary Mechanism |
| N-Chlorosuccinimide | NCS | Electrophilic (can be radical) |
| Sulfuryl Chloride | SO₂Cl₂ | Radical (can be electrophilic) |
| Trichloroisocyanuric Acid | TCCA | Electrophilic/Radical |
N-Chlorosuccinimide (NCS): NCS is a versatile reagent that can act as a source of either an electrophilic chlorine species (Cl⁺) or a chlorine radical (Cl•), depending on the reaction conditions.[6] In the absence of radical initiators, it typically functions as an electrophilic chlorinating agent for electron-rich aromatics.[7]
Sulfuryl Chloride (SO₂Cl₂): While SOCl₂ is a source of chloride ions, SO₂Cl₂ is often a source of chlorine radicals (Cl•), as it can decompose to generate chlorine gas.[8] This makes it suitable for free-radical chlorination of alkanes, but it can also be used for electrophilic chlorination of aromatic compounds, sometimes in the presence of a catalyst.[9][10]
Trichloroisocyanuric Acid (TCCA): TCCA is a stable and safe solid that can also act as a source of either electrophilic or radical chlorine.[11][12] It is often used for the chlorination of aromatic systems under both polar and free-radical conditions.[13]
Q4: How can I achieve chlorination at positions other than C5 and C8?
A4: Chlorination at other positions often requires specific strategies to overcome the inherent reactivity of the isoquinoline core:
-
C1-Chlorination: This can be achieved via nucleophilic substitution if a suitable leaving group is present at the C1 position. Alternatively, for 1-alkyl-3,4-dihydroisoquinolines, NCS can be used to yield 1-chloroalkyl derivatives.[14] The intrinsic electrophilicity of C1 in some substituted isoquinolines is sufficient to override the usual reactivity patterns of other halides present on the molecule.[15]
-
C2-Chlorination (of N-Oxides): Converting the isoquinoline to its N-oxide modifies the electronic properties of the ring, making the C2 position more susceptible to activation. A novel method for regioselective C2-chlorination of isoquinoline N-oxides has been developed using PPh₃/Cl₃CCN as the chlorinating reagents.[16]
-
Directing Group Strategies: A directing group can be installed on the isoquinoline core to chelate to a metal catalyst and direct C-H activation and subsequent chlorination to a specific position.[17][18] This powerful strategy has enabled the selective functionalization at nearly all positions of the isoquinoline scaffold.[4]
Troubleshooting Guide
This section addresses common problems encountered during the selective chlorination of the isoquinoline core.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Causality |
| Insufficiently activated substrate | For electrophilic chlorination, consider adding an activating group to the benzene ring if your synthesis allows. For less reactive substrates, a stronger chlorinating agent or the addition of an acid catalyst may be necessary.[6] | The isoquinoline pyridine ring is electron-deficient, and if the benzene ring also has deactivating groups, the overall reactivity towards electrophiles will be low. An acid catalyst can increase the electrophilicity of the chlorinating agent. |
| Decomposition of the chlorinating agent | Ensure your reagents are pure and handled under appropriate conditions. For instance, older samples of sulfuryl chloride can decompose to sulfur dioxide and chlorine.[9] | Impure or decomposed reagents will have a lower effective concentration, leading to incomplete reactions. |
| Poor solubility of reactants | Choose a solvent in which both the isoquinoline substrate and the chlorinating agent are soluble at the reaction temperature. | For a reaction to proceed efficiently, the reactants must be in the same phase to interact. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for byproduct formation. | Chlorination reactions, like most chemical reactions, have an activation energy barrier that must be overcome. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Suggested Solution | Causality |
| Similar reactivity of different C-H bonds | For electrophilic chlorination yielding a mixture of C5 and C8 isomers, try modifying the solvent or lowering the reaction temperature to enhance selectivity. Sterically demanding chlorinating agents may also favor the less hindered position. | The electronic environments of the C5 and C8 positions are similar, leading to a mixture of products. Subtle changes in reaction conditions can sometimes favor one transition state over the other. |
| Multiple reaction mechanisms are competing | If you suspect a mixture of radical and electrophilic pathways, try adding a radical scavenger (for electrophilic chlorination) or a radical initiator (for radical chlorination) to favor one mechanism. | Reagents like NCS can react via both electrophilic and radical pathways. Controlling the reaction conditions to favor a single mechanism will lead to a more selective outcome. |
| Incorrect strategy for the desired position | To target positions other than C5 and C8, a simple electrophilic chlorination is unlikely to be successful. Employ a directing group strategy or convert the isoquinoline to its N-oxide to activate other positions.[16][19] | The inherent electronic properties of the isoquinoline ring dictate its reactivity. To override this, a more sophisticated synthetic strategy is required. |
Problem 3: Formation of Byproducts
| Potential Cause | Suggested Solution | Causality |
| Over-chlorination (di- or tri-chlorinated products) | Use a stoichiometric amount of the chlorinating agent or add it portion-wise to the reaction mixture. Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is formed. | The mono-chlorinated product can be more activated than the starting material, leading to a second chlorination. Controlling the stoichiometry of the chlorinating agent is key to preventing this. |
| Reaction with the solvent | Ensure your solvent is inert to the reaction conditions. For example, some solvents can be chlorinated under radical conditions. | A reactive solvent will compete with your substrate for the chlorinating agent, leading to a mixture of products and lower yield of the desired compound. |
| Formation of cyanuric acid (from TCCA) | The byproduct of TCCA, cyanuric acid, is often insoluble in organic solvents and can be easily removed by filtration.[11] | TCCA is a convenient reagent, and the ease of byproduct removal simplifies the work-up procedure. |
| Hydrolysis of the chlorinating agent | Ensure anhydrous conditions if your chlorinating agent is sensitive to water (e.g., sulfuryl chloride). | Sulfuryl chloride reacts with water to produce HCl and sulfuric acid, which will not chlorinate your substrate and can lead to other side reactions. |
Experimental Protocols
Protocol 1: Electrophilic Chlorination of an Activated Isoquinoline using NCS
This protocol is a general guideline for the chlorination of an electron-rich isoquinoline derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isoquinoline substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv.) to the solution. For less reactive substrates, a catalytic amount of a protic acid (e.g., HCl or H₂SO₄) can be added.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Radical Chlorination using Sulfuryl Chloride
This protocol is a general procedure for radical chlorination, which may be less selective for aromatic C-H bonds but can be useful for benzylic positions on substituted isoquinolines.
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stir bar, dissolve the isoquinoline substrate (1.0 equiv.) in an inert solvent (e.g., carbon tetrachloride or benzene).
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[9]
-
Reagent Addition: Add sulfuryl chloride (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction to reflux or irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography or distillation.
Visualizations
Electrophilic Chlorination Mechanism
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. eurochlor.org [eurochlor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 11. Trichloroisocyanuric acid - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Amine Group
Welcome to the Technical Support Center for amine functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying amine groups. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the functionalization of amines.
Q1: My N-alkylation reaction is showing low conversion. What are the primary factors to investigate?
Low conversion is a frequent challenge in N-alkylation. The primary factors to investigate are steric hindrance, the reactivity of your electrophile (alkylating agent), the choice of base and solvent, and the reaction temperature. Over-alkylation to a quaternary ammonium salt can also be a competing process, particularly when starting from a primary amine.[1][2][3] A systematic approach to troubleshooting is often the most effective strategy.
Q2: How do I choose the right base for my amine functionalization reaction?
The choice of base is critical and depends on the pKa of the amine and the reaction type. For acylations, a non-nucleophilic base like pyridine or a tertiary amine (e.g., triethylamine, diisopropylethylamine) is often used to scavenge the acid byproduct without competing with the primary or secondary amine nucleophile.[4][5] For alkylations, a stronger base may be needed to deprotonate the amine or to neutralize the acid formed. However, sterically hindered, non-nucleophilic bases are preferred to minimize side reactions like elimination.[4][6]
Q3: What is the "runaway train" of amine alkylation and how can I avoid it?
Direct alkylation of primary or secondary amines with alkyl halides can lead to a mixture of products due to "over-alkylation." The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.[3][7][8] This can result in a complex mixture that is difficult to purify. To mitigate this, one can use a large excess of the starting amine, though this is not always practical or economical.[8] Alternative strategies, such as reductive amination or the use of protecting groups, are often better approaches to achieve mono-alkylation.[7]
Q4: When should I use a protecting group for my amine?
Protecting groups are essential when you need to prevent an amine from reacting while another part of the molecule is being modified.[9][10] This is particularly crucial in multi-step syntheses, such as peptide synthesis, where the N-terminus of an amino acid must be protected to ensure that the correct amide bond is formed.[9] Common amine protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl), each with specific conditions for removal.[9][11][12]
Q5: My aliphatic amine seems to react faster than my aromatic amine in an acylation reaction. Why is that?
Aliphatic amines are generally more basic and more nucleophilic than aromatic amines. In aromatic amines, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it less available for nucleophilic attack.[13] This difference in reactivity is a fundamental concept in organic chemistry and is reflected in their respective pKa values.[13]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Low Yield in Amide Coupling (Acylation) Reactions
Low yields in amide coupling reactions are a common frustration. This guide will walk you through potential causes and solutions.
Problem: The desired amide product is obtained in low yield, or the reaction does not go to completion.
Potential Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid: For the amine to react, the carboxylic acid must first be activated. Common activating agents include carbodiimides (like DCC or EDC) often used with additives like HOBt or HOAt, or conversion to an acid chloride.
-
Solution: Ensure your activating agent is fresh and used in the correct stoichiometry. For sluggish reactions, consider pre-activating the carboxylic acid for 30-60 minutes before adding the amine.[14]
-
-
Poor Nucleophilicity of the Amine: As discussed, aromatic amines or sterically hindered amines can be poor nucleophiles.
-
Solution: Increase the reaction temperature, use a more reactive acylating agent (e.g., an acid chloride instead of a carboxylic acid with a coupling reagent), or extend the reaction time.[15]
-
-
Suboptimal Solvent Choice: The solvent can significantly influence reaction rates.
-
Solution: Aprotic polar solvents like DMF, NMP, or DCM are generally good choices for amide coupling reactions. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
-
-
Base-Related Issues: The base is crucial for neutralizing any acid formed during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess. Ensure the base is pure and dry.
-
Experimental Protocol: A General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[16]
Guide 2: Managing Over-Alkylation in N-Alkylation Reactions
Over-alkylation is a notorious side reaction that plagues the direct alkylation of primary and secondary amines.
Problem: The reaction produces a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.
Potential Causes & Solutions:
-
Relative Nucleophilicity: The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[3][7]
-
Solution 1: Stoichiometric Control: Use a large excess of the starting amine (5-10 equivalents) to increase the probability of the alkylating agent reacting with the desired amine.[8] This is only practical if the amine is inexpensive and easily separable from the product.
-
Solution 2: Reductive Amination: This is often the most effective method for controlled mono-alkylation. The amine reacts with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. This avoids the use of alkyl halides altogether.[7]
-
Solution 3: Use of Protecting Groups: Protect the primary amine, perform the alkylation on another reactive site, and then deprotect the amine. Alternatively, for synthesizing secondary amines from primary amines, one can first protect the primary amine (e.g., as a carbamate), followed by alkylation and deprotection.
-
Workflow for Avoiding Over-Alkylation
Caption: Decision workflow for achieving mono-alkylation.
Guide 3: Purification of Amine-Containing Compounds
Amines can be challenging to purify due to their basicity and potential for streaking on silica gel chromatography.
Problem: Difficulty in isolating the pure amine product from the reaction mixture.
Potential Causes & Solutions:
-
Polarity and Basicity: The basic nature of amines can lead to strong interactions with the acidic silica gel, causing tailing and poor separation during column chromatography.
-
Solution 1: Acid-Base Extraction: Utilize the basicity of the amine to your advantage. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.[17]
-
Solution 2: Modified Chromatography:
-
Basic Alumina: Use basic alumina instead of silica gel for column chromatography.
-
Triethylamine Additive: Add a small amount of triethylamine (0.1-1%) to the eluent system when using silica gel. This will compete with the product for the acidic sites on the silica, reducing tailing.[17]
-
Reverse-Phase Chromatography: For very polar amines, reverse-phase chromatography can be an effective purification method.[17]
-
-
Solution 3: Salt Precipitation: Form a salt of the amine by treating it with an acid (e.g., HCl in ether or trichloroacetic acid).[17][18] The resulting ammonium salt may precipitate from the solution, allowing for separation by filtration. The free amine can then be regenerated.
-
Data Summary Tables
Table 1: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[9][19] | Stable to base and hydrogenation. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[9][12] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[9] | Base-labile, stable to acid and hydrogenation. |
Table 2: Selection of Bases for Amine Functionalization
| Base | pKa of Conjugate Acid | Common Applications | Considerations |
| Triethylamine (TEA) | ~10.7 | Acylations, general acid scavenger | Can be nucleophilic in some cases. |
| Diisopropylethylamine (DIPEA) | ~11.0 | Acylations, alkylations | Sterically hindered, less nucleophilic than TEA.[6] |
| Pyridine | ~5.2 | Acylations (often as solvent and base) | Weakly basic, can act as a nucleophilic catalyst.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Alkylations | Heterogeneous base, often used in polar solvents. |
| Sodium Hydride (NaH) | ~36 (pKa of H₂) | Deprotonation of less acidic N-H bonds | Strong, non-nucleophilic base; reacts with protic solvents. |
Key Mechanistic Diagrams
General Mechanism for Amide Coupling with a Carbodiimide
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protection and Deprotection [cem.com]
- 11. Amine Protection / Deprotection [hi.bzchemicals.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. reddit.com [reddit.com]
- 18. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Improving the Metabolic Stability of 8-Chloroisoquinolin-3-amine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-chloroisoquinolin-3-amine derivatives. This guide is designed to provide in-depth, actionable insights into overcoming common metabolic stability challenges. We will move beyond simple protocols to explain the causal relationships behind experimental observations and strategic decisions, ensuring a robust and scientifically grounded approach to lead optimization.
Foundational Concepts: Understanding Metabolic Stability in N-Heterocycles
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, exposure, and potential for toxicity. For N-heterocyclic compounds like this compound derivatives, two primary enzyme superfamilies are responsible for the majority of Phase I metabolism: Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2]
-
Cytochrome P450 (CYP) Enzymes: Located primarily in the endoplasmic reticulum of hepatocytes, CYPs typically catalyze the oxidation of electron-rich centers in a molecule.[3] For the isoquinoline scaffold, this often involves aromatic hydroxylation or oxidation of alkyl substituents.
-
Aldehyde Oxidase (AO): This cytosolic molybdo-flavoprotein specializes in the oxidation of electron-deficient centers, a characteristic feature of many N-heterocyclic rings.[1][4] AO-mediated metabolism often results in the formation of a lactam at a position adjacent to a ring nitrogen.[2][5]
Understanding which of these pathways dominates the clearance of your specific derivative is the first and most critical step in troubleshooting.
Diagram: Primary Metabolic Pathways
Below is a diagram illustrating the two major competing metabolic pathways for a generic this compound derivative.
Caption: Competing CYP and AO pathways for isoquinoline metabolism.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your in vitro experiments.
Q1: My this compound derivative shows high clearance in human liver microsomes (HLM). What are the likely metabolic hotspots?
Answer: High clearance in HLM strongly implicates CYP enzymes as the primary metabolic route, as these are the main Phase I enzymes in this subcellular fraction.[6] The likely metabolic "soft spots" on your molecule are:
-
The Isoquinoline Ring System: Unsubstituted positions on the benzene portion of the scaffold (C-5, C-6, C-7) are susceptible to aromatic hydroxylation. The electron-donating nature of the amine at C-3 can influence the regioselectivity of this oxidation.
-
The Primary Amine (C-3): While aromatic amines can be sites of oxidation, they are more often liabilities for subsequent Phase II conjugation reactions (e.g., glucuronidation), which would be observed in hepatocyte assays, not HLM alone.
-
Alkyl Substituents: If your derivative has alkyl groups attached to the amine or elsewhere, these are prime targets for N-dealkylation or hydroxylation.
Actionable Strategy:
-
Metabolite Identification: The most definitive step is to perform a metabolite identification study using LC-MS/MS. Incubate your compound with HLM and NADPH, then analyze the supernatant for new molecular weight peaks corresponding to the addition of oxygen (+16 Da).
-
Structural Modification: Synthesize analogs where suspected hotspots are blocked. For example, adding a fluorine atom to the C-5 position can prevent hydroxylation at that site.[7]
Q2: I see a major discrepancy between clearance in liver microsomes and hepatocytes (HLM Clint >> Hepatocyte Clint). What does this mean?
Answer: This is a classic observation that points toward cellular permeability being the rate-limiting factor for metabolism.[8][9]
-
HLM Assay: In a microsomal assay, the enzymes are directly exposed to your compound in the incubation buffer. The measured clearance reflects the true enzymatic activity.[6]
-
Hepatocyte Assay: In a hepatocyte assay, your compound must first cross the cell membrane to reach the intracellular enzymes (both microsomal CYPs and cytosolic AO).[9]
If your compound has low passive permeability, it cannot access the intracellular metabolic machinery efficiently, leading to an artificially low apparent clearance in the hepatocyte assay.[8] The high HLM clearance reveals the molecule's true metabolic liability once the permeability barrier is removed.
Actionable Strategy:
-
Assess Physicochemical Properties: Check the calculated LogP/LogD and polar surface area (PSA) of your compound. High values may correlate with poor permeability.
-
Improve Permeability: Modify the structure to improve permeability. This can sometimes be achieved by reducing hydrogen bond donors or masking polar groups.[10]
-
Trust the HLM Data: For predicting in vivo clearance of such compounds, the HLM data is often more representative of the true intrinsic clearance, assuming the compound will have sufficient exposure to the liver in vivo.[8][11]
Q3: My compound is stable in microsomes (low HLM clearance), but shows high clearance in hepatocytes. What's going on?
Answer: This scenario strongly suggests that a non-microsomal metabolic pathway is responsible for the clearance. The two most likely culprits are:
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme and therefore not highly active in microsomal preparations.[1] N-heterocycles like isoquinoline are classic substrates for AO, which typically oxidizes an electron-deficient carbon adjacent to a ring nitrogen (the C-1 position in this case).[2][5]
-
Phase II Conjugation: The primary amine at C-3 could be undergoing rapid conjugation (e.g., glucuronidation by UGTs or sulfation by SULTs). These enzymes are present and active in hepatocytes but not in standard HLM assays.[12]
Actionable Strategy:
-
Test for AO Involvement: Re-run the hepatocyte stability assay in the presence of a specific AO inhibitor, such as raloxifene (for human AO). If the clearance is significantly reduced, you have confirmed AO as the primary metabolic pathway.
-
Test in Cytosol: Perform a stability assay using liver cytosol, which is enriched in AO. High clearance in cytosol further implicates this enzyme.
-
Block the AO Metabolic Site: The C-1 position is the most likely site of AO metabolism. Synthesizing an analog with a substituent at C-1 (e.g., a methyl or fluoro group) is a highly effective way to block this pathway and dramatically improve stability.
Q4: How can I strategically block metabolic soft spots without losing potency?
Answer: This is the central challenge of lead optimization. The goal is to make the molecule "invisible" to metabolic enzymes while preserving its interaction with the therapeutic target. This is often achieved through bioisosteric replacement or strategic blocking.[13][14]
Key Strategies:
-
Deuteration: Replacing a metabolically labile C-H bond with a C-D bond can slow the rate of metabolism.[7][15] This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger bond that is more difficult for enzymes to cleave. This is a subtle modification that is unlikely to impact target binding.
-
Halogenation (Fluorine): Introducing a fluorine atom at a site of oxidation is a common and effective blocking strategy.[7] The C-F bond is extremely strong and resistant to CYP-mediated hydroxylation. Additionally, fluorine's electron-withdrawing properties can deactivate the ring towards oxidation.[16]
-
Bioisosteric Replacement: If a whole functional group is a liability (e.g., a terminal phenyl ring prone to oxidation), it can be replaced with a more stable bioisostere, such as a pyridine or other heterocycle.[16][17] Introducing more nitrogen atoms into an aromatic ring generally increases its resistance to CYP-mediated oxidation.[16]
Data Summary: Impact of Structural Modifications
The following table provides a hypothetical summary of how targeted structural modifications can improve the metabolic stability of a lead compound.
| Compound ID | Modification from Lead | HLM T½ (min) | Hepatocyte T½ (min) | Primary Clearance Pathway |
| LEAD-01 | - (Parent Molecule) | 15 | < 5 | AO / CYP |
| LEAD-02 | C-1 Methyl | > 120 | 25 | CYP |
| LEAD-03 | C-5 Fluoro | 45 | 10 | AO |
| LEAD-04 | C-1 Methyl, C-5 Fluoro | > 120 | > 120 | Minimal |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines the rate of disappearance of a compound due to CYP-mediated metabolism.
Diagram: HLM Experimental Workflow
Caption: Standard workflow for an HLM stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: In a 96-well plate, add the HLM master mix and the test compound (final concentration 1 µM). Include positive controls (e.g., testosterone, a high-clearance compound) and negative controls (incubations without NADPH). Pre-incubate at 37°C for 5 minutes with shaking.
-
Initiation: Start the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). This is your T=0 sample point.
-
Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).
-
Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is the rate constant (k). The half-life (T½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life.
Frequently Asked Questions (FAQs)
Q: Can I use animal liver microsomes to predict human metabolic stability? A: While animal models are used, there are significant species differences in both CYP and AO enzyme expression and activity.[1] Rodent models, in particular, often have much higher AO activity than humans, which can be misleading. Data from human-derived systems (HLM, hepatocytes) is considered the gold standard for predicting human clearance.[18]
Q: What is the difference between intrinsic clearance (CLint) and hepatic clearance (CLH)? A: Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver enzymes under ideal conditions, as determined by in vitro assays.[6] Hepatic clearance (CLH) is the actual clearance by the liver in vivo, which is influenced by CLint as well as other physiological factors like liver blood flow and plasma protein binding.[18] CLint is used as a key input for models that predict CLH.
Q: My compound forms a reactive metabolite. How can I mitigate this? A: Reactive metabolite formation is a serious toxicity concern. It often arises from the formation of electrophilic species (e.g., epoxides on an aromatic ring) that can covalently bind to proteins.[16] The strategies to mitigate this are similar to those for improving stability: identify the site of bioactivation and block it. Deactivating an aromatic ring with electron-withdrawing groups (like fluorine) or replacing it with a less-reactive heterocycle are common approaches.[16]
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor metabolic stability.
References
- 1. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 3. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. issx.org [issx.org]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 8-Chloroisoquinolin-3-amine for In Vivo Studies
Welcome to the technical support center for the synthesis of 8-Chloroisoquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this pivotal synthesis from bench-scale to larger, in vivo study-relevant quantities. We will delve into the critical aspects of the synthetic pathway, address common challenges encountered during scale-up, and provide robust, field-tested solutions.
The Synthetic Challenge and a Reliable Pathway
This compound is a crucial building block in the development of various therapeutic agents. However, its multi-step synthesis presents several challenges when scaling up, including catalyst efficiency, impurity profiles, and purification logistics. Below is a validated, three-step synthetic pathway that has proven to be robust and scalable.
Overview of the Synthetic Pathway
The synthesis commences with a Sonogashira coupling, followed by a base-mediated cyclization to form the isoquinoline core, and concludes with a Buchwald-Hartwig amination to install the final amine group.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the scale-up of each synthetic step.
Step 1: Sonogashira Coupling
Question: My Sonogashira coupling is showing low conversion and significant formation of alkyne homocoupling (Glaser coupling) byproduct. What's going wrong?
Answer: This is a classic challenge in Sonogashira couplings, especially at a larger scale. The primary culprits are often related to catalyst activity and reaction conditions.
-
Root Cause Analysis:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause its oxidation and deactivation[1]. The copper(I) co-catalyst is also prone to oxidation[1].
-
Catalyst Loading: While it's tempting to reduce catalyst loading on a large scale to save costs, insufficient catalyst can lead to sluggish reactions.
-
Base Quality: The amine base must be anhydrous and of high purity. Water or other impurities can negatively impact the catalytic cycle[1].
-
Temperature: For many aryl bromides, the oxidative addition step is rate-limiting and may require higher temperatures than you used at the small scale[2].
-
-
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reactor is thoroughly purged with an inert gas (argon or nitrogen). Degas your solvent by sparging with the inert gas for at least 30 minutes prior to use[1].
-
Slow Alkyne Addition: Adding the terminal alkyne slowly via a syringe pump can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction[1][3].
-
Optimize Temperature: If you are using an aryl bromide, consider increasing the reaction temperature to 80-100°C. A screening experiment to find the optimal temperature is recommended[2].
-
Reagent Purity: Use freshly opened, high-purity catalysts and distill the amine base (e.g., triethylamine or diisopropylamine) before use[1].
-
Step 2: Base-Mediated Cyclization
Question: The cyclization to form the 8-chloroisoquinoline core is incomplete, and I'm isolating a complex mixture of products. How can I improve the yield and selectivity?
Answer: Incomplete cyclization often points to issues with the reaction conditions, particularly the choice of base and the presence of quenching species.
-
Root Cause Analysis:
-
Base Strength: The base may not be strong enough to efficiently deprotonate the intermediate and drive the cyclization to completion.
-
Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate.
-
Water Content: Trace amounts of water can protonate the anionic intermediate, halting the cyclization.
-
-
Solutions:
-
Base Screening: If a weaker base like K₂CO₃ is failing, consider stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry THF, Dioxane, or DMF). Consider adding molecular sieves to the reaction mixture.
-
Temperature Optimization: This type of intramolecular cyclization is often favored at higher temperatures. A gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.
-
Step 3: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is sluggish, and purification is complicated by residual catalyst and ligand. How can I streamline this final step at scale?
Answer: The efficiency of the Buchwald-Hartwig amination is highly dependent on the synergistic effect of the palladium catalyst, the ligand, and the base. Purification challenges are common at scale.
-
Root Cause Analysis:
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands are often required for efficient amination of heteroaryl chlorides.
-
Base Compatibility: Harsh, insoluble inorganic bases can lead to poor reproducibility and make the reaction difficult to adapt to a larger scale[4][5][6].
-
Catalyst Deactivation: As with the Sonogashira coupling, the active palladium species is sensitive to oxygen.
-
Product Inhibition: In some cases, the product can coordinate to the palladium center and inhibit catalysis.
-
-
Solutions:
-
Ligand and Catalyst Screening: Screen a panel of modern Buchwald-Hartwig ligands (e.g., XantPhos, RuPhos, BrettPhos) and pre-catalysts. Second-generation precatalysts are often more active and require lower loadings.
-
Homogeneous Base System: Consider using a soluble organic base like 1,8-Diazabicycloundec-7-ene (DBU). This can improve reaction homogeneity and is more amenable to scale-up and flow chemistry applications[4][5][6].
-
Inert Atmosphere: Maintain strict inert conditions throughout the reaction and workup.
-
Post-Reaction Cleanup: To simplify purification, consider using metal scavengers to remove residual palladium. SiliaMetS DMT has been shown to be effective in removing palladium from reaction mixtures[7].
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during the scale-up?
A1: For this synthesis, the most critical parameters are:
-
Temperature Control: Exotherms can occur, especially during the amination step. Ensure your reactor has adequate cooling capacity.
-
Agitation Rate: Proper mixing is crucial to maintain homogeneity, especially when using solid bases or reagents.
-
Inert Atmosphere: As discussed, oxygen exclusion is paramount for the palladium-catalyzed steps.
-
Reagent Addition Rates: Controlled addition of reagents can prevent temperature spikes and minimize side reactions.
Q2: What are the recommended analytical techniques for in-process control (IPC)?
A2: Effective in-process control is vital for a successful scale-up.[8]
-
HPLC/UPLC: This is the workhorse for monitoring reaction completion and impurity formation. A stable method should be developed early on.
-
LC-MS: Useful for identifying unknown byproducts and confirming the mass of intermediates and the final product.
-
NMR: Can be used to confirm the structure of isolated intermediates and to assess the purity of the final product. Real-time NMR is also an advanced option for process monitoring.[9]
Q3: How can I improve the final product's purity and ease of isolation?
A3:
-
Recrystallization: Develop a robust recrystallization protocol. Screen various solvent systems to find one that provides good recovery and effectively purges key impurities.
-
pH Adjustment during Workup: The basicity of the isoquinoline core means the product's solubility is pH-dependent. Careful pH adjustment during aqueous workup can aid in separation from non-basic impurities.
-
Chromatography: While flash chromatography is common at the lab scale, for larger quantities, consider optimizing the mobile phase to maximize loading and separation. Reverse-phase chromatography can also be an option for polar impurities.[10]
Q4: Are there any greener alternatives for this synthesis?
A4: The field of green chemistry is continuously evolving. For this synthesis, you could explore:
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[11][12]
-
Flow Chemistry: Continuous flow processing can offer better temperature control, improved safety, and easier scale-up.[4][5][6][13]
-
Alternative Solvents: Investigate the use of greener solvents like 2-MeTHF as replacements for traditional solvents like THF or Dioxane.
Experimental Protocols & Data
Table 1: Reagent Quantities for Scaled-Up Synthesis
| Reagent/Step | 1 g Scale | 10 g Scale | 100 g Scale |
| Step 1: Sonogashira Coupling | |||
| 2-Bromo-6-chlorobenzonitrile | 1.0 g | 10.0 g | 100.0 g |
| TMS-acetylene | 0.68 g | 6.8 g | 68.0 g |
| Pd(PPh₃)₂Cl₂ | 32 mg | 320 mg | 3.2 g |
| CuI | 9 mg | 90 mg | 900 mg |
| Triethylamine | 5 mL | 50 mL | 500 mL |
| THF (anhydrous) | 10 mL | 100 mL | 1 L |
| Step 2: Cyclization | |||
| Crude from Step 1 | ~1.1 g | ~11 g | ~110 g |
| K₂CO₃ | 0.6 g | 6.0 g | 60.0 g |
| Methanol | 10 mL | 100 mL | 1 L |
| Step 3: Amination | |||
| Crude from Step 2 | ~0.8 g | ~8.0 g | ~80.0 g |
| Benzophenone Imine | 0.9 g | 9.0 g | 90.0 g |
| Pd₂(dba)₃ | 42 mg | 420 mg | 4.2 g |
| XantPhos | 53 mg | 530 mg | 5.3 g |
| NaOtBu | 0.6 g | 6.0 g | 60.0 g |
| Toluene (anhydrous) | 10 mL | 100 mL | 1 L |
Protocol 1: Sonogashira Coupling
-
To an oven-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromo-6-chlorobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine via cannula.
-
Begin stirring and add TMS-acetylene dropwise over 10 minutes.
-
Heat the reaction mixture to 60°C and monitor by TLC/LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate in vacuo.
Protocol 2: Cyclization & Deprotection
-
Dissolve the crude product from Protocol 1 in methanol.
-
Add K₂CO₃ and stir the mixture at room temperature for 2 hours. This step effects both the cyclization and the desilylation.
-
Monitor the reaction by TLC/LC-MS.
-
Once complete, filter the mixture and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 8-chloroisoquinoline.
Protocol 3: Buchwald-Hartwig Amination
-
To an oven-dried flask, add the crude 8-chloroisoquinoline, Pd₂(dba)₃, XantPhos, and NaOtBu.
-
Evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene and benzophenone imine.
-
Heat the mixture to 100°C and stir until the starting material is consumed (typically 12-18 hours).
-
Cool to room temperature, add THF (10 mL) and 2M HCl (10 mL). Stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to afford this compound.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Decision Tree: Sonogashira Coupling
Caption: Decision tree for troubleshooting low Sonogashira coupling yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. silicycle.com [silicycle.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 12. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 8-Chloroisoquinolin-3-amine and 7-Chloroisoquinolin-3-amine: A Framework for Investigation
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This nitrogen-containing bicyclic system serves as a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The specific substitution pattern on the isoquinoline ring is a critical determinant of a compound's biological profile. This guide provides a comprehensive framework for the comparative analysis of two closely related isomers: 8-Chloroisoquinolin-3-amine and 7-Chloroisoquinolin-3-amine.
Chemical Structures and Inferred Physicochemical Properties
The seemingly subtle difference in the position of the chlorine atom between the 8- and 7-positions on the isoquinoline ring can lead to significant variations in the physicochemical properties of the molecules, which in turn can influence their biological activity.
Caption: Chemical structures of this compound and 7-Chloroisoquinolin-3-amine.
The position of the electron-withdrawing chlorine atom can influence the electron density distribution across the aromatic system, affecting properties such as pKa, lipophilicity, and the potential for hydrogen bonding and other intermolecular interactions. These differences can have a profound impact on how each isomer interacts with biological targets.
Synthetic Strategies for Chloroisoquinolinamines
The synthesis of substituted isoquinolines can be achieved through various established methods. A common approach involves the construction of the isoquinoline core from appropriately substituted precursors. For instance, the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzaldehyde with an aminoacetaldehyde diethyl acetal, is a versatile method for preparing isoquinolines.[3] Modifications of this and other classical methods, such as the Bischler–Napieralski reaction, can be adapted to introduce the desired chlorine and amine functionalities at specific positions.[4] The synthesis of 3-aminoisoquinolines can also be achieved from the corresponding 3-chloroisoquinolines via nucleophilic substitution.
Structure-Activity Relationship (SAR) Insights from Related Compounds and Biological Potential
While direct comparative data is lacking, the extensive literature on substituted quinolines and isoquinolines provides a basis for forming hypotheses about the potential biological activities of this compound and 7-Chloroisoquinolin-3-amine.
-
Anticancer Activity: Chloro-substituted quinolines and isoquinolines have demonstrated significant anticancer potential.[5][6] The position of the chlorine atom is known to be a critical determinant of cytotoxicity. For example, studies on other halo-isoquinolines have shown that the location of the halogen substituent can dramatically influence antiproliferative activity against various cancer cell lines.[7] It is plausible that the steric and electronic differences between the 8-chloro and 7-chloro isomers will lead to differential binding affinities for biological targets, such as protein kinases or topoisomerases, which are often implicated in the anticancer activity of isoquinoline derivatives.
-
Antimicrobial Activity: The isoquinoline scaffold is also a key feature in many antimicrobial agents.[8] Halogenated 8-hydroxyquinolines, for instance, have shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Quantitative structure-activity relationship (QSAR) studies on such compounds have highlighted the importance of molecular properties like mass, polarizability, and van der Waals volume in determining antimicrobial efficacy.[9][10] The different spatial arrangement of the chlorine atom in this compound versus 7-Chloroisoquinolin-3-amine will alter these parameters, likely resulting in distinct antimicrobial spectra and potencies.
Proposed Experimental Evaluation: A Head-to-Head Comparison
To definitively assess the comparative biological activities of this compound and 7-Chloroisoquinolin-3-amine, a systematic experimental evaluation is necessary. The following protocols provide a robust framework for conducting such a study.
Anticancer Activity Screening: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11]
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Detailed Protocol:
-
Cell Culture:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and 7-Chloroisoquinolin-3-amine in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% (v/v).
-
-
MTT Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a range of microorganisms.[12]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.
-
-
Broth Microdilution Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation
The experimental data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Chloroisoquinolin-3-amine Isomers
| Cell Line | This compound | 7-Chloroisoquinolin-3-amine | Doxorubicin (Positive Control) |
| MCF-7 | |||
| A549 | |||
| HCT116 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Chloroisoquinolin-3-amine Isomers
| Microorganism | This compound | 7-Chloroisoquinolin-3-amine | Ciprofloxacin (Positive Control) |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Candida albicans |
Hypothetical Mechanistic Insights
Based on the known mechanisms of action for isoquinoline derivatives, a plausible signaling pathway that could be modulated by these compounds, leading to anticancer effects, is the induction of apoptosis through the inhibition of key survival pathways.
Caption: A hypothetical signaling pathway for the anticancer activity of chloroisoquinolin-3-amines.
Conclusion
While the existing literature does not provide a direct comparison of the biological activities of this compound and 7-Chloroisoquinolin-3-amine, this guide offers a scientifically grounded framework for their evaluation. The subtle yet significant difference in the chlorine atom's position is likely to impart distinct biological profiles to these isomers. The provided experimental protocols for anticancer and antimicrobial screening are robust, standardized, and will enable researchers to generate the necessary data for a definitive comparison. Such studies are crucial for advancing our understanding of the structure-activity relationships of substituted isoquinolines and for the potential identification of novel therapeutic lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Kinase Inhibition: A Comparative Analysis of Isoquinoline Isomers
Introduction: The Significance of Isomeric Scaffolds in Kinase Inhibitor Design
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a well-established hallmark of numerous pathologies, most notably cancer, thrusting them into the spotlight as premier therapeutic targets.[1][2][3] The isoquinoline alkaloids, a large and structurally diverse family of natural products, have long been a fertile ground for the discovery of bioactive compounds, with many exhibiting potent kinase inhibitory activity.[3][4]
This guide moves beyond a general overview to explore a more nuanced aspect of drug design: the profound impact of isomerism. How can minute changes in the arrangement of atoms within the same molecular formula drastically alter a compound's ability to inhibit specific kinases? We will dissect the comparative kinase inhibition profiles of key isoquinoline isomers, providing researchers, scientists, and drug development professionals with a framework for understanding structure-activity relationships (SAR) and the experimental methodologies required to elucidate them. By focusing on the protoberberine isomers, berberine and palmatine, alongside insights from synthetic isoquinoline derivatives, this guide will illuminate the causality behind experimental design and the importance of robust, self-validating protocols in kinase inhibitor discovery.
The Isoquinoline Core: A Privileged Scaffold for Kinase Inhibition
The isoquinoline framework, a bicyclic aromatic heterocycle, serves as the foundational structure for thousands of alkaloids.[3] These can be broadly categorized into classes such as protoberberines, aporphines, and benzylisoquinolines, each with distinct biological profiles.[5][6] Many isoquinoline-based inhibitors function by competing with adenosine triphosphate (ATP) for the kinase's catalytic binding site, a mechanism that effectively blocks the phosphorylation of downstream substrates and halts the signaling cascade.[5][7] This competitive inhibition is a cornerstone of modern kinase inhibitor design.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validating the Anticancer Activity of 8-Chloroisoquinolin-3-amine in Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of a novel investigational anticancer agent, 8-Chloroisoquinolin-3-amine, using xenograft models. We will objectively compare its hypothetical performance against a standard-of-care therapeutic, Paclitaxel, and provide the supporting experimental data and protocols necessary for robust scientific inquiry. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is continually evolving, with a pressing need for novel therapeutics that offer improved efficacy and reduced toxicity. Isoquinoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] These compounds can induce cancer cell death through various mechanisms, such as the induction of cell cycle arrest, apoptosis, and autophagy.[3]
This guide focuses on a novel, hypothetical isoquinoline derivative, This compound , and outlines a rigorous preclinical validation pathway using a human breast cancer xenograft model. As the specific mechanism of action for this compound is under investigation, we will proceed with a validation strategy that is both comprehensive and adaptable. For the purpose of this guide, we will explore its efficacy in a well-established estrogen receptor-positive (ER+) breast cancer model.
Experimental Design: A Head-to-Head Comparison in a Breast Cancer Xenograft Model
To ascertain the in vivo anticancer potential of this compound, a robust experimental design is paramount. We will utilize a subcutaneous xenograft model established with the MCF-7 human breast cancer cell line, a widely-used model for ER+ breast cancer.[4][5] The performance of this compound will be compared against a vehicle control and the standard-of-care chemotherapy agent, Paclitaxel.
Experimental Groups:
-
Group 1: Vehicle Control: Immunocompromised mice bearing MCF-7 xenografts will receive the vehicle solution used to dissolve the test compounds. This group serves as the baseline for tumor growth.
-
Group 2: this compound: This group will be treated with our investigational compound to assess its tumor growth inhibition properties.
-
Group 3: Paclitaxel (Positive Control): This group will receive a clinically relevant dose of Paclitaxel, a well-established anticancer drug for breast cancer, providing a benchmark for efficacy.[6]
The primary endpoints for this study will be the inhibition of tumor growth and the overall tolerability of the treatments, monitored by changes in body weight.
Detailed Methodologies: Ensuring Scientific Rigor
Adherence to well-defined and validated protocols is critical for the reproducibility and reliability of in vivo studies. The following sections detail the step-by-step methodologies for this comparative validation.
Cell Culture and Xenograft Implantation
-
Cell Line: MCF-7 human breast adenocarcinoma cells will be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01mg/ml human recombinant insulin.
-
Xenograft Establishment: Six- to eight-week-old female athymic nude mice will be used for tumor implantation.[7][8] A suspension of 5 x 10^6 MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel® will be subcutaneously injected into the right flank of each mouse.[7]
Treatment Protocol
-
Tumor Growth Monitoring: Tumor dimensions will be measured three times weekly using digital calipers once they become palpable.[7] Tumor volume will be calculated using the formula: Volume = (Width² x Length) / 2 .[7]
-
Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice will be randomized into the three treatment groups.
-
Drug Administration:
-
This compound (Hypothetical Dosing): Administered via intraperitoneal (IP) injection at a dose of 25 mg/kg, five days a week for three weeks.
-
Paclitaxel: Administered via intravenous (IV) injection at a dose of 10 mg/kg, once a week for three weeks.
-
Vehicle Control: Administered via IP injection following the same schedule as this compound.
-
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint will be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .
-
Toxicity Assessment: Animal body weights will be recorded three times a week as an indicator of systemic toxicity.
-
Tissue Harvesting and Analysis: At the end of the study, tumors will be excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Comparative Performance Data
The following tables present hypothetical data to illustrate the potential outcomes of this comparative study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg) | 480 ± 95 | 61.6 |
| Paclitaxel (10 mg/kg) | 590 ± 110 | 52.8 |
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Body Weight Change (%) |
| Vehicle Control | + 5.2 |
| This compound (25 mg/kg) | - 2.1 |
| Paclitaxel (10 mg/kg) | - 8.5 |
Visualizing the Process and Hypothetical Mechanism
To further clarify the experimental design and potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vivo validation of this compound.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Discussion and Future Directions
Based on our hypothetical data, this compound demonstrates superior tumor growth inhibition compared to Paclitaxel in the MCF-7 xenograft model. Furthermore, it appears to be better tolerated, as indicated by the smaller decrease in mean body weight. These promising, albeit simulated, results warrant further investigation.
Future studies should aim to:
-
Elucidate the specific molecular mechanism of action of this compound.
-
Evaluate its efficacy in other breast cancer subtypes , including triple-negative and HER2-positive models.
-
Investigate its potential in combination therapies with other anticancer agents.
-
Perform pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the anticancer activity of a novel investigational compound, this compound, in a preclinical xenograft model. By employing a head-to-head comparison with a standard-of-care therapeutic and adhering to detailed, validated protocols, researchers can generate the robust data necessary to advance promising new cancer therapies toward clinical development. The hypothetical data presented herein suggests that this compound holds potential as a novel anticancer agent, underscoring the importance of continued research and development in the field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Structure-Activity Relationships of 8-Chloroisoquinolin-3-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This guide delves into the structure-activity relationship (SAR) studies of a specific, yet underexplored, class of compounds: 8-chloroisoquinolin-3-amine derivatives. By examining the available data on this scaffold and its close analogs, we aim to provide a comparative framework to guide future drug discovery efforts in this promising chemical space.
While direct and extensive research on this compound derivatives is nascent, by drawing logical inferences from structurally related compounds, particularly its isomers and other substituted quinolines/isoquinolines, we can construct a foundational understanding of the key structural motifs that likely govern their biological activity. This guide will synthesize this information to present a coherent analysis of potential SAR, plausible synthetic routes, and likely biological targets.
The Isoquinoline Core: A Versatile Scaffold for Kinase Inhibition
The isoquinoline ring system, a bicyclic aromatic heterocycle, is a common feature in a multitude of natural products and synthetic molecules with diverse pharmacological properties.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors. The strategic placement of various substituents on this core structure allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific amino acid residues within the target kinase.
Structure-Activity Relationship (SAR) Insights for this compound Derivatives
Direct SAR studies on a series of this compound derivatives are not extensively reported in the public domain. However, we can extrapolate key trends from related chloro- and amino-substituted isoquinoline and quinoline analogs to propose a hypothetical SAR landscape for this scaffold.
The Significance of the 8-Chloro and 3-Amino Substituents
The positioning of the chlorine atom at the 8-position and the amino group at the 3-position is anticipated to significantly influence the molecule's electronic properties and its binding orientation within a kinase active site.
-
8-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C8 position can modulate the pKa of the isoquinoline nitrogen, potentially influencing its role as a hydrogen bond acceptor. Furthermore, this hydrophobic substituent can engage in van der Waals interactions with nonpolar residues in the kinase hinge region or other hydrophobic pockets.
-
3-Amino Group: The amino group at the C3 position is a critical pharmacophoric element. It can act as a hydrogen bond donor, a common interaction motif with the hinge region of many kinases. This group also serves as a key handle for further chemical modifications, allowing for the introduction of various side chains to explore different regions of the ATP-binding site and enhance potency and selectivity.
Comparative Analysis with Isomeric and Related Scaffolds
Studies on the isomeric 3-chloroisoquinolin-6-amine scaffold have shown its utility as a building block for kinase inhibitors.[2] Derivatives have been evaluated for their activity against kinases such as p70S6Kβ.[1] This suggests that the chloro-amino-isoquinoline core is indeed a viable starting point for kinase inhibitor design. The precise positioning of these functional groups, as in the 8-chloro-3-amino isomer, will undoubtedly lead to a distinct SAR profile due to altered vectoral projection of substituents into the kinase active site.
Furthermore, broader studies on quinoline-based kinase inhibitors provide valuable insights. For instance, in a series of tricyclic quinoline analogs targeting protein kinase CK2, the nature and position of substituents were found to be crucial for inhibitory activity.[3] This underscores the importance of systematic exploration of the substitution pattern around the core scaffold.
Postulated SAR for this compound Derivatives
Based on the analysis of related compounds, we can propose the following key areas for SAR exploration:
-
Substitution on the 3-Amino Group: This is arguably the most critical position for modification.
-
Aryl and Heteroaryl Substituents: Introduction of substituted phenyl, pyridyl, or pyrazolyl rings can lead to interactions with the solvent-exposed region of the kinase active site. The nature and position of substituents on these rings (e.g., electron-donating or -withdrawing groups) will be critical.
-
Alkyl Chains and Functionalized Moieties: Incorporation of flexible or rigid alkyl chains, potentially bearing additional functional groups (e.g., amides, sulfonamides, ethers), can probe deeper pockets within the active site and introduce additional hydrogen bonding or hydrophobic interactions.
-
-
Modifications at Other Positions of the Isoquinoline Core:
-
C1 Position: Substitution at the C1 position could introduce steric hindrance that may either be detrimental or beneficial for selectivity, depending on the target kinase.
-
C4, C5, C6, and C7 Positions: While the core scaffold is 8-chloro-3-aminoisoquinoline, exploring the impact of small substituents (e.g., methyl, methoxy) at other positions could fine-tune the electronic properties and solubility of the compounds.
-
The logical progression of SAR studies is visually represented in the workflow diagram below.
Caption: A logical workflow for the structure-activity relationship studies of this compound derivatives.
Comparative Biological Activity Data (Hypothetical and Analog-Based)
To provide a tangible comparison, the following table presents hypothetical IC50 values for a series of this compound derivatives against a generic tyrosine kinase. These values are extrapolated from trends observed in the broader class of quinoline and isoquinoline kinase inhibitors and are intended for illustrative purposes to guide experimental design.
| Compound ID | R Group (at 3-amino position) | Target Kinase IC50 (nM) | Notes |
| 1a (Parent) | -H | >10,000 | The unsubstituted amino group is expected to have low potency. |
| 1b | -Phenyl | 1,500 | Introduction of a simple aryl group may provide a moderate increase in activity. |
| 1c | -4-Methoxyphenyl | 750 | An electron-donating group on the phenyl ring could enhance activity. |
| 1d | -4-Chlorophenyl | 900 | An electron-withdrawing group might have a slightly different effect. |
| 1e | -3-Pyridyl | 500 | A heteroaromatic ring can introduce beneficial hydrogen bonding interactions. |
| 1f | -(4-Methylpiperazin-1-yl)carbonyl | 250 | A more complex side chain can explore additional binding pockets. |
| 1g | -Cyclohexyl | 2,000 | A non-aromatic lipophilic group may have a different binding mode. |
Potential Signaling Pathways and Molecular Targets
Given the prevalence of isoquinoline and quinoline scaffolds in approved and investigational kinase inhibitors, it is highly probable that this compound derivatives will target protein kinases involved in key cellular signaling pathways. Likely targets include those implicated in cancer cell proliferation, survival, and angiogenesis.
A plausible mechanism of action for these compounds is the inhibition of tyrosine kinases that are often dysregulated in cancer. This could involve pathways such as:
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.[4] Several quinoline-based compounds have been shown to inhibit kinases within this pathway.[5][6]
-
RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation and is frequently mutated in various cancers.
-
Receptor Tyrosine Kinases (RTKs): These include EGFR, VEGFR, and FGFR, which are important targets in oncology.
The diagram below illustrates the potential interaction of an this compound derivative with a generic kinase ATP-binding site and its downstream effects on a signaling pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 3. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction [mdpi.com]
A Framework for Efficacy Comparison: Evaluating 8-Chloroisoquinolin-3-amine Against Established Anticancer Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the isoquinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant anticancer potential by targeting fundamental cellular processes like DNA replication and cell signaling. This guide addresses the nascent interest in 8-Chloroisoquinolin-3-amine, a molecule of interest within this chemical class. While specific preclinical data for this compound is not yet publicly available, this document serves as a comprehensive framework for its evaluation. We will outline the essential methodologies to compare its potential efficacy against well-characterized anticancer drugs, providing the scientific community with a robust roadmap for investigation.
This guide is structured to provide not just procedural steps, but the strategic rationale behind them, ensuring a self-validating and scientifically rigorous approach to preclinical evaluation.
Section 1: The Therapeutic Candidates - A Mechanistic Overview
A meaningful comparison necessitates the selection of established drugs that act on diverse and well-understood anticancer pathways. Given that isoquinoline derivatives have been associated with the inhibition of topoisomerases and protein kinases, we propose a comparative study against agents from these classes.
-
This compound (Investigational Compound): As a member of the isoquinoline family, its mechanism is currently uncharacterized. The presence of the chloro- and amino- groups on the isoquinoline core suggests potential interactions with various biological targets.[1] The initial hypothesis would be to investigate its potential as a kinase or topoisomerase inhibitor, common mechanisms for this scaffold.[2]
-
Doxorubicin (Topoisomerase II Inhibitor): A cornerstone of chemotherapy, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[3] It is a widely used cytotoxic agent with a well-documented profile.
-
Dasatinib (Multi-Kinase Inhibitor): A targeted therapy agent, dasatinib inhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases, thereby blocking pro-proliferative signaling pathways.[4][5]
The following diagram illustrates the potential and known points of intervention for these compounds in cancer cell signaling.
Caption: Potential and known mechanisms of action for the compounds.
Section 2: In Vitro Efficacy Evaluation - The Foundation of Comparison
The initial phase of any comparative study relies on robust in vitro assays to determine the cytotoxic and antiproliferative effects of the compounds across a panel of relevant cancer cell lines.[6][7] The choice of cell lines is critical; a diverse panel, such as the NCI-60, can provide insights into potential tumor selectivity.[8] For this hypothetical study, we will consider a panel including a leukemia line (e.g., K-562, sensitive to kinase inhibitors), a colon cancer line (e.g., COLO 205), and a breast cancer line (e.g., MDA-MB-231).[4][9]
Cell Viability and Cytotoxicity Assays
The primary endpoint is the determination of the half-maximal inhibitory concentration (IC50), which allows for a quantitative comparison of drug potency.[7]
Table 1: Illustrative Comparative IC50 Data (Hypothetical)
| Compound | K-562 (Leukemia) IC50 (µM) | COLO 205 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| This compound | To be determined | To be determined | To be determined |
| Doxorubicin | 0.05 | 0.1 | 0.25 |
| Dasatinib | 0.005 | 1.5 | >10 |
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and Dasatinib for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.[10]
Apoptosis Induction Analysis
To understand if cell death occurs via programmed cell death, an Annexin V/Propidium Iodide (PI) assay is essential.
Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) will be quantified.
The following workflow diagram illustrates the in vitro testing cascade.
Caption: A streamlined workflow for in vitro comparative efficacy testing.
Section 3: In Vivo Efficacy Assessment - Preclinical Validation
While in vitro assays are crucial for initial screening, in vivo models are more reliable indicators of clinical potential as they account for pharmacokinetic and pharmacodynamic factors.[11][12] The human tumor xenograft model in immunodeficient mice is a standard for preclinical anticancer drug testing.[6][13]
Subcutaneous Xenograft Model
Protocol: Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., COLO 205, 5x10^6 cells) into the flank of immunodeficient mice (e.g., Athymic Nude mice).[14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, i.p.)
-
This compound (dose and schedule to be determined by tolerability studies)
-
Doxorubicin (e.g., 5 mg/kg, i.p., once weekly)
-
Dasatinib (e.g., 25 mg/kg, p.o., daily)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Table 2: Key Endpoints for In Vivo Study (Hypothetical Data)
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| This compound | To be determined | To be determined | To be determined |
| Doxorubicin | 450 ± 100 | 70 | -10 |
| Dasatinib | 800 ± 150 | 47 | +2 |
The following diagram outlines the logical flow of an in vivo study.
Caption: Workflow for assessing in vivo anticancer efficacy.
Section 4: Future Directions and Conclusion
Should this compound demonstrate promising activity, further investigations into its specific mechanism of action would be warranted. This could include kinase profiling assays, topoisomerase activity assays, and cell cycle analysis. The journey from a promising scaffold to a validated clinical candidate is arduous, but it begins with the rigorous and logical comparative studies detailed herein. The scientific integrity of these foundational experiments is paramount for the successful translation of novel chemical entities into effective cancer therapies.
References
- 1. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. ijpbs.com [ijpbs.com]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement for Novel Bioactive Compounds: A Case Study with 8-Chloroisoquinolin-3-amine
Introduction: From Phenotype to Mechanism
In the landscape of drug discovery and chemical biology, the identification of a small molecule that elicits a profound cellular phenotype—be it apoptosis in cancer cells, suppression of viral replication, or modulation of a metabolic pathway—is a pivotal moment. 8-Chloroisoquinolin-3-amine is a representative of such molecules, belonging to the isoquinoline class known for a wide array of biological activities, including kinase inhibition and antimicrobial effects.[1][2] However, the initial discovery of a bioactive compound is merely the prologue. The critical next chapter is to unravel its mechanism of action, a journey that begins with a fundamental question: what is the direct molecular target of this compound within the cell?
Confirming this direct physical interaction, or "target engagement," is the bedrock upon which all subsequent research is built.[3] It validates the therapeutic hypothesis, enables structure-activity relationship (SAR) studies for compound optimization, and helps anticipate potential off-target effects that could lead to toxicity.[4]
This guide provides a comparative analysis of leading experimental strategies to confirm target engagement in a cellular context. Using the hypothetical scenario of characterizing the novel compound this compound, we will delve into the principles, protocols, and data interpretation of two powerful, label-free biophysical methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will objectively compare their performance, provide detailed experimental workflows, and present supporting data to guide researchers in selecting the most appropriate strategy for their specific needs.
The Central Principle: Ligand-Induced Stabilization
Both CETSA and DARTS are built upon a shared biophysical principle: the binding of a small molecule (a ligand) to its protein target often confers structural stability.[5][6] This stabilization makes the protein more resistant to denaturation, whether induced by heat (CETSA) or enzymatic digestion (DARTS). By measuring this change in stability, we can infer direct binding of the compound to the protein in its native cellular environment.
Methodology Comparison: CETSA vs. DARTS
Choosing the right assay to confirm target engagement depends on several factors, including available instrumentation, the nature of the anticipated target, and the desired throughput.[7] Below, we compare CETSA and DARTS, two of the most robust and widely adopted methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing drug-protein interactions in cells and tissues.[8] The core concept is that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation.[9] This increased thermal stability is measured by quantifying the amount of soluble protein remaining after heating cells at various temperatures.
The experimental workflow for CETSA involves treating intact cells or cell lysates with the compound of interest, heating the samples across a temperature gradient, separating soluble from aggregated proteins, and quantifying the amount of the specific protein remaining in the soluble fraction, typically by Western blotting.[10]
Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
-
Melt Curve (Thermal Shift) CETSA : This is the classic approach where cells are heated across a range of temperatures. The resulting plot of soluble protein versus temperature generates a "melt curve." A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization.[9]
-
Isothermal Dose-Response (ITDR) CETSA : In this format, cells are treated with a range of compound concentrations but are heated at a single, fixed temperature.[8][11] This temperature is chosen from the melt curve data to be on the slope of the curve, where changes in stability are most apparent. ITDR-CETSA is excellent for determining the potency of target engagement in a cellular context (cellular EC50).[12]
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method operates on a similar principle of ligand-induced stabilization but uses proteases instead of heat to challenge protein stability.[5][13] A protein bound to a small molecule is often more resistant to proteolytic degradation.[14][15] This protection can be visualized by analyzing protein fragmentation patterns.
The DARTS workflow typically begins with cell lysis, followed by incubation of the lysate with the compound. A protease (like pronase or thermolysin) is then added for a limited duration. The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blotting to detect the full-length target protein.[16]
Caption: High-level workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.
Quantitative Data Comparison
To illustrate the expected outcomes, the tables below present hypothetical data for this compound engaging a putative 45 kDa target protein, "Target-X".
Table 1: Hypothetical CETSA Melt Curve Data for Target-X
This experiment compares the amount of soluble Target-X at different temperatures in the presence of a vehicle (DMSO) or 10 µM this compound.
| Temperature (°C) | % Soluble Target-X (DMSO) | % Soluble Target-X (10 µM Compound) |
| 46 | 100% | 100% |
| 49 | 95% | 99% |
| 52 | 81% | 96% |
| 55 | 50% (Tm) | 88% |
| 58 | 22% | 65% |
| 61 | 8% | 50% (Tm) |
| 64 | 3% | 28% |
-
Interpretation : The melting temperature (Tm) of Target-X shifts from 55°C to 61°C in the presence of the compound. This ΔTm of +6°C is strong evidence of direct target engagement and stabilization.[6]
Table 2: Hypothetical ITDR-CETSA Data for Target-X at 58°C
This experiment assesses the concentration-dependent stabilization of Target-X at a fixed temperature of 58°C.
| Compound Conc. (µM) | % Soluble Target-X (Normalized) |
| 0 (DMSO) | 22% |
| 0.1 | 35% |
| 0.5 | 58% |
| 1.0 | 63% |
| 5.0 | 66% |
| 10.0 | 65% |
-
Interpretation : The data shows a dose-dependent increase in the stability of Target-X, which can be used to calculate a cellular EC50 value for target engagement.
Table 3: Hypothetical DARTS Data for Target-X
This experiment shows the amount of full-length Target-X remaining after digestion with varying concentrations of pronase.
| Pronase Conc. (µg/mL) | % Full-Length Target-X (DMSO) | % Full-Length Target-X (10 µM Compound) |
| 0 | 100% | 100% |
| 0.5 | 85% | 98% |
| 1.0 | 52% | 91% |
| 2.0 | 15% | 74% |
| 5.0 | <5% | 45% |
-
Interpretation : In the presence of this compound, Target-X is significantly protected from proteolytic digestion, indicating a direct binding interaction.[14]
Comparative Summary: Which Method to Choose?
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stability | Ligand-induced protease resistance |
| Cellular State | Can be performed on intact cells or lysates | Typically performed on cell lysates |
| Key Advantage | Intact cell format closely mimics physiological conditions, accounting for cell permeability and metabolism.[10] | Does not require specialized heating equipment (like a thermocycler); relies on standard lab reagents.[16] |
| Key Limitation | Some proteins may not exhibit a thermal shift upon ligand binding, leading to false negatives.[17] | Optimization of protease concentration and digestion time is critical and can be target-dependent. |
| Throughput | Moderate; ITDR format is amenable to 96-well plates.[6] | Moderate; can be adapted to multi-well formats. |
| Best For | Validating target engagement in a physiological context; determining cellular potency (EC50) via ITDR. | An alternative when CETSA fails or as an orthogonal validation method; useful when a thermocycler is unavailable. |
Experimental Protocols
Protocol 1: CETSA Melt Curve
-
Cell Culture & Treatment : Culture cells to ~80% confluency. Treat one flask with 10 µM this compound and a control flask with an equivalent volume of DMSO for 1 hour at 37°C.
-
Harvesting : Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating : Aliquot 50 µL of cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermocycler for 3 minutes at the desired temperatures (e.g., 46°C to 64°C), followed by a 3-minute incubation at room temperature.[9]
-
Lysis : Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis : Collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by Western blotting using an antibody specific for the target protein.
-
Data Plotting : Quantify band intensities, normalize to the 46°C sample, and plot the percentage of soluble protein against temperature.
Protocol 2: DARTS Assay
-
Cell Lysis : Harvest untreated cells and lyse in M-PER buffer (or similar) with protease inhibitors. Centrifuge to clarify the lysate and determine the protein concentration.
-
Compound Incubation : Aliquot equal amounts of total protein (e.g., 50 µg) into microcentrifuge tubes. Add this compound (e.g., to 10 µM) or DMSO vehicle. Incubate at room temperature for 1 hour.[16]
-
Proteolysis : Prepare a serial dilution of a protease, such as pronase. Add the protease to each tube and incubate at 25°C for 30 minutes.
-
Stop Reaction : Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Analysis : Analyze the samples by Western blotting with an antibody against the target protein.
-
Data Plotting : Quantify the intensity of the full-length protein band and plot it against the protease concentration.
Conclusion and Recommended Workflow
Confirming that a small molecule directly engages a specific protein target inside a cell is a non-negotiable step in drug discovery. For a novel compound like this compound, whose target is unknown, a multi-faceted approach provides the most robust evidence.
The Cellular Thermal Shift Assay (CETSA) stands out for its ability to confirm target binding in intact, living cells, thereby providing a more physiologically relevant assessment.[18] The Drug Affinity Responsive Target Stability (DARTS) assay serves as an excellent and accessible orthogonal method to validate initial findings.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
A Comparative Guide to the Efficacy of 8-Chloroisoquinolin-3-amine and Its Halogenated Analogues
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The strategic placement of substituents, particularly halogens, on this scaffold can dramatically influence the pharmacological profile, offering a powerful tool for modulating efficacy and selectivity. This guide provides an in-depth comparison of 8-Chloroisoquinolin-3-amine and its halogenated analogues, synthesizing available data to elucidate structure-activity relationships (SAR) and guide future research in this promising chemical space. While direct comparative studies on this compound are limited, by examining related halogenated isoquinoline and quinoline derivatives, we can infer its potential efficacy and understand the critical role of substituent positioning.
The Isoquinoline Scaffold: A Versatile Core for Drug Discovery
The isoquinoline core, a bicyclic aromatic system, is a recurring motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The nitrogen atom within the ring system acts as a key hydrogen bond acceptor, often facilitating interaction with biological targets such as the hinge region of protein kinases.[1] The amenability of the isoquinoline ring to chemical modification allows for the fine-tuning of its physicochemical properties and biological activity.
The Influence of Halogenation on Biological Activity
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance their therapeutic potential. The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] In the context of isoquinolines, the position of the chlorine substituent is a critical determinant of its biological effect. For instance, studies on related quinazoline scaffolds have shown that a chloro-substituent in the meta position of an appended aniline ring can significantly increase inhibitory activity against kinases like EGFR.[4] Similarly, the position of chlorine on the isoquinoline ring itself can dictate the compound's potency and selectivity.[5]
Synthesis of Halogenated Isoquinolin-3-amines
The synthesis of halogenated isoquinolin-3-amines typically involves multi-step reaction sequences. A general approach may start from a readily available substituted benzonitrile or benzoic acid, followed by cyclization to form the isoquinoline core. Halogenation can be achieved at various stages of the synthesis using appropriate halogenating agents. The amino group at the 3-position is often introduced via nucleophilic substitution or through the reduction of a nitro group. The specific synthetic route needs to be carefully designed to achieve the desired regioselectivity of the halogen and amino substituents.
Below is a generalized workflow for the synthesis of a chloro-substituted isoquinolin-3-amine.
Caption: A generalized synthetic workflow for chloro-substituted isoquinolin-3-amines.
Comparative Efficacy in Oncology
Structure-Activity Relationship Insights:
-
Position of Chlorine: Studies on 1-chloroisoquinoline analogs suggest that the chloro group at this position can act as a leaving group for covalent modification of cysteine residues in the active site of kinases, leading to irreversible inhibition.[1] The position of the chlorine atom significantly impacts the molecule's interaction with the ATP-binding pocket.
-
Amino Group: The amino group at the 3-position provides a crucial point for hydrogen bonding and can be further functionalized to enhance target engagement.[5]
-
Other Substituents: The presence of other substituents, such as methoxy groups, can influence the electron density of the isoquinoline ring and establish important interactions with the target protein.[1]
Table 1: Comparative Anticancer Activity of Related Halogenated Isoquinoline and Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer (MDA-MB-468) | < 10 | [7] |
| 6-Chloro-5-nitroquinoline | Bacterial DNA Gyrase/Topoisomerase IV | - | [8] |
| Chloroalkyl 1H-benz[de]isoquinoline-1,3-dione (Compound 2i) | Leukemia (MOLT-4) | < 10 | [9] |
| 4-(1-(4-morpholin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole | Melanoma (MALME-3M, UACC-257) | - | [2] |
Note: This table presents data for structurally related compounds to infer potential activity trends. Direct comparative data for this compound and its isomers is needed for a conclusive assessment.
Proposed Signaling Pathway for Anticancer Activity:
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Caption: Generalized signaling pathway of anticancer activity via kinase inhibition.
Comparative Efficacy in Microbiology
Halogenated quinolines and isoquinolines have demonstrated significant potential as antimicrobial agents.[3] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]
Structure-Activity Relationship Insights:
-
Halogenation: Halogenated 8-hydroxyquinolines have shown potent antimicrobial activity. For example, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against Gram-negative bacteria.[3] The presence and position of the halogen are crucial for activity.
-
Substituent Effects: The antimicrobial spectrum and potency can be modulated by other substituents on the quinoline or isoquinoline ring.
Table 2: Comparative Antimicrobial Activity of Related Halogenated Quinolines
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Nitroxoline (a nitro-8-hydroxyquinoline) | Aeromonas hydrophila | 5.26 | [3] |
| Cloxyquin (a chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 | [3] |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [3] |
Note: This table provides data for related quinoline structures to highlight the potential of halogenated heterocyclic compounds as antimicrobial agents. Further studies are required to determine the specific antimicrobial profile of this compound.
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of this compound and its analogues, standardized in vitro assays are essential. The following provides a general workflow for the initial biological evaluation.
Caption: A typical workflow for the in vitro evaluation of novel isoquinoline derivatives.
A. Cell Viability (MTT) Assay Protocol [6]
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
B. Minimum Inhibitory Concentration (MIC) Assay Protocol [10]
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
Conclusion and Future Directions
The isoquinoline scaffold, particularly when substituted with halogen atoms, holds significant promise for the development of novel therapeutic agents. While direct comparative efficacy data for this compound is currently scarce, the analysis of structurally related compounds strongly suggests that it is a promising candidate for further investigation, particularly in the fields of oncology and microbiology.
Future research should focus on the systematic synthesis and parallel evaluation of a series of halogenated isoquinolin-3-amine isomers. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with optimal potency and selectivity. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation isoquinoline-based drugs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openreviewhub.org [openreviewhub.org]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 8-Chloroisoquinolin-3-amine
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 8-Chloroisoquinolin-3-amine is a valuable building block, and this guide provides an in-depth, objective comparison of two distinct synthetic routes to this target molecule. The analysis focuses on experimental feasibility, overall yield, and the practical considerations of each pathway, providing the necessary data for informed decisions in a research and development setting.
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of this compound offers a unique three-dimensional arrangement of functionalities, making it an attractive starting point for the exploration of new chemical space in drug discovery programs. This guide benchmarks two plausible synthetic strategies: a linear approach commencing with a pre-functionalized isoquinoline core (Route A) and a convergent approach involving the construction of the isoquinoline ring from a substituted benzene precursor (Route B).
Route A: Late-Stage Amination via Buchwald-Hartwig Cross-Coupling
This synthetic strategy focuses on the late-stage introduction of the crucial amino group at the C-3 position of a pre-formed 8-chloroisoquinoline scaffold. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2]
Synthetic Workflow
Rationale and Key Considerations
The success of this route hinges on the availability of a suitable di-halogenated isoquinoline precursor. Fortuitously, 8-bromo-3-chloroisoquinoline is commercially available, providing a direct and convenient starting point.[3] The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is a critical consideration. Generally, C-Br bonds are more reactive than C-Cl bonds in oxidative addition to palladium(0), suggesting that selective amination at the 3-position might be challenging if the bromine at the 8-position is more labile. However, the electronic environment of the C-3 position in the isoquinoline ring system can influence its reactivity in cross-coupling reactions.
The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance.[4] The use of an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or the direct use of ammonia under controlled conditions, are viable options for the introduction of the primary amine.
Experimental Protocol
Step 1: Buchwald-Hartwig Amination of 8-Bromo-3-chloroisoquinoline
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 8-bromo-3-chloroisoquinoline (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos or Josiphos (4-10 mol%), and a base, typically a strong non-nucleophilic base like sodium tert-butoxide or cesium carbonate (1.5-2.0 eq.).
-
Ammonia Source: Introduce the ammonia source. This can be achieved by bubbling ammonia gas through the reaction mixture, using an ammonia surrogate like benzophenone imine, or employing an ammonium salt in the presence of a strong base.
-
Solvent and Temperature: Add a dry, deoxygenated solvent such as toluene or dioxane. The reaction is then heated to a temperature typically ranging from 80 to 110 °C.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Estimated Efficiency
The yield of Buchwald-Hartwig aminations on heteroaromatic chlorides can be variable, but for activated systems, yields in the range of 60-80% are often achievable. The single-step nature of this route from a commercially available starting material makes it an attractive option.
Route B: Convergent Synthesis via Bischler-Napieralski Cyclization
This approach constructs the isoquinoline ring system from a readily synthesized phenethylamine derivative, offering a more convergent strategy. The key step is the Bischler-Napieralski reaction, a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline.[5][6][7][8][9]
Synthetic Workflow
Rationale and Key Considerations
This multi-step synthesis begins with the commercially available 2-chloro-6-nitrotoluene. The key intermediate, 2-(2-chloro-6-nitrophenyl)ethylamine, is prepared via a two-step sequence involving oxidation of the methyl group to a nitrile, followed by reduction. The presence of a strongly electron-withdrawing nitro group on the aromatic ring is a critical factor in the Bischler-Napieralski cyclization. While electron-donating groups generally facilitate this reaction, the deactivating nature of the nitro group may necessitate harsher reaction conditions.[6]
The subsequent aromatization of the dihydroisoquinoline intermediate and the final reduction of the nitro group to the target amine are standard transformations.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-nitrobenzonitrile from 2-Chloro-6-nitrotoluene
-
This transformation can be achieved through various methods, including ammoxidation or a multi-step sequence involving benzylic bromination followed by cyanide displacement.
Step 2: Synthesis of 2-(2-Chloro-6-nitrophenyl)ethylamine
-
Reduction of the Nitrile: The nitrile group of 2-chloro-6-nitrobenzonitrile can be selectively reduced to the primary amine using a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or catalytic hydrogenation under controlled conditions to avoid reduction of the nitro group.[10]
Step 3: Acylation of 2-(2-Chloro-6-nitrophenyl)ethylamine
-
The synthesized phenethylamine is acylated with acetic anhydride or acetyl chloride in the presence of a base like triethylamine to yield N-(2-(2-chloro-6-nitrophenyl)ethyl)acetamide.
Step 4: Bischler-Napieralski Cyclization
-
The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heated, typically in a high-boiling solvent like toluene or xylene, to effect the intramolecular cyclization to the corresponding 3,4-dihydroisoquinoline.[8]
Step 5: Aromatization of the Dihydroisoquinoline
-
The resulting 8-chloro-3-nitro-3,4-dihydroisoquinoline is aromatized to 8-chloro-3-nitroisoquinoline. This can be achieved by oxidation with a mild oxidizing agent like manganese dioxide (MnO₂) or by catalytic dehydrogenation using a palladium catalyst.
Step 6: Reduction of the Nitro Group
-
The final step involves the reduction of the nitro group to the primary amine. This is commonly accomplished using reducing agents such as tin(II) chloride in hydrochloric acid, or by catalytic hydrogenation with a palladium or platinum catalyst.
Estimated Efficiency
This is a longer synthetic sequence, and the overall yield will be the product of the yields of each individual step. While each step is a relatively standard transformation, the Bischler-Napieralski cyclization on an electron-deficient ring may proceed with only moderate yield. A hypothetical overall yield might be in the range of 15-25%.
Comparative Analysis and Data Summary
| Parameter | Route A: Late-Stage Amination | Route B: Convergent Synthesis |
| Starting Material | 8-Bromo-3-chloroisoquinoline (commercially available) | 2-Chloro-6-nitrotoluene (commercially available) |
| Number of Steps | 1 | 6 |
| Key Reaction | Buchwald-Hartwig Amination | Bischler-Napieralski Cyclization |
| Potential Challenges | Selective amination at C-3 over C-8. | Bischler-Napieralski cyclization on an electron-deficient ring. |
| Estimated Overall Yield | 60-80% | 15-25% |
| Scalability | Potentially high, dependent on catalyst cost and loading. | Moderate, requires multiple steps and purifications. |
| Reagent/Catalyst Cost | High (Palladium catalyst and ligand). | Moderate (uses more common, less expensive reagents). |
Conclusion and Recommendation
Both Route A and Route B present viable, albeit strategically different, approaches to the synthesis of this compound.
Route A is a highly efficient and direct method, benefiting from a commercially available, advanced intermediate. Its single-step nature significantly reduces labor and time, making it the preferred route for rapid access to the target molecule for initial screening and small-scale synthesis. The primary consideration is the cost of the palladium catalyst and ligand, which may become a factor on a larger scale.
Route B offers a more classical and potentially more cost-effective approach for large-scale production, as it utilizes less expensive starting materials and reagents. However, the multi-step nature of this route results in a lower overall yield and requires more extensive purification of intermediates. The key challenge lies in optimizing the Bischler-Napieralski cyclization on the electron-deficient substrate.
For research and development purposes where speed and material access are paramount, Route A is the recommended strategy . For process development and large-scale synthesis where cost of goods is a primary driver, Route B warrants further investigation and optimization .
References
- 1. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. byjus.com [byjus.com]
- 3. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. scribd.com [scribd.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Isoquinoline Scaffold as a Privileged Structure for TNIK Inhibition: A Comparative Guide to In Vitro and In Vivo Efficacy
Senior Application Scientist's Note: While the specific compound 8-Chloroisoquinolin-3-amine lacks extensive public efficacy data, the isoquinoline core is a recognized pharmacophore in kinase inhibitor development. This guide will therefore provide a comparative analysis of two well-characterized isoquinoline-based inhibitors of TRAF2- and NCK-interacting kinase (TNIK), a critical regulator in oncology and fibrosis. We will use NCB-0846 and Rentosertib (INS018_055) as exemplary case studies to illustrate the journey from benchtop (in vitro) validation to preclinical and clinical (in vivo) application, providing researchers with a framework for evaluating novel kinase inhibitors.
Introduction to TNIK: A Dual-Threat Target in Disease
The therapeutic potential of targeting TNIK has driven the development of small molecule inhibitors. The isoquinoline scaffold has proven to be a valuable starting point for designing potent and selective TNIK inhibitors. This guide will dissect the in vitro and in vivo efficacy of two such compounds, NCB-0846 and Rentosertib, to provide a comprehensive understanding of their preclinical and clinical profiles.
In Vitro Efficacy: Establishing Potency and Cellular Effects
The initial evaluation of any potential drug candidate begins with in vitro studies to determine its direct interaction with the target protein and its effects on cultured cells. These assays are crucial for establishing a compound's potency, selectivity, and mechanism of action at the cellular level.
Biochemical Assays: Direct Target Inhibition
The most direct measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of the target protein in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.
For NCB-0846, a potent inhibitory activity against TNIK was demonstrated with an IC50 of 21 nM.[5][6][7] This high potency indicates a strong interaction between the compound and the kinase's active site. Similarly, Rentosertib was found to be a potent TNIK inhibitor with an IC50 of 31 nM.[8]
Table 1: In Vitro Biochemical Potency of Isoquinoline-Based TNIK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| NCB-0846 | TNIK | 21 | [5][6][7] |
| Rentosertib (INS018_055) | TNIK | 31 | [8] |
Cellular Assays: Translating Potency to Biological Effect
While biochemical assays confirm direct target engagement, cell-based assays are essential to determine if the inhibitor can effectively reach its target within a living cell and exert a biological effect.
Anti-Cancer Activity of NCB-0846: In the context of colorectal cancer, NCB-0846 demonstrated significant anti-proliferative effects. It inhibited the growth of HCT116 colorectal cancer cells in standard 2D culture conditions.[1] More impressively, it showed a ~20-fold higher inhibitory activity against the colony formation of these cells in a soft agar assay, which is a better indicator of a compound's ability to inhibit anchorage-independent growth, a characteristic of cancer cells.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a kinase inhibitor is a radiometric assay or a fluorescence-based assay. Below is a generalized workflow.
Figure 1: Generalized workflow for an in vitro kinase inhibition assay.
In Vivo Efficacy: From Preclinical Models to Clinical Trials
Successful in vitro results are the gateway to in vivo testing, where the compound's efficacy, safety, and pharmacokinetic properties are evaluated in a whole organism.
Preclinical Animal Models
NCB-0846 in Oncology: The in vivo anti-cancer efficacy of NCB-0846 was evaluated in a mouse xenograft model where human HCT116 colorectal cancer cells were implanted into immunodeficient mice.[1] Oral administration of NCB-0846 significantly suppressed the growth of these tumors.[1] Furthermore, in a genetically engineered mouse model of intestinal tumorigenesis (Apcmin/+ mice), NCB-0846 also demonstrated the ability to suppress Wnt-driven tumor formation.[1]
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Compound | Disease Model | Animal Model | Key Findings | Reference |
| NCB-0846 | Colorectal Cancer | HCT116 Xenograft (Mouse) | Suppressed tumor growth | [1] |
| NCB-0846 | Intestinal Tumorigenesis | Apcmin/+ Mouse | Suppressed Wnt-driven tumor formation | [1] |
| Rentosertib | Lung, Kidney, Skin Fibrosis | Murine Models | Ameliorated fibrotic processes | [4][9] |
Clinical Trials: Rentosertib in Idiopathic Pulmonary Fibrosis (IPF)
Experimental Protocol: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for an in vivo cancer xenograft study.
Figure 2: Generalized workflow for an in vivo cancer xenograft study.
The TNIK Signaling Pathway
The central role of TNIK in the Wnt signaling pathway is a key reason for its therapeutic relevance. The following diagram illustrates a simplified representation of this pathway and the point of intervention for TNIK inhibitors.
Figure 3: Simplified TNIK signaling in the Wnt pathway.
Conclusion
The development of isoquinoline-based TNIK inhibitors such as NCB-0846 and Rentosertib exemplifies a successful progression from in vitro discovery to in vivo validation. Potent in vitro activity, demonstrated through biochemical and cellular assays, has translated into significant efficacy in preclinical animal models of both cancer and fibrosis. The advancement of Rentosertib into Phase II clinical trials further underscores the therapeutic potential of targeting TNIK. This comparative guide highlights the critical experimental steps and provides a framework for researchers and drug development professionals to evaluate and advance novel kinase inhibitors based on the isoquinoline scaffold and beyond.
References
- 1. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK | Insilico Medicine [insilico.com]
- 3. law.berkeley.edu [law.berkeley.edu]
- 4. marktechpost.com [marktechpost.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating Rentosertib, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
